4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Description
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Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFJKYYCUQRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395728 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043909-04-1 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a carbohydrazide moiety often enhances or modifies the pharmacological profile of heterocyclic systems, acting as a crucial pharmacophore and a versatile synthetic intermediate.[1][4] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a practical and reliable resource for researchers in drug discovery and organic synthesis.
Strategic Approach to Synthesis
The construction of this compound is most efficiently approached through a multi-step sequence that builds the molecule logically from commercially available precursors. Our strategy is based on established principles of heterocyclic chemistry, prioritizing yield, purity, and scalability.
The core logic involves three primary transformations:
-
Heterocyclization: Formation of the 5-methyl-1H-pyrazole-3-carboxylate core via a Knorr-type condensation reaction. This is a classic and robust method for pyrazole synthesis.[5]
-
Regioselective Halogenation: Introduction of a bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and susceptible to electrophilic substitution; the C4 position is the most electronically favorable site for this reaction.
-
Hydrazinolysis: Conversion of the ethyl ester to the target carbohydrazide. This is a standard nucleophilic acyl substitution, driven by the high nucleophilicity of hydrazine.
Overall Synthetic Workflow Diagram
Caption: A three-step synthetic pathway to the target compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Principle: This reaction is a cyclocondensation. Hydrazine contains two nucleophilic nitrogen atoms. One nitrogen attacks one of the ketone carbonyls of the ethyl 2,4-dioxopentanoate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as a catalyst to activate the carbonyl groups towards nucleophilic attack.
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (5 mL per 1 g of ester).
-
Begin stirring and add glacial acetic acid (0.1 equiv.) to the solution.
-
Slowly add hydrazine hydrate (1.1 equiv.) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 80°C) for 3-4 hours.
-
Validation Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester spot indicates completion.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the product as a white to off-white solid.
-
Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Principle: This is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine (Br⁺) species. The pyrazole ring is sufficiently activated for the substitution to occur at the C4 position without a strong Lewis acid catalyst. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Protocol:
-
In a 250 mL round-bottom flask, dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) from the previous step in acetonitrile (10 mL per 1 g of pyrazole).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the mixture at room temperature for 12-16 hours.
-
Validation Checkpoint: Monitor by TLC. The formation of a new, less polar spot and consumption of the starting material confirms progress.
-
Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and stir for 15 minutes. The product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide, and then with a small amount of cold hexane.
-
Dry the product under vacuum.
-
Step 3: Synthesis of this compound
-
Principle: This is a classic hydrazinolysis of an ester. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the stable carbohydrazide. Using an excess of hydrazine hydrate in refluxing ethanol ensures the reaction goes to completion.
-
Protocol:
-
Suspend Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) in absolute ethanol (15 mL per 1 g of ester) in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate (10 equiv.).
-
Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses.
-
Validation Checkpoint: Monitor by TLC until the starting ester spot is completely consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1 hour to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly under vacuum.
-
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following techniques provide orthogonal data to build a complete analytical profile.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Principle: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
-
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is used due to its ability to dissolve the compound and because its exchangeable protons (NH) will be clearly visible.
-
Expected Spectrum:
-
~13.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the pyrazole ring (Pz-NH).
-
~9.5 ppm (singlet, 1H): A broad singlet for the amide proton (-CO-NH -).
-
~4.6 ppm (singlet, 2H): A broad singlet corresponding to the two protons of the terminal amino group (-NH₂ ).
-
~2.4 ppm (singlet, 3H): A sharp singlet for the three protons of the methyl group (-CH₃) at the C5 position.
-
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Principle: IR spectroscopy is used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
-
Protocol: Prepare a solid sample by grinding a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3400 cm⁻¹: A strong, broad absorption due to the N-H stretching vibrations of the pyrazole NH and the hydrazide NH and NH₂ groups.
-
~1650 cm⁻¹: A strong, sharp absorption characteristic of the C=O (Amide I) stretching vibration.
-
~1550 cm⁻¹: Absorption from N-H bending vibrations.
-
~600-700 cm⁻¹: A moderate absorption corresponding to the C-Br stretching vibration.
-
-
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound.
-
Expected Spectrum: The key feature to look for is the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the spectrum will show two peaks of nearly equal intensity for the molecular ion:
-
(M⁺): Corresponding to the molecule containing the ⁷⁹Br isotope.
-
(M+2)⁺: Corresponding to the molecule containing the ⁸¹Br isotope.
-
-
Physical Characterization
-
Melting Point: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Used for routine purity checks. A single spot in multiple solvent systems suggests a pure compound.
Summary of Characterization Data
| Parameter | Technique | Expected Result | Purpose |
| Chemical Structure | ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H), 9.5 (s, 1H), 4.6 (s, 2H), 2.4 (s, 3H) | Confirms proton framework and structural integrity. |
| Functional Groups | FT-IR (KBr) | ~3350 (N-H), ~1650 (C=O), ~650 (C-Br) cm⁻¹ | Confirms presence of key functional groups. |
| Molecular Weight | Mass Spec (ESI+) | m/z for [M+H]⁺ showing a 1:1 ratio for Br isotopes | Confirms molecular formula and isotopic composition.[6] |
| Purity | Melting Point | Sharp, defined range | Indicates high purity of the crystalline solid. |
Conclusion
This guide outlines a robust and reproducible pathway for the synthesis of this compound. By following the detailed protocols and utilizing the described characterization techniques, researchers can confidently prepare and validate this valuable chemical entity. The inherent logic within the synthetic design and the multi-faceted analytical approach ensure a high degree of scientific integrity, providing a solid foundation for further research in medicinal chemistry and drug development. Pyrazole carbohydrazide derivatives continue to be a rich source of biologically active compounds, and mastery of their synthesis is a key skill for scientists in the field.[1][7]
References
-
Bala, S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-334. [Link]
-
ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5857-5873. [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyrazole scaffold being a cornerstone in the design of novel therapeutic agents. The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. This guide focuses on a specific, yet highly valuable, derivative: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide .
This compound is a bifunctional molecule of significant interest to researchers and drug development professionals. It incorporates three key features: a pyrazole core, known for its diverse biological activities; a bromine atom at the 4-position, which serves as a crucial handle for synthetic diversification through cross-coupling reactions; and a carbohydrazide moiety at the 3-position, a versatile functional group for the construction of more complex molecular architectures and a known pharmacophore in its own right. This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound in the context of drug discovery, with a particular focus on its role as a building block for kinase inhibitors and other targeted therapies.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and comparison with closely related analogues.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇BrN₄O | Calculated |
| Molecular Weight | 219.04 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| PubChem CID | 3735692 | [1] |
| CAS Number | Not definitively assigned in public databases. | - |
| Predicted Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C, due to the presence of hydrogen bonding groups. | Based on analogues |
| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents is expected. | Based on structure |
Synthesis Protocol: A Literature-Informed Approach
A definitive, published synthesis of this compound is not readily found in the literature. However, based on established and reliable methodologies for the synthesis of analogous pyrazole derivatives, a robust two-step synthetic route can be proposed. This pathway commences from the commercially available or synthetically accessible ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
The synthesis of the pyrazole ring system itself can be achieved through various condensation reactions. For the purpose of this guide, we will consider the starting material, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, as procurable. Its synthesis is documented and serves as a logical entry point.
Step 2: Hydrazinolysis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
The conversion of the ethyl ester to the corresponding carbohydrazide is a standard and high-yielding transformation achieved through reaction with hydrazine hydrate.
Reaction Scheme:
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent).
-
Solvent and Reagent Addition: Add ethanol as a solvent (approximately 10-20 mL per gram of ester). To this solution, add hydrazine hydrate (a 5-10 fold molar excess is recommended to ensure complete conversion).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of ethanol, approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and diethyl ether to remove any unreacted hydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional components: the pyrazole ring, the bromine substituent, and the carbohydrazide moiety.
Reactivity of the 4-Bromo Substituent
The bromine atom at the C4 position of the pyrazole ring is the most versatile handle for further molecular elaboration. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. The ability to perform these transformations is a cornerstone of modern drug discovery, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Cross-coupling reactions at the C4-bromo position.
Reactivity of the Carbohydrazide Moiety
The carbohydrazide functional group is a versatile building block for the synthesis of other heterocyclic systems. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. Furthermore, it can be cyclized with various reagents to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles, which are themselves important pharmacophores in many drug molecules.
Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an attractive starting point for the development of targeted therapies.
Kinase Inhibitors
A significant number of kinase inhibitors feature a substituted pyrazole core. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bond interactions with the kinase hinge region. The substituents at the 3, 4, and 5-positions of the pyrazole ring project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively, allowing for the fine-tuning of potency and selectivity. The this compound scaffold provides a pre-installed methyl group at the 5-position, which can favorably occupy a hydrophobic pocket, and the versatile 4-bromo and 3-carbohydrazide functionalities for exploring the solvent-exposed and hinge-binding regions.
Caption: Interaction model with a kinase active site.
Other Therapeutic Areas
Beyond kinase inhibition, pyrazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The ability to readily diversify the this compound scaffold through the reactions described above makes it a valuable platform for discovery campaigns targeting a wide array of therapeutic targets.
Conclusion
This compound represents a strategically important building block for the synthesis of novel, biologically active compounds. While detailed experimental characterization of this specific molecule is not widely disseminated, its synthesis is readily achievable through established chemical transformations. The true value of this compound lies in its trifunctional nature, offering multiple points for synthetic diversification. For researchers and scientists in the field of drug development, this compound is a potent tool for the construction of sophisticated molecular architectures with the potential to address a wide range of therapeutic needs.
References
Sources
Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold
An In-Depth Technical Guide to the Synthesis and Structural Analysis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the drug development community. The pyrazole-carbohydrazide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2][3] This document details a robust synthetic pathway for the title compound, outlines a protocol for single-crystal growth, and presents a detailed analysis of its anticipated crystal structure and supramolecular assembly. The methodologies for structural confirmation via X-ray crystallography and spectroscopic techniques are described to provide a self-validating framework for researchers. This guide is intended for scientists in medicinal chemistry, chemical biology, and drug discovery, offering both foundational knowledge and actionable experimental protocols.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities.[1][3] When combined with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold represents a powerful pharmacophoric group, acting as a versatile building block for more complex bioactive molecules.[1][6] The carbohydrazide group is a key hydrogen bonding motif and can chelate metals, features that are critical for molecular recognition and interaction with biological targets like enzymes and receptors.
Substitution at the C-3 position of the pyrazole ring with a carbohydrazide group has been specifically linked to derivatives with antitumor properties.[1] The strategic introduction of a bromine atom at the C-4 position and a methyl group at the C-5 position further modulates the molecule's electronic and steric properties. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-protein binding, while the methyl group can enhance lipophilicity and influence metabolic stability. Understanding the precise three-dimensional arrangement of this compound through single-crystal X-ray diffraction is therefore paramount for elucidating its structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.[7]
Synthesis and Crystallization
The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from readily available materials. The general strategy involves the construction of the substituted pyrazole ring, followed by the introduction of the carbohydrazide functionality.
Synthetic Workflow
The proposed synthesis follows a classical Knorr pyrazole synthesis pathway, starting with the condensation of a 1,3-dicarbonyl compound with hydrazine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials: Ethyl acetoacetate, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Hydrazine hydrate, Ethanol (absolute).
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Causality Note: The use of NBS provides a reliable method for α-bromination of the β-keto ester. Conducting the reaction at 0 °C initially helps to control the exothermic reaction and improve selectivity.
Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water. The resulting precipitate is the desired pyrazole ester.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.[4][5]
Causality Note: The cyclocondensation reaction between the 1,3-dicarbonyl system and hydrazine is a classic and efficient method for forming the pyrazole ring. Refluxing ensures the reaction goes to completion.
Step 3: Synthesis of this compound
-
Suspend the ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Reflux the mixture for 12-24 hours. The reaction can be monitored by observing the disappearance of the ester spot on TLC.[6][8]
-
Cool the reaction mixture to room temperature. The product carbohydrazide will often precipitate from the solution.
-
Collect the white solid by filtration, wash thoroughly with cold ethanol, and dry under vacuum.
Causality Note: A large excess of hydrazine hydrate is used to drive the hydrazinolysis of the relatively stable ethyl ester to completion, favoring the formation of the thermodynamically stable carbohydrazide.
Protocol: Single-Crystal Growth
Method: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent system. A mixture of Dimethylformamide (DMF) and ethanol or methanol and dichloromethane is often effective.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.[7]
Causality Note: Slow evaporation is a critical technique that allows molecules to organize gradually into a highly ordered crystal lattice, which is essential for successful single-crystal X-ray diffraction analysis. The choice of solvent is crucial; it must be a good solvent when warm but a poorer one at room temperature to facilitate crystallization upon cooling and evaporation.
Crystal Structure Analysis
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the analysis of closely related pyrazole derivatives.[9][10][11]
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for the title compound. These values are hypothetical and based on averages and common observations from similar structures in the CSD.
| Parameter | Predicted Value |
| Chemical Formula | C₅H₇BrN₄O |
| Formula Weight | 219.04 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for Monoclinic) |
| Volume (ų) | 1000 - 1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.7 - 1.9 |
| Key Hydrogen Bonds | N-H···O, N-H···N |
Molecular Geometry
The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The C-Br, C-C(methyl), and C-C(carbohydrazide) bonds will extend from this plane. The carbohydrazide moiety itself will exhibit some conformational flexibility, but a relatively planar conformation is often favored to maximize conjugation. Bond lengths and angles are predicted to fall within standard ranges for sp²-hybridized carbons and nitrogens.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by a robust network of intermolecular hydrogen bonds, which is a hallmark of carbohydrazide structures. The hydrazide group provides both hydrogen bond donors (the -NH and -NH₂ protons) and acceptors (the carbonyl oxygen and the terminal amino nitrogen).
Key Predicted Interactions:
-
N-H···O Hydrogen Bonds: The primary interaction is expected to be a strong hydrogen bond between the N-H of the hydrazide group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically forms centrosymmetric dimers or extended chains.
-
N-H···N Hydrogen Bonds: The pyrrole-like N-H of the pyrazole ring is a potent hydrogen bond donor and is expected to interact with the pyridine-like nitrogen (N2) of a neighboring pyrazole ring, leading to the formation of trimers, tetramers, or catemeric chains.[11] The terminal -NH₂ group can also participate in N-H···N hydrogen bonds.
Caption: Predicted intermolecular hydrogen bonding network.
Structural and Analytical Characterization
To validate the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is required.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional structure. Protocol:
-
A suitable single crystal is mounted on a goniometer head.[7]
-
The crystal is placed in a diffractometer under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using Mo Kα or Cu Kα radiation. A full sphere of data is obtained by rotating the crystal.[12]
-
The collected data are processed (integrated and scaled), and the structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to yield precise atomic coordinates, bond lengths, angles, and intermolecular contacts.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals would include a broad singlet for the pyrazole N-H, distinct signals for the -NH and -NH₂ protons of the hydrazide group, a singlet for the C5-methyl group, and potentially a singlet for the C4-H if any unbrominated impurity is present.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, and the three distinct carbons of the pyrazole ring are expected.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Strong N-H stretching bands are expected in the 3200-3400 cm⁻¹ region.
-
A strong C=O (Amide I) stretching band should appear around 1640-1680 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Conclusion
This compound is a molecule of high potential in the field of drug discovery. This guide provides a robust and scientifically grounded framework for its synthesis, crystallization, and comprehensive structural analysis. The predicted crystal structure, dominated by a network of N-H···O and N-H···N hydrogen bonds, offers a critical starting point for computational modeling and understanding its interactions with biological macromolecules. The detailed protocols provided herein are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this valuable chemical entity for further investigation.
References
-
Pop, R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 315-323. Available at: [Link]
-
Jubie, S., et al. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638. Available at: [Link]
-
Bihani, M., et al. (2017). Current status of pyrazole and its biological activities. Journal of Current Chemical and Pharmaceutical Sciences, 7(2), 1-25. Available at: [Link]
-
Xia, Y., et al. (2013). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Molecules, 18(11), 13883-13900. Available at: [Link]
-
Kalhor, M., et al. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Jasinski, J. P., et al. (2015). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 223-225. Available at: [Link]
-
Onwudiwe, D. C., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11095-11108. Available at: [Link]
-
El-Metwaly, N. M., et al. (2021). Synthesis of carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1369. Available at: [Link]
-
Organic Chemistry Explained. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]
-
Zubair, M., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(19), 6825. Available at: [Link]
-
Gembicky, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 12. repository.up.ac.za [repository.up.ac.za]
biological activity of novel pyrazole carbohydrazide derivatives
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Carbohydrazide Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of novel pyrazole carbohydrazide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, multifaceted biological activities, and the established methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
The Pyrazole Carbohydrazide Scaffold: A Privileged Combination
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in drug discovery.[1][2][3] Its prominence is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The pyrazole core's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal foundation for designing bioactive molecules.
When this potent nucleus is combined with a carbohydrazide moiety (-CONHNH2), the resulting derivatives gain an additional layer of chemical reactivity and biological potential. The carbohydrazide group is a key pharmacophore in its own right, known to be a structural component in numerous therapeutic agents and a versatile building block for synthesizing more complex heterocyclic systems.[4][5] This guide will illuminate the synergy of this combination, focusing on the synthesis, mechanism of action, and biological evaluation of these promising compounds.
Synthetic Strategy: A Modular Approach to Diversity
The synthesis of pyrazole carbohydrazide derivatives is typically a multi-step process designed for modularity, allowing for the creation of large, diverse libraries of compounds for screening. The general pathway involves constructing the pyrazole core, introducing the carbohydrazide functional group, and finally, diversifying the terminal nitrogen.
The causality behind this approach is rooted in efficiency. By establishing a common core intermediate (the pyrazole carbohydrazide), researchers can rapidly generate dozens or hundreds of final derivatives by simply varying the final reactant, typically an aldehyde or ketone. This allows for a systematic exploration of the structure-activity relationship (SAR).
Caption: General workflow for synthesizing pyrazole carbohydrazide derivatives.
Protocol 1: General Synthesis of N'-[(Aryl)methylene]-1H-pyrazole-carbohydrazides
This protocol is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step, ensuring the integrity of the final product.
-
Step A: Synthesis of Pyrazole-carboxylate Ester.
-
To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole-carboxylate ester.
-
Causality: The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is essential for the subsequent cyclization and dehydration to form the stable aromatic pyrazole ring.[6]
-
-
Step B: Synthesis of Pyrazole Carbohydrazide.
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) from Step A in absolute ethanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Filter, wash, and dry the solid to obtain the core pyrazole carbohydrazide intermediate.[7]
-
Causality: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alcohol (e.g., ethanol) is thermodynamically favorable and drives the reaction to completion.
-
-
Step C: Synthesis of Final Hydrazone Derivatives.
-
Suspend the pyrazole carbohydrazide (1.0 eq) from Step B in ethanol.
-
Add the desired substituted aromatic aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux for 2-4 hours, monitoring by TLC.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry it to obtain the final N'-[(aryl)methylene]-1H-pyrazole-carbohydrazide.[8]
-
Causality: The acid catalyst activates the aldehyde/ketone carbonyl group for nucleophilic attack by the terminal -NH2 group of the carbohydrazide, leading to the formation of a hydrazone linkage via a dehydration reaction.
-
A Broad Spectrum of Biological Activities
Pyrazole carbohydrazide derivatives have been reported to exhibit a wide array of pharmacological effects. The specific activity is often dictated by the substitution pattern on both the pyrazole ring and the terminal aryl moiety.[4]
A. Anticancer Activity
Many novel pyrazole carbohydrazide derivatives have emerged as potent cytotoxic agents against various cancer cell lines.[3][9]
-
Mechanism of Action : The primary anticancer mechanism for many of these derivatives is the induction of apoptosis (programmed cell death).[4][6] They can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis. Some derivatives have also been shown to induce autophagy or inhibit specific kinases crucial for cancer cell proliferation.[6][9]
Caption: Intrinsic pathway of apoptosis induced by pyrazole derivatives.
-
Data Presentation : The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | A549 (Lung) | 49.85 µM | [10] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent inhibitors | [4][5] |
| (E)-1-(4-tert-butylbenzyl...)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 0.28 µM | [9] |
| 5-Phenyl-1H-pyrazole derivatives | WM266.4 | 2.63 µM | [6] |
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a gold standard for assessing cell viability. It relies on the metabolic activity of living cells, making it a trustworthy measure of cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: The mitochondrial reductase enzymes present only in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11][12]
B. Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, often through the inhibition of COX enzymes.[3] Novel carbohydrazide derivatives extend this potential by modulating key inflammatory signaling pathways.
-
Mechanism of Action : A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[13] In resting cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to NF-κB's translocation into the nucleus, where it drives the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), TNF-α, and IL-6. Pyrazole derivatives can interrupt this cascade, preventing NF-κB activation and subsequent inflammation.[13]
Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol provides a reliable and quantitative method to screen for anti-inflammatory potential by measuring a key inflammatory mediator.
-
Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation : Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Causality: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response in macrophages, reliably inducing a strong inflammatory state and upregulating iNOS, which produces nitric oxide (NO).
-
-
Nitrite Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Causality: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the supernatant. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a pink-colored azo compound.
-
-
Data Acquisition : Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.
-
Analysis : Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[13][14]
C. Antimicrobial Activity
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole carbohydrazide derivatives have shown considerable promise in this area, with activity against a range of bacteria and fungi.[8][15][16]
-
Mechanism of Action : While not fully elucidated for all derivatives, the proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity and electronic nature of the various substituents play a crucial role in their ability to penetrate microbial membranes and interact with their targets.
-
Data Presentation : Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Bacterial/Fungal Strain | Compound Class | Activity (MIC) | Reference |
| S. aureus | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |
| B. subtilis | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |
| C. albicans | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standardized and quantitative method used globally to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum : Grow the microbial strain (e.g., S. aureus) in a suitable broth medium (e.g., Tryptone Soy Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[17]
-
Causality: This method directly assesses the concentration at which the compound can inhibit microbial replication under controlled laboratory conditions, providing a clear and reproducible endpoint.
-
Structure-Activity Relationship (SAR): A Concluding Perspective
The extensive research into pyrazole carbohydrazide derivatives has yielded valuable insights into their structure-activity relationships.
-
Positional Isomerism : The point of attachment of the carbohydrazide moiety to the pyrazole ring is critical. Substitutions at the C3 and C5 positions are frequently associated with potent antitumor activities.[4][5] In contrast, derivatives with the carbohydrazide at the C4 position often exhibit strong antinociceptive, antimicrobial, or antiparasitic properties.[4][5]
-
Aryl Substituents : The nature and position of substituents on the terminal aryl rings are paramount. Electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OCH₃, -OH) can drastically alter the electronic distribution and lipophilicity of the molecule, thereby influencing its binding affinity to biological targets and its ability to cross cell membranes.
-
The Hydrazone Linkage : The -CO-NH-N=CH- linkage is not merely a spacer. Its conformational flexibility and ability to act as a hydrogen bond donor and acceptor are crucial for receptor binding.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
-
Al-Ostath, A., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
- Hassan, A. A. (2019).
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
- Review on Biological Activities of Pyrazole Derivatives. (2021). Journal of Chemical Health Risks.
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Bernardino, A. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]
-
Bernardino, A. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
- Application Notes and Protocols for the Evaluation of Novel Anti-inflamm
- Guideline for anticancer assays in cells. (2023).
- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Toxins.
-
Maccioni, E., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
-
Wang, Z., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Nanomedicine. [Link]
-
Stevanović, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyrazole carbohydrazide are recognized for their wide-ranging pharmacological potential. This guide provides a detailed technical exploration of the probable mechanism of action of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. While direct studies on this specific molecule are not extensively available, this document synthesizes data from structurally related compounds to infer its likely biological targets and cellular effects. This analysis is grounded in the established bioactivities of the pyrazole and carbohydrazide moieties, which are known to exhibit antimicrobial, anticancer, and enzyme inhibitory properties. This guide will delve into the potential molecular interactions, relevant signaling pathways, and the experimental methodologies required to elucidate its precise mechanism of action.
Introduction: The Pyrazole Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a core structure present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3][4][5] The carbohydrazide moiety (-CONHNH2) is also a significant pharmacophore, known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, making it a key feature in many biologically active molecules.[3] The combination of these two moieties in this compound suggests a high potential for significant biological activity.
Substitution at various positions of the pyrazole ring, such as the introduction of a bromo group at the 4th position and a methyl group at the 5th position, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the pyrazole ring and enhance lipophilicity, potentially improving membrane permeability.
Postulated Mechanisms of Action
Based on the extensive literature on pyrazole carbohydrazide derivatives, the mechanism of action of this compound can be postulated to involve one or more of the following pathways:
Enzyme Inhibition
A primary and well-documented mechanism for pyrazole derivatives is enzyme inhibition. The structural features of this compound make it a candidate for inhibiting various classes of enzymes:
-
Kinases: Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[4] For instance, some pyrazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] The mechanism often involves competitive binding to the ATP-binding pocket of the kinase.
-
α-Glucosidase and α-Amylase: Derivatives of pyrazole carbohydrazide have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[6][7] Inhibition of these enzymes is a key strategy in the management of type 2 diabetes. The proposed mechanism involves the carbohydrazide moiety interacting with the active site of the enzyme.
-
Carbonic Anhydrase: Sulfonamide derivatives incorporating pyrazole carboxamide moieties have been shown to be selective inhibitors of carbonic anhydrase isoforms.[8]
-
Alkaline Phosphatase: Certain pyrazine carboxamide derivatives have demonstrated competitive inhibition of alkaline phosphatase.[9]
Hypothesized Enzyme Inhibition Workflow:
Caption: Postulated enzyme inhibition pathways for the subject compound.
Antimicrobial Activity
The pyrazole and hydrazide moieties are well-known for their antimicrobial properties.[2][10][11][12] The mechanism of antimicrobial action for such compounds can be multifaceted:
-
Inhibition of Microbial Growth: Pyrazole derivatives can interfere with essential cellular processes in microorganisms. The variation in effectiveness against different microbes may depend on the permeability of the microbial cells or differences in their ribosomal structures.[2]
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to inhibit enzymes involved in the synthesis of the bacterial cell wall.
-
Interaction with DNA: The planar pyrazole ring might intercalate with microbial DNA, leading to inhibition of replication and transcription.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cell lines.[4][13][14][15] The potential anticancer mechanisms of this compound include:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: As mentioned earlier, inhibition of kinases like CDK2 can lead to cell cycle arrest at different phases, preventing cancer cell proliferation.[4]
-
Anti-angiogenesis: Some heterocyclic compounds can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Caption: A simplified workflow for in silico molecular docking studies.
Quantitative Data Summary
While specific data for this compound is not available, the following table presents representative inhibitory concentrations (IC50) for structurally related pyrazole carbohydrazide derivatives from the literature to provide a comparative context.
| Compound Class | Target | Representative IC50 (µM) | Reference |
| Pyrazole-benzofuran hybrids | α-Glucosidase | 40.6 ± 0.2 | [6] |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | 182.19 ± 3.20 | [7] |
| Pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 0.199 | [4] |
| Pyrazole derivatives | MCF-7 (Breast Cancer Cell Line) | 5.21 | [4] |
Conclusion and Future Directions
The this compound molecule represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive evidence from related compounds, its mechanism of action is likely to involve enzyme inhibition, leading to antimicrobial and anticancer effects. The bromine and methyl substitutions on the pyrazole ring are expected to play a crucial role in modulating its biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action, identifying its primary molecular targets, and exploring its full therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis of a library of analogs, will be instrumental in optimizing the potency and selectivity of this promising chemical entity.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. B. A., & Ahmed, H. A. (2018).
- Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2020).
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Mini-Reviews in Medicinal Chemistry, 7(8), 843-852.
- Biernasiuk, A., Wujec, M., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 953.
- Biernasiuk, A., Wujec, M., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 953.
- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 378-385.
- Li, W., Li, Y., Wang, Y., & Gong, P. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7247.
- Al-Omar, M. A. (2010). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 15(7), 4739-4752.
- Jain, A., Sharma, S., & Singh, P. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 73(2), 1-13.
- Rana, A., Siddiqui, N., & Khan, S. A. (2019). Pyrazoles as anticancer agents: Recent advances. Journal of the Serbian Chemical Society, 84(10), 1035-1061.
- ResearchGate. (n.d.). Pyrazole derivatives with antibacterial, antifungal, or anticancer activities.
- Gomaa, M. A. M. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Letters in Organic Chemistry, 10(9), 659-664.
- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
- Radi, M., Bernardo, V., & Schenone, S. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research, 17(1), 1-15.
- Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.
- Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4307.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Rahim, F., & Khan, K. M. (2018). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 26(19), 5284-5292.
- Aslan, M., Büyükgüngör, O., & Arslan, H. (2022). Experimental and Computational Interaction Studies of (E)-N′-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.
- BLDpharm. (n.d.). 4-Bromo-1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide.
- MolPort. (n.d.). N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.
- National Center for Biotechnology Information. (n.d.). (4-bromo-5-methyl-1H-pyrazol-3-yl)hydrazine. PubChem.
- MolPort. (n.d.). 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
- National Center for Biotechnology Information. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. PubChem.
- ResearchGate. (n.d.).
- Chandra, Mahendra, M., Srikantamurthy, N., Kumar, S., Doreswamy, B. H., & Umesha, K. B. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1769.
- Matys, A., Bielenica, A., Dobosz, M., & Pucińska, K. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.
- Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
- National Center for Biotechnology Information. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem.
- MolPort. (n.d.). 4-bromo-N'-[(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. srrjournals.com [srrjournals.com]
A Senior Application Scientist’s Guide to 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Versatile Synthon for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide . We will dissect its strategic importance, stemming from its dual-functional nature—a versatile carbohydrazide moiety for heterocycle construction and a reactive bromo group for advanced cross-coupling reactions. This document provides a comprehensive overview of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols to empower researchers in leveraging this synthon for the rapid generation of diverse molecular libraries and the development of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazole-Carbohydrazide Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[2][3] From anti-inflammatory agents like celecoxib to antineoplastic drugs, the pyrazole core is a testament to nature's efficiency in molecular design. The carbohydrazide functional group (-CONHNH₂) is a powerful synthetic handle and a recognized pharmacophore, known for its ability to form key hydrogen bonds with biological targets and to serve as a precursor for a multitude of heterocyclic systems.[2][4]
The subject of this guide, this compound, is a trifunctional synthon of significant potential. Its utility is rooted in three key structural features:
-
The Pyrazole Core: A stable, aromatic scaffold with favorable pharmacokinetic properties.
-
The 3-Carbohydrazide Group: A nucleophilic handle for derivatization into hydrazones, oxadiazoles, triazoles, and other key heterocycles.
-
The 4-Bromo Substituent: A strategically placed leaving group, ideal for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups to expand chemical space.
-
The 5-Methyl Group: Provides steric and electronic influence, which can be crucial for modulating binding affinity and metabolic stability.
This guide will provide the necessary technical foundation to fully exploit the synthetic potential of this building block.
Section 1: Synthesis of the Core Building Block
A robust and scalable synthesis of the title compound is paramount for its widespread application. While direct literature procedures are scarce, a logical and efficient pathway can be devised based on fundamental principles of pyrazole synthesis, which often involve the cyclocondensation of a 1,3-difunctional system with a hydrazine source.[5][6][7]
Proposed Retrosynthetic Analysis & Forward Synthesis
The most logical approach begins with a substituted β-ketoester. The synthesis can be envisioned in four primary stages: (1) Formation of the core pyrazolone ring via cyclocondensation, (2) Conversion to a stable chloro-pyrazole intermediate, (3) Introduction of the bromine atom at the C4 position, and (4) Conversion of the ester to the desired carbohydrazide.
Caption: Proposed workflow for the synthesis of the target carbohydrazide.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one
-
To a stirred solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone product.
Step 2: Synthesis of Ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (Vilsmeier-Haack Approach)
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 3.0 eq) to form the Vilsmeier reagent.
-
Add the pyrazolone from Step 1 (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Heat the mixture to 90 °C for 3 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 3: Synthesis of Ethyl 4-bromo-5-chloro-3-methyl-1H-pyrazole
-
Dissolve the product from Step 2 (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to yield the brominated pyrazole.
Step 4: Synthesis of this compound
-
Dissolve the brominated ester from Step 3 (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (10.0 eq) and reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product carbohydrazide will precipitate.
-
Filter the solid, wash thoroughly with cold water and then a small amount of cold ethanol.
-
Dry under vacuum to afford the final product.
Section 2: The Synthetic Versatility of the Building Block
The power of this synthon lies in its orthogonal reactivity. The carbohydrazide and the bromo-substituent can be addressed sequentially under different reaction conditions, allowing for a modular and highly efficient approach to library synthesis.
Caption: Key reactive sites and potential synthetic transformations.
Reactions at the Carbohydrazide Moiety
The nucleophilic hydrazide group is a gateway to a vast array of derivatives.
Protocol 2.1.1: Synthesis of N'-Arylmethylene-4-bromo-5-methyl-1H-pyrazole-3-carbohydrazides (Hydrazones)
-
Suspend this compound (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.05 eq) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The formation of the product is often indicated by precipitation.
-
Cool the reaction to room temperature, filter the solid product, wash with cold ethanol, and dry.
Causality: The acidic catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide. The subsequent dehydration is driven by the formation of a stable, conjugated π-system.
Protocol 2.1.2: Synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-3-yl)-5-substituted-1,3,4-oxadiazoles
-
To a stirred solution of the carbohydrazide (1.0 eq) in ethanol, add carbon disulfide (CS₂, 1.5 eq) and potassium hydroxide (1.5 eq).
-
Reflux the mixture for 12 hours to form the potassium dithiocarbazate salt.
-
Cool the reaction and add concentrated sulfuric acid dropwise to induce cyclization.
-
Heat the mixture for another 2-3 hours.
-
Pour the cooled reaction mixture onto ice water.
-
Filter the precipitated solid, wash with water until neutral, and recrystallize from ethanol to obtain the 1,3,4-oxadiazole-2-thiol. Further alkylation can be performed on the thiol group.
Reactions at the C4-Bromo Position: Suzuki-Miyaura Cross-Coupling
The C-Br bond is a prime handle for palladium-catalyzed reactions, enabling the construction of C-C bonds with various aryl and heteroaryl boronic acids.[8][9] This is a cornerstone of modern drug discovery for scaffold elaboration.
Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2.1: Synthesis of 4-Aryl-5-methyl-1H-pyrazole-3-carbohydrazide
-
To a Schlenk flask, add the 4-bromo-pyrazole carbohydrazide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C-C bond is formed, and the catalyst is regenerated. The choice of base and solvent is critical for efficient transmetalation and to prevent catalyst decomposition.
| Catalyst | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 80-95 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-98 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. |
Section 3: Application in the Synthesis of Biologically Active Molecules - A Case Study
The true potential of this compound is realized in its application to construct molecules with therapeutic potential, such as kinase inhibitors or anticancer agents.[10][11] Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket, with side chains projecting into more specific sub-pockets.
Conceptual Design:
-
Core Scaffold: The 5-methyl-1H-pyrazole-3-carbohydrazide.
-
Vector 1 (Suzuki Coupling): Introduce a specific aryl group at the C4 position to target a hydrophobic pocket. For example, coupling with 4-fluorophenylboronic acid.
-
Vector 2 (Hydrazone Formation): Condense the resulting carbohydrazide with a heteroaromatic aldehyde (e.g., indole-3-carboxaldehyde) to introduce hydrogen bond donors and acceptors that can interact with the hinge region of a kinase.
This modular strategy allows for the rapid synthesis of a focused library of compounds where two diversity points can be explored independently, significantly accelerating the structure-activity relationship (SAR) optimization process in a drug discovery campaign. The resulting complex pyrazole derivatives are excellent candidates for screening against various biological targets, including cancer cell lines and specific enzymes.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful platform for innovation in organic synthesis and medicinal chemistry. Its dual reactivity allows for a "build and elaborate" strategy, where a core scaffold can be functionalized via robust cross-coupling chemistry and then further diversified through the versatile carbohydrazide handle. The detailed protocols and strategic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this synthon, paving the way for the discovery of the next generation of pyrazole-based therapeutics.
References
-
Bernardino, A. M. R., Gomes, A. O., de Souza, M. C. B. V., & de Almeida, M. V. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 299-328. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of the Chemical Society of Pakistan, 39(4), 695-711. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-Dicarbonyls to Polysubstituted Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(2), 115-125. [Link]
-
Kumar, V., & Kumar, A. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(21), 3889. [Link]
-
Mahmood, A., & Siddiqui, H. L. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 1-13. [Link]
-
Goud, B. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 12345. [Link]
-
Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]
-
Bhat, B. A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]
-
Hossain, S. (2016). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Pharmaceutical and Clinical Research, 8(5), 445-452. [Link]
-
de Oliveira, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. PubChem. [Link]
-
Siddiqa, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6031. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Aslam, M., et al. (2018). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256-1268. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Trajectory of Substituted Pyrazole Carbohydrazides: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. Its derivatives are integral to a range of established pharmaceuticals, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][2] The introduction of a carbohydrazide moiety to this privileged scaffold gives rise to a class of compounds—substituted pyrazole carbohydrazides—that has demonstrated a remarkable breadth of biological activities.[3][4] This guide provides an in-depth technical exploration of these compounds, offering a critical synthesis of their chemical synthesis, mechanisms of action, and burgeoning therapeutic applications for researchers, scientists, and drug development professionals. Our focus will be on the evidence-based potential of these molecules in oncology, infectious diseases, and inflammatory disorders, underpinned by a rigorous examination of the structure-activity relationships that govern their efficacy.
I. The Organic Chemistry of Pyrazole Carbohydrazides: Synthesis and Structural Elucidation
The synthetic accessibility of the pyrazole ring is a key factor driving its exploration in drug discovery. The most prevalent and efficient method for constructing the substituted pyrazole core is through a cyclocondensation reaction.[1] This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1] The subsequent introduction of the carbohydrazide functional group can be achieved through several established synthetic routes.
A. Core Synthesis of the Pyrazole Ring: A Step-by-Step Protocol
The following protocol outlines a general and widely adopted method for the synthesis of a substituted pyrazole nucleus, which serves as the precursor to the carbohydrazide derivatives.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Precursor
Objective: To synthesize a 1,3,5-trisubstituted pyrazole via a one-pot condensation and oxidative aromatization.
Materials:
-
Chalcone (α,β-unsaturated ketone) derivative
-
Arylhydrazine hydrochloride
-
Copper triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
Ethanol
Procedure:
-
To a solution of the chalcone derivative (1 mmol) in ethanol (10 mL), add the arylhydrazine hydrochloride (1.2 mmol).
-
Add copper triflate (0.1 mmol) and 1-butyl-3-methylimidazolium hexafluorophosphate (0.2 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.[2]
Causality of Experimental Choices:
-
Copper Triflate and Ionic Liquid: This catalytic system facilitates both the initial cyclocondensation and the subsequent in-situ oxidative aromatization of the intermediate pyrazoline to the stable pyrazole ring, often in a one-pot reaction, which improves efficiency and yield.[2]
-
Arylhydrazine Hydrochloride: The use of the hydrochloride salt enhances the stability and handling of the hydrazine derivative.
B. Functionalization to Pyrazole Carbohydrazides
Once the substituted pyrazole core is obtained, the carbohydrazide moiety is typically introduced by reacting a pyrazole carboxylic acid ester with hydrazine hydrate.
Experimental Protocol: Synthesis of a Substituted Pyrazole Carbohydrazide
Objective: To synthesize a substituted pyrazole carbohydrazide from its corresponding ethyl ester.
Materials:
-
Substituted pyrazole-4-carboxylic acid ethyl ester
-
Hydrazine hydrate (99%)
-
Absolute ethanol
Procedure:
-
Dissolve the substituted pyrazole-4-carboxylic acid ethyl ester (1 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (5 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring for the disappearance of the starting ester by TLC.
-
After completion, allow the mixture to cool to room temperature, during which the product may precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole carbohydrazide.[5]
Causality of Experimental Choices:
-
Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to drive the reaction to completion, ensuring the full conversion of the ester to the desired carbohydrazide.
-
Reflux in Ethanol: The reaction is typically carried out at an elevated temperature to increase the reaction rate between the ester and the less nucleophilic hydrazine.
Caption: General synthetic workflow for substituted pyrazole carbohydrazides.
II. Therapeutic Applications: A Multifaceted Approach to Disease
Substituted pyrazole carbohydrazides have emerged as a versatile scaffold with a wide spectrum of biological activities, demonstrating potential in several key therapeutic areas.[3]
A. Anticancer Activity: Targeting the Hallmarks of Malignancy
A significant body of research has highlighted the potent anticancer properties of substituted pyrazole carbohydrazides.[4][6] These compounds have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer.[3][6]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial, targeting several key signaling pathways involved in cancer progression.
-
Induction of Apoptosis: Many pyrazole carbohydrazide derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] Salicylaldehyde-pyrazole-carbohydrazide derivatives, for instance, are potent growth inhibitors of A549 lung cancer cells, and their mechanism is linked to the induction of apoptosis.[3]
-
Kinase Inhibition: Pyrazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7] These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in modern cancer therapy.[7]
-
Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have demonstrated the ability to inhibit tubulin assembly, a mechanism shared with established anticancer drugs like paclitaxel.[6]
Caption: Multifaceted anticancer mechanisms of pyrazole carbohydrazides.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrazole-containing derivatives | MCF-7, A549, HeLa | 0.83–1.81 | [6] |
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | GI₅₀: 3.79 | [6] |
| 1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung Cancer) | Dosage-dependent inhibition | [3] |
B. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazole carbohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, it is believed that these compounds may interfere with essential microbial processes. The nature of the substituents on both the pyrazole ring and the carbohydrazide moiety is crucial in determining the antimicrobial activity profile.[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a substituted pyrazole carbohydrazide against a panel of microorganisms.
Materials:
-
Substituted pyrazole carbohydrazide compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only). Also, include a standard antimicrobial agent as a comparator.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 (a pyrazole derivative) | Escherichia coli (Gram-negative) | 0.25 | [8] |
| Compound 4 (a pyrazole derivative) | Streptococcus epidermidis (Gram-positive) | 0.25 | [8] |
| Compound 2 (a pyrazole derivative) | Aspergillus niger (Fungus) | 1 | [8] |
C. Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
The historical success of pyrazole-based drugs as anti-inflammatory agents provides a strong rationale for exploring the potential of substituted pyrazole carbohydrazides in this area.[4] Several derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[3]
Mechanism of Action: The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[10] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are pro-inflammatory signaling molecules.
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model is a standard for assessing the acute anti-inflammatory activity of novel compounds.
Experimental Workflow:
-
Animal Acclimatization: Laboratory rats or mice are acclimated to the experimental conditions.
-
Compound Administration: The test compound (substituted pyrazole carbohydrazide) or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw of the animals.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (vehicle-treated).[8]
Caption: Workflow for in vivo evaluation of anti-inflammatory activity.
III. Structure-Activity Relationship (SAR) and Future Directions
The therapeutic potential of substituted pyrazole carbohydrazides is intrinsically linked to their molecular structure. The nature and position of substituents on the pyrazole ring and the carbohydrazide moiety significantly influence their biological activity. For instance, in the context of antimicrobial activity, the substituents on the N-phenyl ring of 1H-pyrazole-4-carbohydrazides are crucial for determining their potency.[3] Similarly, for anticancer activity, the lipophilicity and electronic properties of the substituents play a key role.[6]
The wealth of preclinical data on substituted pyrazole carbohydrazides is compelling. However, further research is required to fully elucidate their mechanisms of action, optimize their pharmacokinetic and pharmacodynamic profiles, and assess their safety and efficacy in more advanced preclinical models. While no clinical trials specifically focused on substituted pyrazole carbohydrazides were identified at the time of this writing, the continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics for a range of human diseases.
IV. References
-
Lima, P. C. d., Lima, L. M., da Silva, K. C., & de A. Barbosa, L. C. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-323. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1034-1057. [Link]
-
Li, Y., Wang, Y., & Liu, Z. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6529. [Link]
-
Meti, G. Y., Kamble, R. R., & Lamani, D. S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 79(10), 1229-1240. [Link]
-
Kumar, A., Sharma, S., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(8), 754. [Link]
-
Singh, N., & Singh, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-183. [Link]
-
Mhlongo, N. N., Mphahlele, M. J., & Malindisa, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10196-10208. [Link]
-
Asif, M. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 184-205. [Link]
-
Rao, H. S. P., & Senthilkumar, S. P. (2009). A one-pot synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and arylhydrazines in an ionic liquid. Tetrahedron Letters, 50(48), 6692-6695. [Link]
-
Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2003(5), 127-135. [Link]
-
de Oliveira, R. B., de Lima, D. P., & de Faria, A. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-323. [Link]
-
Diaz-Velez, L., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
-
Bassyouni, F. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]
-
Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
El-Sayed, W. M., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(13), 5034. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
da Silva, E. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. [Link]
-
Kumar, G. V. S., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 18(9), 10845-10858. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the In Vitro Screening of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Abstract
The pyrazole nucleus, integrated with a carbohydrazide moiety, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities.[1] This technical guide presents a comprehensive, hypothesis-driven framework for the initial in vitro screening of a specific novel compound, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. We move beyond rote procedural listings to provide a strategic rationale for assay selection, detailed step-by-step protocols for primary screening, and a logical workflow for data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The methodologies described are designed to be robust and self-validating, incorporating industry-standard controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening Pyrazole Carbohydrazides
The pyrazole core structure has been a cornerstone of pharmaceutical development for over a century, with early derivatives like antipyrine demonstrating significant analgesic and anti-inflammatory properties.[1] Modern research has expanded upon this foundation, revealing that pyrazole derivatives exhibit a vast range of biological functions, including anticancer, antimicrobial, antiviral, and antidiabetic activities.[2][3] The carbohydrazide functional group is also a well-established pharmacophore, known to be a key building block in various therapeutically active agents.[1]
The specific placement of the carbohydrazide moiety on the pyrazole ring is a critical determinant of biological activity. Notably, substitution at the C-3 position of the pyrazole ring has been linked to derivatives exhibiting antitumor activity.[1] For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have shown potent growth-inhibitory effects on A549 lung cancer cells by inducing apoptosis.[1] This existing body of evidence forms the basis of our primary hypothesis: This compound is a candidate for investigation as a potential anticancer and antimicrobial agent.
This guide outlines a tiered screening strategy designed to efficiently test this hypothesis using established, high-throughput in vitro assays.
Compound Profile & Preparation
Before commencing any biological screening, a thorough characterization of the test compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Measured) | Significance for Screening |
| Molecular Formula | C5H7BrN4O | Defines the compound's identity. |
| Molecular Weight | 219.04 g/mol | Adheres to Lipinski's Rule of Five, suggesting potential for oral bioavailability.[4] |
| LogP | (Predicted Value) | Indicates lipophilicity, influencing membrane permeability and solubility.[5] |
| Solubility | To be determined | Crucial for preparing accurate stock solutions. Must be soluble in a biocompatible solvent like DMSO. |
| Purity | >95% (Required) | Essential for ensuring observed biological activity is due to the target compound and not impurities. |
Stock Solution Preparation Protocol
A validated protocol for preparing the compound stock is non-negotiable for data accuracy.
-
Solvent Selection: Use cell culture-grade Dimethyl Sulfoxide (DMSO) due to its high solvating power and general biocompatibility at low concentrations (<0.5% v/v).
-
Preparation: Accurately weigh the compound and dissolve in DMSO to create a high-concentration primary stock (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Storage: Aliquot the primary stock into small-volume, single-use tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
A Strategic In Vitro Screening Cascade
We propose a multi-tiered screening approach to maximize efficiency and resource allocation. The cascade begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary assays to confirm activity and begin to elucidate the mechanism of action.
Caption: A logical workflow for the in vitro screening of a novel compound.
Detailed Protocols: Primary Screening
The following protocols are foundational for the initial assessment of this compound. They are designed for a 96-well plate format, which is amenable to high-throughput screening.[6][7]
Protocol 1: Anticancer Activity Screening via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
A. Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver)[9][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)[8]
-
Sterile 96-well flat-bottom plates
-
Test compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
B. Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO (e.g., 0.5%) as the test wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][12] Incubate for another 2-4 hours until a purple precipitate is visible.[12][13]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][11]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
C. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Antimicrobial Activity Screening via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16]
A. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin or Gentamicin)
-
0.5 McFarland turbidity standard
B. Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Pipette 100 µL of the 2x concentrated test compound into the first column of wells.[17] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[17] This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[17] The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14][15]
-
Data Acquisition: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[16]
Data Interpretation and Hit Prioritization
The analysis of high-throughput screening data requires robust statistical methods to minimize false positives and negatives.[18]
Table 2: Hypothetical Primary Screening Results
| Assay Type | Target | Metric | Result | Hit Criteria | Status |
| Anticancer | A549 (Lung) | IC50 | 8.5 µM | IC50 < 10 µM | Hit |
| MCF-7 (Breast) | IC50 | 25.3 µM | IC50 < 10 µM | No Hit | |
| HepG2 (Liver) | IC50 | 12.1 µM | IC50 < 10 µM | No Hit | |
| Antimicrobial | S. aureus | MIC | 16 µg/mL | MIC ≤ 32 µg/mL | Hit |
| P. aeruginosa | MIC | >128 µg/mL | MIC ≤ 32 µg/mL | No Hit | |
| E. coli | MIC | 64 µg/mL | MIC ≤ 32 µg/mL | No Hit |
Rationale for Secondary Assays: Elucidating Mechanism
For a confirmed anticancer "hit," the next logical step is to investigate how it is inhibiting cell growth. Many pyrazole-based compounds are known to function as kinase inhibitors.[9][20] Therefore, a logical secondary screen would be an in vitro kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Conceptual Framework)
This assay measures the ability of the test compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, VEGFR2, CDK-2), which are often dysregulated in cancer.[9][20]
A. Principle: A purified kinase enzyme, its specific substrate, and ATP are combined. The kinase transfers a phosphate group from ATP to the substrate. The test compound is added to see if it can block this reaction. The amount of phosphorylated substrate is then quantified, often using radioactivity (32P-ATP) or fluorescence-based methods.[21][22][23]
B. Generalized Procedure:
-
Reaction Setup: In a microplate well, combine the kinase buffer, the purified kinase, and the test compound at various concentrations.[21]
-
Initiation: Start the reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-32P]ATP).[21][23] Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS loading dye).[22]
-
Analysis: Separate the phosphorylated substrate from the unreacted ATP. For protein substrates, this is often done using SDS-PAGE.[22] The amount of incorporated radioactivity is then quantified using autoradiography or phosphorimaging.[23]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Caption: Mechanism of a competitive kinase inhibitor assay.
Conclusion
This guide provides a hypothesis-driven, structured, and technically detailed roadmap for the initial in vitro evaluation of this compound. By starting with broad phenotypic screens for anticancer and antimicrobial activity and progressing logically to hit confirmation and mechanistic assays, researchers can efficiently and robustly assess the therapeutic potential of this novel compound. The emphasis on standardized protocols, appropriate controls, and logical data interpretation is paramount for generating high-quality, reliable data that can confidently guide subsequent stages of the drug discovery process.
References
- Broth microdilution. (n.d.). Grokipedia.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Broth microdilution. (n.d.). Wikipedia.
- Khan, R., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Rollas, S., & Küçükgüzel, S. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
- Timmerman, J. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Zhang, X. D. (n.d.). Statistical practice in high-throughput screening data analysis. PubMed.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Wadhwani, A. R., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). Benchchem.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
- Kumar, V., & Kumar, S. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- MTT assay protocol. (n.d.). Abcam.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- In vitro kinase assay v1. (2023). ResearchGate.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI.
- In Vitro Kinase Assays. (n.d.). Revvity.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- High-Throughput Screening Data Analysis. (n.d.). Semantic Scholar.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- In vitro antimicrobial screening: Significance and symbolism. (2025).
- Data analysis approaches in high throughput screening. (2014).
- Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Publons.
- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). JOCPR.
- Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Cokelaer, T., et al. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.).
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega - ACS Publications.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.
- Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis | Publons [publons.com]
- 21. In vitro kinase assay [protocols.io]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Investigation of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential Anticancer Agent
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive framework for the investigation of the Structure-Activity Relationship (SAR) of a specific pyrazole derivative, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, as a potential lead compound for novel anticancer therapeutics. We will detail the rationale and methodology for its synthesis, propose a strategic approach for analog generation, and outline robust in vitro protocols for evaluating anticancer efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
Introduction: The Pyrazole Scaffold in Oncology
Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their unique physicochemical characteristics, such as the ability of the two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with various biological targets.[1] In the context of oncology, pyrazole derivatives have been shown to target a range of critical pathways, including kinase signaling, cell cycle regulation, and apoptosis.[1][3] The carbohydrazide moiety is also a well-established pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[4]
The subject of this guide, this compound, combines these key features. The strategic placement of a bromine atom at the C4 position, a methyl group at C5, and the carbohydrazide at C3 presents a unique chemical space for exploration. This document outlines a systematic approach to dissecting the contribution of each of these structural elements to the molecule's potential anticancer activity.
Synthesis of the Lead Compound
A robust and reproducible synthetic route is the cornerstone of any SAR investigation. The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the core pyrazole ring, followed by functional group manipulations to install the desired carbohydrazide.
Synthetic Workflow Diagram
Sources
Methodological & Application
Introduction: The Pyrazole-Carbohydrazide Scaffold in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide Derivatives for Drug Discovery
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the field of medicinal chemistry.[1][2] Their structural motif is present in a wide array of therapeutic agents, including the potent anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[2][3] The versatility of the pyrazole nucleus allows for diverse applications, with derivatives exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2]
When the pyrazole ring is functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes a powerful building block for creating novel bioactive molecules.[4][5] The carbohydrazide group is a key pharmacophore in many therapeutic substances and serves as a versatile handle for synthesizing a variety of heterocyclic systems and Schiff base derivatives.[4][6]
This guide provides a detailed protocol for the synthesis of this compound, a key intermediate for developing new pharmaceutical candidates. The introduction of a bromine atom at the C4 position is of particular interest, as halogen substituents can significantly enhance the biological activity of heterocyclic compounds, often by increasing lipophilicity or by participating in halogen bonding with biological targets.[7][8]
Overall Synthetic Strategy
The synthesis of the target carbohydrazide and its subsequent derivatives is a multi-step process that begins with the construction of the core pyrazole ring system. This is followed by regioselective bromination and, finally, the conversion of an ester functional group into the desired carbohydrazide. Each step is critical for achieving a good overall yield and high purity of the final products.
Caption: Overall workflow for the synthesis of pyrazole-carbohydrazide derivatives.
Part 1: Synthesis of the Pyrazole Core via Knorr Cyclization
The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][9] To obtain the required substitution pattern (a methyl group at C5 and a carboxylate at C3), ethyl 2,4-dioxovalerate (an ethyl acetoacetate derivative) is an ideal starting material.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molarity/Purity | Amount (mmol) | Volume/Mass |
| Ethyl 2,4-dioxovalerate | 158.15 | 97% | 50 | 7.91 g |
| Hydrazine monohydrate | 50.06 | 98% | 55 (1.1 eq) | 2.75 mL |
| Glacial Acetic Acid | 60.05 | 99.7% | Catalytic | ~1 mL |
| Ethanol | 46.07 | 99.5% | - | 100 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (50 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add glacial acetic acid (catalytic amount). Slowly add hydrazine monohydrate (55 mmol) dropwise at room temperature. The addition may be mildly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A white or off-white solid should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Part 2: Regioselective C4-Bromination
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-dense and, therefore, the primary site for electrophilic attack.[10] N-bromosuccinimide (NBS) is an excellent reagent for this purpose as it is a solid, easy to handle, and provides a source of electrophilic bromine ("Br+").[11]
Protocol 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This protocol uses NBS in a polar aprotic solvent like dimethylformamide (DMF) to achieve efficient and selective bromination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Amount (mmol) | Mass |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 | - | 30 | 4.63 g |
| N-Bromosuccinimide (NBS) | 177.98 | 99% | 33 (1.1 eq) | 5.87 g |
| Dimethylformamide (DMF) | 73.09 | Anhydrous | - | 60 mL |
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the starting pyrazole ester (30 mmol) in anhydrous DMF (60 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and prevent potential side reactions.
-
Addition of NBS: Add N-bromosuccinimide (33 mmol) to the cooled solution in small portions over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Continue stirring the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Stir for another 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: Pour the reaction mixture into 250 mL of cold water. The product may precipitate or can be extracted with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a wash with saturated brine solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 3: Hydrazinolysis to Form the Carbohydrazide Core
The conversion of an ester to a carbohydrazide is a classic nucleophilic acyl substitution reaction known as hydrazinolysis.[6][12] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired hydrazide.[13]
Protocol 3: Synthesis of this compound
This protocol describes the final step to produce the core target molecule. The reaction is typically performed in an alcohol solvent, which ensures the miscibility of both the ester and the aqueous hydrazine hydrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Amount (mmol) | Volume/Mass |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 233.06 | - | 20 | 4.66 g |
| Hydrazine monohydrate | 50.06 | 98% | 60 (3.0 eq) | 3.0 mL |
| Ethanol | 46.07 | 99.5% | - | 80 mL |
Procedure:
-
Reaction Setup: Add the bromo-pyrazole ester (20 mmol) and ethanol (80 mL) to a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazine: Add hydrazine monohydrate (60 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 5-7 hours. The product often begins to precipitate from the hot solution as the reaction proceeds. Monitor the reaction by TLC.
-
Cooling and Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.
-
Drying: Dry the product in a vacuum oven at 50-60°C to obtain the pure this compound.
Part 4: Synthesis of N'-Substituted Derivatives
The terminal -NH₂ group of the carbohydrazide is nucleophilic and readily reacts with electrophilic carbonyls of aldehydes and ketones to form stable hydrazone (Schiff base) derivatives. This reaction provides a straightforward method to generate a diverse library of compounds for biological screening.
Caption: General workflow for the synthesis of hydrazone derivatives.
General Protocol 4: Synthesis of N'-benzylidene-4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
-
Reaction Setup: In a 50 mL flask, dissolve this compound (5 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add a substituted benzaldehyde (5 mmol, 1.0 eq) and 2-3 drops of glacial acetic acid to the solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Characterization of Synthesized Compounds
The identity and purity of the intermediates and final products must be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
| Compound | Technique | Expected Peaks / Shifts |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ¹H NMR | δ 1.3-1.4 (t, 3H, -CH₃ ester), 2.3-2.4 (s, 3H, -CH₃ ring), 4.3-4.4 (q, 2H, -CH₂ ester), 6.5-6.6 (s, 1H, C4-H), 13.0-13.5 (br s, 1H, N-H) |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1720 (C=O ester stretch), ~1580 (C=N stretch) | |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | ¹H NMR | δ 1.3-1.4 (t, 3H, -CH₃ ester), 2.4-2.5 (s, 3H, -CH₃ ring), 4.3-4.4 (q, 2H, -CH₂ ester), 13.5-14.0 (br s, 1H, N-H). Note the disappearance of the C4-H signal. |
| Mass Spec | M+ and M+2 peaks in an approximate 1:1 ratio, characteristic of a bromine atom. | |
| This compound | ¹H NMR | δ 2.4 (s, 3H, -CH₃ ring), 4.5 (br s, 2H, -NH₂), 9.5 (br s, 1H, -CONH-), 13.5 (br s, 1H, N-H ring). Note the disappearance of ester proton signals. |
| IR (cm⁻¹) | ~3300, ~3200 (N-H stretches), ~1650 (C=O amide I band), ~1550 (N-H bend, amide II band) |
Note: NMR shifts are approximate and depend on the solvent used. Data should be compared with literature values where available.[14][15][16]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for producing this compound and its derivatives. The procedures rely on well-established and high-yielding reactions, starting from commercially available materials. This versatile scaffold is an excellent starting point for researchers in drug discovery, enabling the rapid generation of compound libraries for screening against a multitude of biological targets. The strategic inclusion of the bromo-substituent offers a handle for further functionalization (e.g., through Suzuki or other cross-coupling reactions) and may impart favorable pharmacological properties to the final derivatives.[10][17]
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, V., et al. (2013). Pyrazole and its biological activities. Medicinal Chemistry Research, 22(4), 1547-1560. [Link]
-
Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-340. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]
-
Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 28-59. [Link]
-
Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. [Link]
-
Niedenzu, K., & Nöth, H. (1980). The Bromination of Pyrazabole. DTIC. [Link]
-
Singh, P., & Verma, P. (2012). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 4(1), 350-354. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Al-Masoudi, N. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(8), 479-487. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]
-
Kumar, V., et al. (2012). Development and assessment of green synthesis of hydrazides. Journal of the Indian Chemical Society, 89, 831-834. [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
-
Poszávácz, L., et al. (2021). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis, 53(20), 3698-3704. [Link]
-
Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2348-2354. [Link]
-
Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]
-
Hanson, J. E. (2019). How can I combine a hydrazine derivative and an ester? ResearchGate. [Link]
-
Berillo, D., et al. (2016). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 50, 230-234. [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(1), 1696-1713. [Link]
-
de Souza, A. S., et al. (2020). Continuous flow synthesis of acyl hydrazides and their use in the synthesis of dipeptides. Reaction Chemistry & Engineering, 5(4), 728-735. [Link]
- CN103408454A - Preparation method of hydrazide compound.
-
Govindappa, V. K., et al. (2012). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 567-573. [Link]
-
El-Shehry, M. F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
-
Kosović, M., et al. (2021). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]
-
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6523. [Link]
-
Nitulescu, G. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. [Link]
-
Papenfuhs, B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1048, Pyrazole. [Link]
-
da Silva, A. B., et al. (2021). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
-
Gatti, F., et al. (2004). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Journal of Heterocyclic Chemistry, 41(4), 527-532. [Link]
-
Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3735692, this compound. [Link]
-
Khan, I., et al. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Molecules, 26(16), 4991. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
experimental protocol for 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide synthesis
An Application Note for the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction: The Strategic Value of Pyrazole-Carbohydrazide Scaffolds
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The carbohydrazide functional group is also a significant pharmacophore, known to be a versatile building block for synthesizing various heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The title compound, this compound, combines these two valuable moieties. The bromine atom at the C4 position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making this molecule a highly valuable intermediate for constructing complex drug candidates and agrochemicals.[3][4]
This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The described methodology is designed for robustness and clarity, starting from the commercially available 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. The narrative emphasizes the rationale behind procedural choices and incorporates critical safety information, particularly concerning the handling of hydrazine hydrate.
Overall Synthetic Scheme
The synthesis is achieved via a two-step sequence: (1) an acid-catalyzed Fischer esterification of the starting carboxylic acid to yield the methyl ester intermediate, followed by (2) a nucleophilic acyl substitution (hydrazinolysis) to produce the final carbohydrazide product.
Caption: Overall two-step synthesis pathway.
PART 1: Experimental Protocols
This section details the step-by-step methodologies for the synthesis.
Step 1: Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Principle: This reaction is a classic Fischer esterification. The carboxylic acid is protonated by the sulfuric acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester.[5]
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | 1009183-74-5 | 219.01 | 5.0 g | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | Solvent |
| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | 98.08 | ~1.5 mL | Catalytic |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (5.0 g, 22.8 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension until the solid is mostly dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (~1.5 mL) dropwise to the stirring mixture. Causality Note: The addition is performed slowly and with cooling to safely manage the exothermic heat of dilution of the strong acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully remove the bulk of the methanol using a rotary evaporator.
-
Neutralization: Add 100 mL of cold water to the residue. Slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until effervescence ceases and the pH is ~7-8. Self-Validation: This step is crucial to remove the acid catalyst and prepare the product for extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate as a white solid.
Step 2: Synthesis of this compound
Principle: This step involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester intermediate. This addition-elimination reaction results in the displacement of the methoxy group and the formation of the stable carbohydrazide. This is a standard and efficient method for converting esters to hydrazides.[6][7]
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | N/A | 233.04 | 4.0 g | 1.0 |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | 50.06 | ~2.7 mL | ~3.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 80 mL | Solvent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve the methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate intermediate (4.0 g, 17.2 mmol) in 80 mL of 95% ethanol.
-
Reagent Addition: Add hydrazine hydrate (~2.7 mL, ~51.6 mmol) to the solution. Causality Note: A molar excess of hydrazine is used to drive the reaction to completion and minimize potential side reactions.
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) for 6-8 hours. Monitor the reaction by TLC. Trustworthiness Note: Some pyrazole esters can be sensitive, and prolonged heating may lead to side products.[8] Careful monitoring is advised. If the reaction is sluggish, extending the reflux time may be necessary, but if decomposition is observed, a lower temperature for a longer period should be considered.
-
Work-up (Precipitation): Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a crystalline solid. Further purification, if needed, can be achieved by recrystallization from ethanol or water.[7]
PART 2: Safety, Data, and Workflow Visualization
Critical Safety Precautions: Handling Hydrazine Hydrate
Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[9][10] All manipulations must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical-resistant gloves (nitrile is often recommended, but consult glove manufacturer data), splash-proof goggles, a face shield, and a flame-retardant lab coat are mandatory.[10][11]
-
Inhalation/Contact: Avoid all personal contact, including inhalation of vapors. Hydrazine is fatal if inhaled and corrosive to the skin and eyes.[10][12] In case of exposure, seek immediate medical attention.
-
Storage: Store hydrazine hydrate in a tightly closed container in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents.[9][11]
-
Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[12]
Data Summary Table
| Step | Reactant | Molar Equiv. | Reagent(s) | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | 1.0 | Methanol, cat. H₂SO₄ | ~70 | 4-6 | 85-95% |
| 2 | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 1.0 | Hydrazine Hydrate (3.0 eq) | ~85 | 6-8 | 70-90% |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis protocol.
References
-
F. M. F. Chen, K. T. F. Wast, and J. M. F. G. B. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
-
SDFine. hydrazine hydrate 99% - Safety Data Sheet. Available at: [Link]
-
Panda, N., & Jena, A. K. (2012). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 10(43), 8694-8700. Available at: [Link]
-
Yoon, Y. J., et al. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 47(37), 10434-10436. Available at: [Link]
-
Request PDF. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]
-
Cerkovnik, J., & Stanovnik, B. (2004). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 1, 5. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Belskaya, N. P., et al. (2010). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceutical Chemistry Journal, 44(8), 423-435. Available at: [Link]
-
ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available at: [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(12), 817-836. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
PrepChem.com. Preparation of carbohydrazide. Available at: [Link]
-
MySkinRecipes. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
Application Note: A Methodological Framework for Evaluating the Antimicrobial Potency of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial effects.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide as a potential antimicrobial agent. We present detailed, step-by-step protocols for compound handling, qualitative screening via agar disk diffusion, and quantitative assessment using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a gold-standard metric for antimicrobial potency.[3][4][5]
Introduction: The Rationale for Investigating Pyrazole-Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[6] Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[2][7] The antimicrobial potential often stems from the ability of these compounds to interfere with essential cellular processes in pathogens, such as DNA synthesis by inhibiting DNA gyrase, or by disrupting cell wall integrity.[8][9]
The carbohydrazide moiety is also a significant pharmacophore, known to be a crucial building block in the synthesis of various heterocyclic compounds with marked biological activities.[10] The combination of a pyrazole ring with a carbohydrazide functional group at the C-3 position, as in the case of This compound , presents a compelling candidate for antimicrobial screening.[10] The bromine substituent may further enhance activity through halogen bonding interactions with biological targets or by modifying the compound's lipophilicity, thereby affecting its ability to penetrate microbial cell membranes.
This guide provides the necessary protocols to rigorously assess the antimicrobial efficacy of this specific compound, ensuring that the generated data is both reliable and reproducible. The methodologies are grounded in the performance standards set forth by globally recognized authorities like the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Essential Preparatory Steps: Compound and Inoculum Management
Scientific integrity begins with meticulous preparation. The validity of any antimicrobial assay is critically dependent on the proper handling of the test compound and the standardization of the microbial inoculum.
Stock Solution Preparation of this compound
The primary objective is to dissolve the compound in a suitable solvent that is inert to the test microorganisms at the working concentration. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity at concentrations typically below 1% (v/v).
Protocol:
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Solubilization: Transfer the compound to a sterile 15 mL conical tube. Add 1 mL of 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Mixing: Vortex the tube vigorously until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Standardized Bacterial Inoculum
Consistency in the number of bacterial cells used is paramount for reproducible MIC results. The McFarland turbidity standard is the universally accepted method for this purpose.
Protocol:
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or a suitable broth medium.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Compare its turbidity to a 0.5 McFarland standard. This is best done by viewing both tubes against a white card with contrasting black lines.[14]
-
Standardization: Adjust the bacterial suspension's turbidity to match the 0.5 McFarland standard by adding more bacteria or more sterile saline/broth. A suspension equivalent to a 0.5 McFarland standard contains approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[14]
-
Final Dilution: The standardized suspension must be further diluted for the assay to achieve the final target inoculum concentration in the wells. For broth microdilution, this is typically 5 x 10⁵ CFU/mL.
Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the comprehensive workflow from initial compound preparation to the final determination of MIC and Minimum Bactericidal Concentration (MBC).
Sources
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. nih.org.pk [nih.org.pk]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes & Protocols: Investigating the Anticancer Potential of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrazole derivatives have garnered significant attention for their ability to target key proteins involved in cancer cell proliferation and survival.[3][4] This document provides a detailed guide to the potential application of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide , a specific derivative, in anticancer research. While direct, extensive research on this exact molecule is emerging, its structural features—a pyrazole core, a reactive carbohydrazide group, and a bromine substituent—suggest a strong potential for anticancer activity based on extensive literature on related analogues.[3][5][6] The bromine atom, for instance, can enhance binding interactions and anti-tumor activity.[3][7]
This guide is designed to be a foundational resource, providing both the theoretical framework and practical, step-by-step protocols for researchers to investigate the efficacy and mechanism of action of this compound and its derivatives. We will explore its postulated mechanisms, provide detailed protocols for its evaluation, and discuss the interpretation of potential results.
Section 1: Scientific Rationale & Postulated Mechanism of Action
Pyrazole derivatives exhibit a remarkable diversity of anticancer mechanisms.[8] A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and angiogenesis.[1][3][9]
1.1. Primary Postulated Target: Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by a family of serine/threonine kinases known as CDKs, which require association with cyclin proteins for their activity.[3][10] Deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets.[10] Numerous pyrazole-based compounds have shown potent and selective inhibition of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][10] The structure of this compound is well-suited to fit into the ATP-binding pocket of kinases like CDK2, disrupting their function and halting uncontrolled cell division.
1.2. Other Potential Kinase Targets
Beyond CDKs, pyrazole scaffolds have been successfully developed as inhibitors for other key oncogenic kinases:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is a validated strategy for various cancers. Pyrazole derivatives have demonstrated potent inhibitory action against EGFR.[1][11]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a critical target to prevent tumor growth and metastasis. Fused pyrazole derivatives have shown significant VEGFR-2 inhibitory activity.[11]
The following signaling pathway diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the proposed inhibitory action of our lead compound.
Caption: Tiered experimental workflow for evaluating novel anticancer compounds.
Protocol 2.1: Assessment of In Vitro Cytotoxicity using MTT Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its potency. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells. [12] Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium from the DMSO stock. A typical final concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "medium only" blank.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours. [13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Rationale: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. [12]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
-
Protocol 2.2: Apoptosis Induction Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the compound induces programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound as described above (include a vehicle control).
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. [14]PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. [12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Data will be presented in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2.3: Cell Cycle Analysis
Objective: To determine if the compound causes cells to arrest at a specific phase of the cell cycle, which is a hallmark of CDK inhibitors.
Materials:
-
Cancer cells treated with the compound at IC50 concentration for 24 hours.
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the DNA stain to enter.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A.
-
Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA, providing an accurate measure of DNA content.
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 or G2/M compared to the control would indicate cell cycle arrest. [15]
-
Section 3: Data Presentation & Expected Outcomes
Quantitative data should be summarized for clear comparison. Below is a table of hypothetical IC50 values for this compound against common cancer cell lines, based on activities reported for similar pyrazole derivatives. [7][11][16]
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.2 |
| A549 | Non-small Cell Lung Cancer | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 9.7 |
| K562 | Chronic Myelogenous Leukemia| 6.3 |
Interpretation:
-
Cytotoxicity: Lower IC50 values indicate higher potency. A compound with IC50 values in the low micromolar range is considered a promising hit for further development.
-
Apoptosis: A significant increase in the Annexin V-positive cell population post-treatment confirms an apoptotic mechanism of cell death.
-
Cell Cycle Arrest: An accumulation of cells in the G0/G1 phase would strongly support the hypothesis that the compound acts as a CDK inhibitor, specifically targeting CDK2/4/6. [15]
Conclusion and Future Directions
This compound represents a promising chemical entity for anticancer drug discovery, built upon the validated success of the pyrazole scaffold. The protocols outlined in this guide provide a comprehensive framework for its initial in vitro evaluation. Positive results from these assays—specifically potent cytotoxicity driven by apoptosis and cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies, including:
-
Direct enzymatic assays against a panel of kinases (CDKs, EGFR, VEGFR-2) to confirm the molecular target.
-
In vivo studies using xenograft mouse models to evaluate efficacy and safety.
-
Structure-Activity Relationship (SAR) studies to synthesize and test new analogues for improved potency and selectivity.
References
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available from: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available from: [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ProQuest. Available from: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. Available from: [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Available from: [Link]
-
In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare. Available from: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. Available from: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. Available from: [Link]
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed Central. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. Available from: [Link]
-
(4-bromo-5-methyl-1H-pyrazol-3-yl)hydrazine. PubChem. Available from: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available from: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide as a Versatile Ligand for Bioactive and Catalytic Metal Complexes
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide (herein referred to as BMPCH) as a versatile chelating ligand for the synthesis of novel transition metal complexes. Pyrazole-based ligands are of immense interest due to their robust coordination chemistry and the wide-ranging biological and catalytic activities of their metal derivatives.[1][2] This guide details the synthesis and characterization of the BMPCH ligand, protocols for the formation of its metal complexes, and methodologies for evaluating their potential applications in antimicrobial, anticancer, and catalytic fields. The rationale behind experimental choices is emphasized to provide a deeper understanding of the structure-function relationships that govern the properties of these coordination compounds.
The BMPCH Ligand: Design, Synthesis, and Characterization
The BMPCH ligand is an attractive building block for coordination chemistry. Its core structure integrates several key functional groups that dictate its coordination behavior and the subsequent properties of its metal complexes.
-
Pyrazole Ring: A stable, aromatic N-heterocycle that provides a primary nitrogen donor atom (the pyridine-type N2).[3]
-
Carbohydrazide Moiety: This group offers both a carbonyl oxygen and a terminal amino nitrogen, creating a potent N,O-bidentate chelation site. This chelation is crucial for forming stable, five-membered rings with metal ions, a structural motif often found in bioactive molecules.[4]
-
Bromo Substituent: The bromine atom at the C4 position enhances the lipophilicity of the ligand and its complexes, which can improve membrane permeability—a key factor in drug design. It also serves as a handle for further synthetic modifications via cross-coupling reactions.
-
Methyl Substituent: The methyl group at the C5 position introduces steric hindrance and alters the electronic properties of the pyrazole ring, which can be used to fine-tune the stability and reactivity of the resulting metal complexes.
Physicochemical Properties of BMPCH
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₄O | [5] |
| Molecular Weight | 219.04 g/mol | [5] |
| Canonical SMILES | CC1=C(C(=NN1)C(=O)NN)Br | [5] |
| InChI Key | SBOVLOGPRZNSRI-UHFFFAOYSA-N | [5] |
| Appearance (Predicted) | White to off-white solid |
Protocol: Synthesis of this compound (BMPCH)
The synthesis of BMPCH can be achieved through a multi-step process starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate. This protocol is based on established synthetic methodologies for pyrazole functionalization.
Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound (BMPCH).
Step 1: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Rationale: NBS is a convenient and selective brominating agent for electron-rich aromatic rings like pyrazole. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
-
Purify the product by column chromatography or recrystallization.
Step 2: Hydrazinolysis of the Brominated Ester
-
Dissolve the purified ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (5-10 equivalents) dropwise to the solution at room temperature.
-
Rationale: A large excess of hydrazine hydrate is used to drive the reaction to completion, converting the ester to the desired carbohydrazide. Ethanol is an excellent solvent for both reactants.[6]
-
-
Heat the mixture to reflux for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to afford the pure this compound (BMPCH) ligand.
Protocol: Characterization of the BMPCH Ligand
Validation of the synthesized ligand is critical before its use in complexation reactions.
-
FT-IR Spectroscopy: Record the spectrum (KBr pellet). Expect characteristic peaks for N-H stretching (hydrazide and pyrazole, ~3100-3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=N stretching (pyrazole ring, ~1550 cm⁻¹).
-
¹H NMR Spectroscopy: Dissolve the sample in DMSO-d₆. Expect signals for the pyrazole N-H, hydrazide NH and NH₂, and the methyl protons.
-
Rationale: DMSO-d₆ is used as it effectively dissolves the ligand and its exchangeable protons (N-H) are readily observed.
-
-
¹³C NMR Spectroscopy: Confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon (~160-170 ppm).
-
Mass Spectrometry (ESI-MS): Determine the molecular weight. Expect to find the [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated mass of BMPCH.
Synthesis and Characterization of BMPCH Metal Complexes
The BMPCH ligand typically acts as a bidentate N,O-donor, coordinating to metal ions through the pyrazole N2 nitrogen and the carbonyl oxygen of the carbohydrazide moiety. This forms a stable five-membered chelate ring.
Coordination Mode of BMPCH
Caption: Bidentate (N,O) coordination of BMPCH to a central metal ion.
Protocol: General Synthesis of a M(II)-BMPCH Complex (e.g., [Cu(BMPCH)₂(NO₃)₂])
This protocol describes a general method for synthesizing a representative octahedral complex with a 1:2 metal-to-ligand ratio.
-
Prepare a hot ethanolic solution of the BMPCH ligand (2 mmol in 20 mL ethanol).
-
Separately, prepare a hot ethanolic solution of the metal salt, for example, Cu(NO₃)₂·3H₂O (1 mmol in 10 mL ethanol).
-
Rationale: Using hydrated metal salts is common. The reaction is typically performed in a polar solvent like ethanol or methanol to dissolve both the ligand and the metal salt.[7]
-
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the resulting mixture for 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.
-
Wash the product sequentially with ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol: Characterization of the Metal Complex
Characterization is essential to confirm coordination and elucidate the geometry of the complex.
Workflow for Complex Synthesis & Characterization
Caption: Experimental workflow for the synthesis and analysis of a BMPCH metal complex.
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand.
-
Key Indicator of Coordination: A shift of the C=O stretching vibration to a lower frequency (e.g., from ~1650 cm⁻¹ to ~1620 cm⁻¹) is strong evidence of its coordination to the metal ion.[8] Changes in the pyrazole ring vibration bands also indicate the involvement of the ring nitrogen in chelation. The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N bonds.[8]
-
-
Molar Conductance: Measure the conductivity of a 10⁻³ M solution of the complex in a solvent like DMF or DMSO. The value helps determine if the anions (e.g., NO₃⁻) are inside or outside the coordination sphere. Low values suggest a non-electrolytic nature, while higher values indicate an ionic complex.
-
UV-Visible Spectroscopy: Record the electronic spectrum of the complex in a suitable solvent. The position of d-d transition bands can provide insights into the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[9]
-
Magnetic Susceptibility: Measure the magnetic moment at room temperature using a Gouy balance or SQUID magnetometer. The value helps determine the number of unpaired electrons and provides strong evidence for the complex's geometry.[7]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation.[10][11] If suitable single crystals can be grown, it provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Applications and Evaluation Protocols
Metal complexes of pyrazole derivatives often exhibit enhanced biological activity compared to the free ligands.[2][9] This is often explained by chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and allowing it to penetrate cell membranes more effectively.
Application: Antimicrobial Agents
Rationale: The enhanced lipophilicity of the BMPCH metal complexes allows for more efficient diffusion through the lipid layers of bacterial and fungal cell walls, disrupting cellular processes.
Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Add a fixed volume (e.g., 100 µL) of the test complex solution (dissolved in DMSO at a specific concentration, e.g., 1 mg/mL) into the wells.
-
Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The results can be used to determine the Minimum Inhibitory Concentration (MIC).
Application: Anticancer Agents
Rationale: Pyrazole derivatives are known scaffolds in anticancer drug discovery.[12][13] Their metal complexes can act as cytotoxic agents by interacting with DNA, inhibiting key enzymes like topoisomerase, or inducing apoptosis through the generation of reactive oxygen species.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Seed human cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BMPCH metal complex (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting viability against concentration.[14]
Application: Homogeneous Catalysis
Rationale: The BMPCH ligand can stabilize metal ions in various oxidation states, making their complexes potential catalysts. For example, cobalt and manganese complexes are known to catalyze oxidation reactions.[15] The ligand's structure can be tuned to control the steric and electronic environment around the metal center, influencing catalytic activity and selectivity.
Protocol: Catalytic Oxidation of Cyclohexane
-
In a reaction vessel, combine cyclohexane (substrate), the BMPCH metal complex (catalyst, e.g., a Co(II) complex), and a suitable solvent.
-
Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to initiate the reaction.[15]
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.
-
Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to quantify the conversion of cyclohexane and the formation of products (cyclohexanol and cyclohexanone).
-
Calculate the catalyst's turnover number (TON) and turnover frequency (TOF) to evaluate its efficiency.
References
-
Tsuji, H., & Yamashita, M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(12), 3329. [Link]
-
Sujayev, A., et al. (2022). Synthesis and study of biological activity of some metal complexes of pyrazole derivatives. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. Journal of Physics: Conference Series, 1879, 022089. [Link]
-
Carneiro, J. F., et al. (2014). Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications. European Journal of Inorganic Chemistry, 2014(28), 4835-4846. [Link]
-
Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(61), 38787-38798. [Link]
-
Teixeira, C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 318-340. [Link]
-
Ahamad, T., et al. (2020). Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ChemistrySelect, 5(2), 579-588. [Link]
-
Yıldız, M., et al. (2019). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 799-812. [Link]
-
Nsele, P. Z., & Akerman, M. P. (2021). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]
-
Patel, K. D., & Patel, N. H. (2018). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. International Journal of Chemical Studies, 6(2), 2419-2423. [Link]
-
Al-Majid, A. M., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 7(26), 22165–22185. [Link]
-
Marchetti, F., et al. (2020). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 402, 213069. [Link]
-
Patel, K. D., & Patel, N. H. (2018). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. International Journal of Chemical Studies, 6(2). [Link]
-
Moolman, Z., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(6), 1957. [Link]
-
Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]
-
Al-Amiery, A. A. (2012). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from (E)-3-((5-phenyl-1,3,4-oxadiazol-2-ylimino)methyl)naphthalen-2-ol. Asian Journal of Research in Chemistry, 5(1). [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5821. [Link]
-
Teixeira, C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Devi, P., et al. (2021). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. [Link]
-
Mukherjee, R. (2004). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of the Indian Institute of Science, 84, 1-43. [Link]
-
Abu-Yamin, A. A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. Molecules, 26(3), 629. [Link]
-
Trofimenko, S. (1972). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 497-509. [Link]
-
Gomaa, M. A., et al. (2016). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
-
Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. [Link]
-
Al-Majid, A. M., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Publications. [Link]
-
Trofimenko, S. (1972). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]
-
Taha, M., et al. (2019). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Biomolecules, 9(11), 693. [Link]
-
Zubair, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6036. [Link]
-
Taha, M., et al. (2017). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 25(17), 4787-4793. [Link]
-
As-Sadeq, A. M., et al. (2023). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 11(10), 392. [Link]
-
Gusev, A. N., et al. (2022). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies, 30(2), 173-182. [Link]
-
Langer, R., et al. (2019). Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. Dalton Transactions, 48(2), 573-583. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3735692, this compound. PubChem. [Link]
-
Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. [Link]
-
Asiri, A. M., et al. (2013). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794634, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]
-
MolPort (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. MolPort. [Link]
-
MolPort (n.d.). N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. MolPort. [Link]
-
Nfor, E. N., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(11), 2991. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, a pivotal heterocyclic compound with significant potential in pharmaceutical research and development. Recognizing the criticality of accurate measurement in drug discovery and quality control, this document provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and scientific rigor. This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this and structurally related compounds.
Introduction: The Significance of Quantifying Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] The this compound moiety, in particular, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.[2][3][4] The development of validated analytical methods is not merely a technical exercise but a foundational component of regulatory compliance and ensuring the safety and efficacy of potential drug candidates.[3][5]
This guide provides a multi-faceted approach to the quantification of this compound, leveraging the distinct advantages of three powerful analytical techniques: the specificity and sensitivity of HPLC, the definitive identification capabilities of GC-MS, and the accessibility of UV-Vis spectrophotometry. The protocols herein are presented with an emphasis on the underlying scientific principles, enabling researchers to not only implement but also adapt these methods to their specific needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the cornerstone for the quantification of many pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended, capitalizing on the non-polar nature of the brominated pyrazole ring.
Rationale for Method Selection
An RP-HPLC method with a C18 stationary phase is selected for its proven efficacy in separating a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for fine-tuning of the retention and resolution of the analyte. UV detection is suitable as the pyrazole ring and carbohydrazide moiety are expected to have significant absorbance in the UV region.
Experimental Protocol: RP-HPLC-UV
Objective: To quantify this compound with high precision and accuracy.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA scan)
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation
The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][7][8][9]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). |
Visualization of HPLC Workflow
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers unparalleled specificity through the combination of chromatographic separation and mass spectrometric detection, making it an excellent confirmatory technique. For this compound, derivatization may be necessary to improve volatility and thermal stability.
Rationale for Method Selection
The pyrazole and carbohydrazide moieties may have limited volatility. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and improving peak shape. Electron Ionization (EI) will provide reproducible fragmentation patterns for structural confirmation and quantification.
Experimental Protocol: GC-MS
Objective: To provide a highly specific and sensitive quantification method with structural confirmation.
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
Appropriate capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Data acquisition and processing software.
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile, Pyridine)
-
This compound reference standard
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Derivatization:
-
In a reaction vial, evaporate a known aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
-
Analysis: Analyze the derivatized standards and samples. For quantification, monitor characteristic ions of the derivatized analyte.
Method Validation
Similar validation parameters as for the HPLC method should be assessed according to ICH guidelines.[5][10]
Visualization of GC-MS Workflow
Caption: Workflow for UV-Vis quantification.
Summary and Recommendations
This application note provides three distinct, yet complementary, analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
| Method | Primary Advantages | Best Suited For |
| HPLC-UV | High resolution, sensitivity, and precision. | Routine quality control, stability studies, and bioanalytical assays. |
| GC-MS | Unmatched specificity and structural confirmation. | Impurity profiling, metabolite identification, and confirmatory analysis. |
| UV-Vis | Rapid, simple, and cost-effective. | High-throughput screening and in-process controls where high specificity is not required. |
It is strongly recommended that any laboratory implementing these methods performs a full validation according to the ICH Q2(R2) guidelines to ensure the reliability and defensibility of the generated data. [6][7][8][9]These protocols provide a solid foundation for the development of robust and reliable analytical procedures for this compound, thereby supporting the advancement of pharmaceutical research and development.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ProPharma.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). R Discovery.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. (1988, November 15). PubMed.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications.
- UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all... (n.d.). ResearchGate.
- Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. (2023, May 7). MDPI.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. (n.d.). ResearchGate.
- 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride. (n.d.). BLD Pharm.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). MDPI.
- Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. (n.d.). Mettler Toledo.
- Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide. (n.d.). Benchchem.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central.
- 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. (n.d.). PubChem.
- 4-bromo-1H-pyrazole. (n.d.). Sigma-Aldrich.
- Methyl 4-bromo-5-hydroxy-1-methyl-1h-pyrazole-3-carboxylate. (n.d.). PubChemLite.
- Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. (n.d.). University of Dundee.
Sources
- 1. mdpi.com [mdpi.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. youtube.com [youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: High-Throughput Screening of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide Analogs
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The carbohydrazide moiety, when attached to the pyrazole nucleus, further enhances its therapeutic potential, contributing to a diverse range of pharmacological effects such as antitumor, anticonvulsant, and antiparasitic activities.[1][4] The specific analog, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, combines the reactivity of the bromo-substituent, which can serve as a handle for further chemical modification, with the established pharmacophoric features of the pyrazole-carbohydrazide core.
High-throughput screening (HTS) provides an essential methodology for rapidly evaluating large libraries of such analogs against specific biological targets.[5][6] This document provides a comprehensive guide for establishing a robust HTS campaign, from initial assay development to hit validation, tailored for the discovery of novel modulators derived from the this compound scaffold. For the purpose of this application note, we will focus on a common target for pyrazole derivatives: protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[7][8]
Assay Development and Optimization: The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reliable, and sensitive assay. The primary goal is to create a large enough "signal window" between active and inactive compounds, with minimal data variability, to confidently identify hits.[5]
Target Selection and Assay Principle
Protein kinases are an excellent target class for this scaffold. Numerous pyrazole-based kinase inhibitors have been developed, and the HTS field has produced a variety of mature assay technologies.[8][9] A homogeneous, "mix-and-read" format is ideal for HTS to minimize processing steps. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescent-based assays (e.g., Promega's ADP-Glo™) are well-suited.
For this guide, we will use a hypothetical HTRF assay principle. This technology measures the phosphorylation of a biotinylated substrate by the target kinase.[7] Upon phosphorylation, a europium-labeled anti-phospho-antibody binds the substrate, bringing it into close proximity with a streptavidin-conjugated fluorophore. Excitation of the europium donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, generating a signal proportional to kinase activity. Inhibitors will disrupt this process, leading to a decrease in the HTRF signal.
Critical Parameter Optimization
Before initiating a full-scale screen, the assay must be rigorously optimized in a 384-well or 1536-well plate format.
-
Enzyme and Substrate Concentration: Titrate the kinase and substrate to determine concentrations that yield a robust signal while operating under initial velocity conditions (typically <10-20% substrate turnover). This ensures the assay is sensitive to competitive inhibitors.
-
ATP Concentration: The apparent Michaelis constant (Km) for ATP must be determined.[7] Running the primary screen at or near the ATP Km provides a sensitive environment for identifying both ATP-competitive and non-competitive inhibitors.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO carried over from the compound plates (typically 0.5-1%).[10] Run a dose-response curve of the assay signal against increasing DMSO concentrations to identify the maximum tolerable level without significant loss of activity.
-
Reagent Stability: Confirm that all reagents, including the enzyme, substrate, and detection reagents, are stable over the time course of a typical HTS run, which can last several hours.
Assay Validation using the Z'-Factor
The Z'-factor (Z-prime) is the gold standard for quantifying the quality of an HTS assay.[11][12] It is a statistical parameter that measures the separation between the positive and negative control distributions, taking into account both the dynamic range of the signal and the data variation.[11][13]
The Z'-factor is calculated as: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibition).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., full inhibition with a known inhibitor).
The assay should be optimized to achieve a Z'-factor that is consistently ≥ 0.5 .[11]
| Parameter | Target Value | Rationale |
| Plate Format | 384-well | Balances throughput with manageable reagent volumes. |
| Final Assay Volume | 10-20 µL | Minimizes reagent cost. |
| Final DMSO Conc. | ≤ 1% | Ensures compound solubility without compromising enzyme activity.[10] |
| Z'-Factor | ≥ 0.5 | Indicates a robust and reliable assay suitable for HTS.[11][13] |
| Signal-to-Background | > 10 | Provides a clear dynamic range for hit identification. |
The High-Throughput Screening Workflow
A meticulously planned and automated workflow is essential for screening tens of thousands to millions of compounds efficiently and reproducibly.
Caption: Hit triage funnel for validating primary HTS actives.
Detailed Protocols
Protocol 1: Primary HTS using HTRF
This protocol assumes a 384-well plate format and a final assay volume of 20 µL.
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each test compound (typically 10 mM in DMSO) into the appropriate wells of a 384-well low-volume assay plate. This results in a final screening concentration of 10 µM.
-
Columns 1 & 2: 100 nL DMSO only (Negative Control, 0% inhibition).
-
Columns 23 & 24: 100 nL of a known, potent inhibitor (Positive Control, 100% inhibition).
-
-
Enzyme/Substrate Addition: Using a multi-drop dispenser, add 10 µL of 2X kinase/biotinylated-substrate buffer to all wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to collect the reaction mixture. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of 2X ATP solution (at 2x the final desired Km concentration) to all wells to start the enzymatic reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The exact time should be determined during optimization to ensure the reaction is within the linear range.
-
Detection: Add 10 µL of 4X HTRF detection buffer (containing both the europium-labeled antibody and the streptavidin-acceptor) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths. Calculate the HTRF ratio (Emission_665 / Emission_620 * 10,000).
Protocol 2: Dose-Response (IC50) Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting at a top concentration of 100 mM.
-
Dispensing: Using an acoustic liquid handler, dispense 100 nL of each concentration in triplicate into a 384-well plate.
-
Assay Execution: Perform the HTRF kinase assay as described in Protocol 1.
-
Data Analysis:
-
Normalize the data to percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Hit Compound ID | Primary Screen (% Inh @ 10µM) | Confirmed IC50 (µM) | Orthogonal Assay IC50 (µM) | Notes |
| PZH-001 | 85.2 | 1.2 | 1.5 | Potent and confirmed hit. |
| PZH-002 | 65.7 | 8.9 | 9.5 | Moderate potency. |
| PZH-003 | 92.1 | 0.8 | > 50 | HTRF artifact, false positive. [14] |
| PZH-004 | 55.0 | > 50 | > 50 | Weak activity, not pursued. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign, as outlined in these notes, requires a deep commitment to rigorous assay development, a robust and automated workflow, and a systematic hit validation cascade. By adhering to these principles of scientific integrity and causality, research organizations can efficiently navigate the vast chemical space of pyrazole analogs to identify and advance high-quality lead compounds into the drug discovery pipeline.
References
- Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
- On HTS: Z-factor. (2023, December 12).
-
Z-factor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics, Oxford Academic.
-
Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives. (n.d.). PMC, PubMed Central.
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science. [Link]
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (n.d.). PMC.
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]
- HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.).
- High-Throughput Screening for Kinase Inhibitors. (n.d.). ElectronicsAndBooks.
-
High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development. [Link]
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC, PubMed Central.
- Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. (n.d.). ResearchGate.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).
- Biologically active pyrazole derivatives. (n.d.). ResearchGate.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]
- HTS data analysis workflow. (n.d.). ResearchGate.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025, October 16). ResearchGate. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. [Link]
-
Combinatorial Chemistry & High Throughput Screening. (n.d.). Eco-Vector Journals Portal. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. drugtargetreview.com [drugtargetreview.com]
Topic: A Guide to Developing Robust Enzyme Inhibition Assays for Pyrazole Carbohydrazide-Based Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent enzyme inhibition.[1][2] This document provides a comprehensive, experience-driven guide to designing, optimizing, and validating enzyme inhibition assays for this important class of compounds. Moving beyond a simple recitation of steps, this guide explains the underlying principles and critical decision points in assay development, ensuring the generation of reliable and reproducible data. We will cover the entire workflow, from initial target considerations and assay selection to detailed protocol execution, data analysis, and troubleshooting. A running example of a carbonic anhydrase inhibition assay will be used to illustrate key concepts in a practical context.
Foundational Principles: Why Pyrazole Carbohydrazides and Enzyme Inhibition?
Pyrazole and its derivatives are cornerstone heterocyclic compounds in drug discovery, exhibiting a vast range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5] The carbohydrazide moiety is a key pharmacophoric group that enhances the molecule's ability to form hydrogen bonds and coordinate with biological targets, making these compounds particularly effective as enzyme inhibitors.[1][6]
Enzyme inhibition is a primary strategy in drug development.[7] By blocking the activity of an enzyme critical to a disease pathway, an inhibitor can effectively halt or slow disease progression. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.[8]
This guide provides the framework to accurately determine the IC50 and understand the mechanism of action for novel pyrazole carbohydrazide inhibitors.
The Assay Development Workflow: A Strategic Overview
A successful enzyme assay is a self-validating system built on a logical progression of optimization and validation steps. The workflow can be visualized as a multi-stage process, ensuring that each parameter is defined before moving to the next.
Caption: High-level workflow for enzyme inhibition assay development.
Phase 1: Pre-Assay Setup and Reagent Qualification
The quality of your data is dictated by the quality of your reagents and the suitability of your assay conditions.
Enzyme and Substrate
-
Enzyme Purity & Concentration: Use a highly purified enzyme preparation. The presence of contaminating enzymes can lead to artifacts.[7] Determine the concentration of active enzyme, not just total protein, via active site titration if possible.[9]
-
Substrate Selection: The ideal substrate is specific for the target enzyme and yields a product that is easily detectable. For spectrophotometric or fluorometric assays, the product should have a distinct absorbance or emission spectrum from the substrate.[9][10]
Buffer and Compound Formulation
-
Buffer Optimization: The buffer system must maintain a stable pH at which the enzyme is optimally active. Screen a range of pH values. Additives like salts (e.g., NaCl), detergents (e.g., Tween-20), or reducing agents (e.g., DTT) may be required for enzyme stability, but be aware they can also interfere with the assay.[11]
-
Compound Solubility: Pyrazole carbohydrazides can have limited aqueous solubility. Prepare high-concentration stock solutions in 100% DMSO. The final concentration of DMSO in the assay well should be kept constant across all wells and ideally below 1% to avoid impacting enzyme activity.[12]
Table 1: Example Buffer Optimization for Carbonic Anhydrase II
| Parameter | Range Tested | Optimal Condition | Rationale |
|---|---|---|---|
| Buffer | Tris, HEPES, Phosphate | 50 mM Tris | Provides stable buffering capacity at the optimal pH. |
| pH | 6.5 - 8.5 | 7.4 | Mimics physiological pH and is near the enzyme's activity maximum. |
| ZnCl₂ | 0 - 1.0 mM | 0.1 mM | Carbonic anhydrase is a metalloenzyme requiring Zinc for activity.[13] |
| Additive | None | N/A | Enzyme is stable under these conditions without further additives. |
Phase 2: Kinetic Characterization - Setting the Stage for Inhibition
Before testing inhibitors, you must understand the enzyme's baseline behavior. These experiments are performed under initial velocity conditions, where less than 10-15% of the substrate has been consumed, ensuring the reaction rate is linear.[7][12]
-
Step 1: Enzyme Titration: Determine the enzyme concentration that yields a robust signal well above background but remains within the linear range of the instrument.
-
Step 2: Time-Course: Confirm the reaction rate is linear over the intended assay time at the chosen enzyme concentration.
-
Step 3: Substrate Titration (Km Determination): Measure the reaction rate at various substrate concentrations. Plot rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km (the substrate concentration at half-maximal velocity).
Causality Insight: Knowing the Km is critical. To identify competitive inhibitors, the assay's substrate concentration should be set at or below the Km value.[7][12] Using a much higher substrate concentration can mask the effect of a competitive inhibitor, as the substrate will out-compete it for the active site.[14]
Phase 3: Protocol for IC50 Determination
This protocol provides a step-by-step method for determining the IC50 of a pyrazole carbohydrazide compound against a target enzyme (e.g., human Carbonic Anhydrase II) using a 96-well plate format and a spectrophotometric readout.[13][15]
Materials and Reagents
-
Enzyme: Purified human Carbonic Anhydrase II (hCA II)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Inhibitor: Pyrazole carbohydrazide test compound
-
Reference Inhibitor: Acetazolamide (AZA), a known CA inhibitor[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Equipment: Spectrophotometer (plate reader), 96-well clear flat-bottom plates[16]
Preparation of Solutions
-
Compound Stock: Prepare a 10 mM stock solution of the test compound and reference inhibitor (AZA) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series of the compound stocks in 100% DMSO. A 10-point, 3-fold dilution series is standard, starting from 10 mM. This will create the concentrations needed for the dose-response curve.[7]
-
Enzyme Working Solution: Dilute the hCA II stock in cold assay buffer to a pre-determined optimal concentration (e.g., 2X the final desired concentration).
-
Substrate Working Solution: Prepare a working solution of NPA in assay buffer at a concentration equal to its Km (e.g., 2X the final desired concentration).
Assay Plate Setup
A robust plate layout includes all necessary controls to ensure data integrity.
Caption: Example 96-well plate map for IC50 determination.
Step-by-Step Protocol
Assume a final assay volume of 200 µL.
-
Add Compound: To the appropriate wells, add 2 µL of the serially diluted compound/inhibitor stocks from your DMSO plate. To the "100% Activity" and "0% Activity" control wells, add 2 µL of 100% DMSO.
-
Add Enzyme: Add 100 µL of the 2X enzyme working solution to all wells except the "0% Activity" control wells. To the "0% Activity" wells, add 100 µL of assay buffer.
-
Incubate: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 98 µL of the 2X substrate working solution to all wells to start the reaction.
-
Read Plate: Immediately place the plate in a spectrophotometer and measure the absorbance at 348 nm (for the 4-nitrophenolate product) every minute for 15-20 minutes (kinetic read).[15]
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize Data: Convert the reaction rates into percent inhibition using the control wells.[17]
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))
-
Where V_inhibitor is the rate in the presence of the test compound, V_blank is the rate of the "0% Activity" control, and V_max is the rate of the "100% Activity" control.
-
-
Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Calculate IC50: Fit the data using a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response).[18][19] Software like GraphPad Prism or Origin is standard for this analysis. The IC50 is one of the parameters calculated from this fit.[17]
Table 2: Sample Data for IC50 Calculation
| [Inhibitor] (µM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Max Control) | N/A | 50.5 | 0.0% |
| 0.01 | -2.00 | 48.2 | 5.8% |
| 0.03 | -1.52 | 45.1 | 12.8% |
| 0.10 | -1.00 | 37.9 | 29.5% |
| 0.30 | -0.52 | 26.1 | 54.2% |
| 1.00 | 0.00 | 15.3 | 78.2% |
| 3.00 | 0.48 | 8.9 | 92.4% |
| 10.00 | 1.00 | 6.2 | 98.4% |
| 0 (Blank) | N/A | 4.0 | N/A |
| Calculated IC50 | | | ~0.26 µM |
Advanced Analysis: Determining Mechanism of Inhibition (MoA)
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) provides critical insight for lead optimization.[12][20] This is determined by measuring IC50 values at several different substrate concentrations.
Caption: Simplified binding models for different types of reversible enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. The apparent IC50 will increase as substrate concentration increases.[14]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site. The IC50 will not change with substrate concentration.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The apparent IC50 will decrease as substrate concentration increases.[14]
Troubleshooting Common Assay Problems
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| High variability between replicates | - Poor pipetting technique.- Reagents not mixed properly.- Compound precipitation. | - Use calibrated pipettes; mix gently.[16]- Ensure all solutions are homogenous before use.- Check compound solubility in assay buffer; lower the highest concentration if needed. |
| No or very weak inhibition | - Inhibitor is inactive.- Inhibitor concentration too low.- Substrate concentration too high (for competitive inhibitors). | - Verify compound integrity.- Test a higher concentration range.- Re-run the assay with substrate at or below Km.[7] |
| "Noisy" kinetic data | - Enzyme is unstable in the assay buffer.- Compound interference (e.g., fluorescence, absorbance).- Plate reader settings not optimal. | - Re-optimize buffer with stabilizers (e.g., BSA, glycerol).- Run a control plate with compound but no enzyme to check for interference.- Optimize read intervals and gain settings. |
| Assay signal is too low | - Insufficient enzyme or substrate.- Inhibitor in buffer (e.g., azide in HRP assays).[21]- Incorrect wavelength/filter settings. | - Increase enzyme/substrate concentration.- Ensure buffer components are compatible with the detection system.- Verify instrument settings match assay requirements.[16] |
References
- Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Cell Microsystems. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Wikipedia. IC50.
- edX. IC50 Determination.
- NIH. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- Wikipedia. Enzyme assay.
- NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- ResearchGate. (2025, August 10). Enzyme Assay Design for High-Throughput Screening.
- BenchChem. (2025). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
-
Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317–324. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. Available at: [Link]
- Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- Wikipedia. Enzyme inhibitor.
- BioAssay Systems. Enzyme Inhibitor Screening Services.
-
Ghorab, M. M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 259–269. Available at: [Link]
-
Kuzmanov, U., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
Nocentini, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(23), 7118. Available at: [Link]
- NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
-
da Silva, C. F., et al. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 25(18), 4296. Available at: [Link]
-
Kumar, V., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2138-2153. Available at: [Link]
- Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
Grigalius, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7005. Available at: [Link]
-
Büber, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138139. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(31), 21473–21487. Available at: [Link]
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- ResearchGate. Some pyrazoles derivatives: Potent carbonic anhydrase, α-glycosidase, and cholinesterase enzymes inhibitors.
- ResearchGate. (2025, October 16). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited?.
- Thermo Fisher Scientific. IHC Troubleshooting Guide.
- ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. clyte.tech [clyte.tech]
- 18. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays Involving 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction: Unveiling the Therapeutic Potential of Pyrazole Carbohydrazide Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3][4] The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these molecules, making them attractive candidates for drug discovery and development.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide in various cell-based assays.
While extensive research exists on the broader class of pyrazole carbohydrazide derivatives, this particular compound represents a novel entity for which detailed biological characterization is emerging. Therefore, these application notes are designed to provide a robust framework for the initial investigation of its cytotoxic and mechanistic properties. The protocols outlined herein are based on established methodologies for similar compounds and are intended to be adapted and optimized for specific research questions and cell lines.[5][6]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a test compound is critical for the design and interpretation of cell-based assays. For this compound, it is recommended to experimentally determine its solubility in various solvents, with dimethyl sulfoxide (DMSO) being a common choice for initial stock solutions in cell culture experiments.[6] It is imperative to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would induce toxicity, typically below 0.5%.[6]
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₄O | (Predicted) |
| Molecular Weight | 219.04 g/mol | (Predicted) |
| Solubility | To be determined empirically in relevant solvents (e.g., DMSO, Ethanol) | N/A |
| Stability | To be determined; store under appropriate conditions (e.g., -20°C, desiccated) | N/A |
Experimental Workflows: A Roadmap to Characterization
The following diagram illustrates a logical workflow for the initial cell-based characterization of this compound.
Caption: A typical workflow for the initial characterization of a novel pyrazole derivative.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5] This assay is a crucial first step to determine the concentration-dependent cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG-2)[3][4]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[5]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Discriminate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases.[7] Cell cycle analysis using PI staining and flow cytometry can elucidate the impact of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for a predetermined time.
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Mechanisms of Action and Signaling Pathways
Based on the literature for related pyrazole derivatives, this compound could potentially exert its effects through various signaling pathways. The following diagram illustrates a hypothetical model for its anticancer activity, which can be investigated using techniques like Western blotting.
Caption: Hypothetical signaling pathways potentially modulated by pyrazole derivatives.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls. For all assays, it is crucial to include:
-
Negative (Untreated) Control: To establish a baseline for cell viability and behavior.
-
Vehicle (Solvent) Control: To ensure that the solvent used to dissolve the compound (e.g., DMSO) does not have a significant effect on the cells.
-
Positive Control: A well-characterized compound with a known mechanism of action (e.g., doxorubicin for cytotoxicity) to validate the assay's performance.
Consistent results across multiple experiments and the use of orthogonal assays (e.g., confirming apoptosis seen in flow cytometry with a caspase activity assay) will further enhance the trustworthiness of the findings.
References
-
Bassyouni, F. A., et al. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Catarina, A., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]
-
Al-Ghorbani, M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Radi, S., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Li, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
-
Aggarwal, N., & Kumar, R. (2012). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Karrouchi, K., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. PubChem. [Link]
-
Abdel-Aal, E. A., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]
Sources
- 1. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrazole-3-Carbohydrazides
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the primary synthetic routes to functionalized pyrazole-3-carbohydrazides. Pyrazole-3-carbohydrazides are pivotal structural motifs in medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, regioselectivity, and optimization. We will explore the two most robust and widely adopted strategies: the cyclocondensation-hydrazinolysis pathway starting from β-dicarbonyl compounds, and the acid chloride-mediated conversion from pyrazole-3-carboxylic acids. Each section includes detailed, step-by-step protocols and visual workflows to ensure reproducibility and facilitate adaptation for novel derivatives.
Introduction: The Significance of the Pyrazole-3-Carbohydrazide Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, present in blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[2][3] The introduction of a carbohydrazide moiety at the 3-position of the pyrazole ring unlocks a vast chemical space for further derivatization, creating a versatile platform for generating libraries of bioactive compounds.[1] The hydrazide functional group is a key building block for synthesizing a variety of heterocyclic systems and Schiff bases, and it often acts as a crucial pharmacophore, contributing to the molecule's interaction with biological targets.[1][4] Derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][5]
The strategic importance of this scaffold necessitates robust and versatile synthetic methodologies that allow for precise control over substitution patterns on the pyrazole ring. This guide details the most effective and commonly employed synthetic pathways.
Overview of Primary Synthetic Strategies
The synthesis of functionalized pyrazole-3-carbohydrazides can be logically approached via two primary disconnection strategies, primarily differing in the construction of the pyrazole core and the introduction of the carbohydrazide moiety.
Figure 1: High-level overview of the two primary synthetic routes to pyrazole-3-carbohydrazides.
Route A: The Cyclocondensation-Hydrazinolysis Pathway
This is arguably the most common and versatile approach. It involves a two-step sequence:
-
Formation of a Pyrazole-3-carboxylate: Synthesis of the core heterocyclic ring via cyclocondensation, typically using a β-ketoester as the starting 1,3-dielectrophile.
-
Hydrazinolysis: Conversion of the resulting ester directly into the target carbohydrazide.
Step 1: Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains the cornerstone for constructing the pyrazole ring.[3] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Causality & Mechanistic Insight: The choice of a β-ketoester (e.g., ethyl acetoacetate) as the starting material is strategic because it directly installs the required carboxylate functionality at the 3-position of the resulting pyrazole. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Figure 2: Simplified workflow of the Knorr pyrazole synthesis to form the key ester intermediate.
Controlling Regioselectivity: When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used with an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed.[3] The reaction outcome is highly dependent on the reaction conditions and the electronic/steric nature of the substituents.
-
Acidic Conditions: Generally favor the attack of the more nucleophilic, sterically accessible nitrogen (the terminal -NH₂) onto the more electrophilic carbonyl carbon.
-
Solvent Choice: Aprotic dipolar solvents like DMF or NMP can enhance regioselectivity compared to traditional protic solvents like ethanol.[3]
Step 2: Hydrazinolysis of the Pyrazole Ester
This conversion is typically a straightforward and high-yielding reaction. The pyrazole-3-carboxylate is refluxed with an excess of hydrazine hydrate in a suitable alcoholic solvent.
Causality & Experimental Choices:
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is the standard reagent. It is inexpensive, readily available, and acts as both the nucleophile and often the base to facilitate the reaction.
-
Solvent: Ethanol or isopropanol are common choices as they readily dissolve both the ester and hydrazine hydrate, and their boiling points are suitable for refluxing the reaction to completion.
-
Excess Hydrazine: Using an excess of hydrazine hydrate ensures the reaction goes to completion and helps to minimize side reactions. The excess is easily removed during workup.
Protocol 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide
This protocol details a representative synthesis starting from ethyl acetoacetate and phenylhydrazine.
Part A: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (60 mL).
-
Reagents: Add ethyl acetoacetate (13.0 g, 0.1 mol) to the flask, followed by the slow, dropwise addition of phenylhydrazine (9.8 mL, 0.1 mol) while stirring.
-
Scientist's Note: The reaction is often exothermic. Slow addition helps to control the temperature. Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent dehydration steps.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry.
-
Purification: If necessary, recrystallize the crude product from ethanol to yield the pure ester as a white solid. (Typical yield: 80-90%).
Part B: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide
-
Setup: In a 100 mL round-bottom flask with a stirrer and reflux condenser, dissolve the synthesized ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (11.6 g, 0.05 mol) in absolute ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 5.0 mL, ~0.1 mol, 2 equivalents) to the solution.
-
Scientist's Note: Using at least two equivalents of hydrazine hydrate ensures a sufficient driving force for the reaction to proceed to completion.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The product often begins to precipitate from the hot solution as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities. Dry the product under vacuum. The product is often of high purity at this stage. (Typical yield: >90%).
Route B: The Carboxylic Acid Activation Pathway
An alternative strategy involves first synthesizing the pyrazole-3-carboxylic acid, which can then be "activated" to form a more reactive species (like an acid chloride) before reaction with hydrazine.
Rationale for Use: This route is particularly useful if the pyrazole-3-carboxylic acid is commercially available or is synthesized via a route that does not produce an ester (e.g., hydrolysis of a nitrile).
Step 1: Formation of Pyrazole-3-carboxylic Acid
This intermediate can be obtained by the alkaline hydrolysis of the corresponding pyrazole-3-carboxylate ester synthesized in Route A.
Step 2: Acid Activation and Hydrazinolysis
The carboxylic acid is converted to a highly electrophilic acid chloride, which reacts rapidly and cleanly with hydrazine.
Causality & Experimental Choices:
-
Activation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides.[6][7] The byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is a milder alternative.
-
Anhydrous Conditions: This reaction must be performed under strictly anhydrous conditions, as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.
-
Reaction with Hydrazine: The subsequent reaction with hydrazine is very fast and is typically performed at low temperatures (e.g., 0°C) to control the exothermicity.
Protocol 2: Synthesis via Acid Chloride Intermediate
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (10.1 g, 0.05 mol).
-
Activation: Add thionyl chloride (SOCl₂, 7.3 mL, 0.1 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Scientist's Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion to the acid chloride.
-
-
Reaction: Gently reflux the mixture for 2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure. The crude pyrazole-3-carbonyl chloride is often used directly in the next step.
-
Hydrazinolysis Setup: In a separate flask, prepare a solution of hydrazine hydrate (5.0 mL, 0.1 mol) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL) and cool to 0°C in an ice bath.
-
Addition: Dissolve the crude acid chloride in anhydrous DCM (25 mL) and add it dropwise to the cold hydrazine solution with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
Comparative Summary
| Parameter | Route A (Ester-Hydrazinolysis) | Route B (Acid Chloride) |
| Starting Material | β-Ketoesters | Pyrazole-3-carboxylic acids |
| Number of Steps | 2 (from dicarbonyl) | 2 (from acid) |
| Key Reagents | Hydrazine Hydrate | SOCl₂ or Oxalyl Chloride, Hydrazine |
| Reaction Conditions | Reflux in alcohol | Anhydrous conditions, often low temp |
| Advantages | High overall yield, less hazardous reagents, tolerant of moisture in the second step. | Useful if the acid is readily available, very clean and fast final step. |
| Disadvantages | Can have regioselectivity issues in the first step. | Requires handling of corrosive SOCl₂ and strict anhydrous conditions. |
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. [Link]
-
Dömling, A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Naim, M. J., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Heller, S. T. & Natarajan, S. R. In Situ Synthesis of 1,3-Diketones and Their Conversion to Pyrazoles. Organic Letters. [Link]
-
de Oliveira, C. S., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Chemical Communications (RSC Publishing). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. [Link]
-
Al-Ostoot, F. H., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
ACS Publications. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. [Link]
-
ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]
-
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
-
MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide from a typical reaction mixture. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Chemistry of Purification
The purification of this compound is a critical step following its synthesis, which is commonly achieved through the hydrazinolysis of a corresponding ester precursor, such as ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The primary goal is to remove unreacted starting materials, specifically the ethyl ester and excess hydrazine hydrate, as well as any potential side-products. The choice of purification strategy hinges on the physicochemical properties of the target molecule and its impurities. This guide will explore recrystallization, acid-base extraction, and column chromatography as primary purification techniques.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is an oily residue and won't solidify. How can I proceed with purification?
Answer: An oily crude product often indicates the presence of residual solvent or impurities that are depressing the melting point.
-
Initial Step: Trituration. Before attempting more complex purification, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, start with a non-polar solvent like hexanes or diethyl ether. This can often induce precipitation of the carbohydrazide, which can then be collected by filtration.
-
Underlying Cause: The unreacted ethyl ester is likely a significant component of the oil. Hydrazine hydrate, if in large excess, can also contribute to the non-solid nature of the crude material.
-
Next Steps: If trituration fails, an acid-base extraction is an excellent next choice to separate the basic product from the neutral ester impurity.
Question 2: I performed a recrystallization, but my yield is very low. What went wrong?
Answer: Low recovery from recrystallization is a common issue and can be attributed to several factors:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent necessary to achieve full dissolution.[1]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Solution: Consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol or methanol) and then add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise at the elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][3]
-
Premature Crystallization: If the product crystallizes out during the hot filtration step (to remove insoluble impurities), significant loss can occur. Solution: Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and the product from crashing out prematurely.[1]
Question 3: My TLC analysis shows that my main impurity co-elutes with my product in a standard hexane/ethyl acetate system. How can I improve separation for column chromatography?
Answer: Co-elution is a challenge that requires systematic optimization of the chromatographic conditions.
-
Adjusting Polarity: If you are using a hexane/ethyl acetate system, systematically vary the ratio. If the spots are running too high on the TLC plate (high Rf), decrease the proportion of the more polar solvent (ethyl acetate). If they are stuck at the baseline, increase it.
-
Changing Solvent System: If adjusting the polarity of a two-component system is insufficient, introduce a third solvent to modulate the selectivity. For example, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can significantly alter the separation.
-
Using a Different Adsorbent: While silica gel is the standard, it is acidic and can sometimes cause issues with basic compounds like pyrazoles. If you observe significant tailing of your product spot on the TLC, consider using neutral alumina as the stationary phase.[2] Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[1][2]
Question 4: The NMR spectrum of my "purified" product still shows a triplet at ~1.3 ppm and a quartet at ~4.3 ppm. What is this impurity and how do I remove it?
Answer: These signals are characteristic of an ethyl group, strongly suggesting the presence of the unreacted starting material, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
-
Cause: The hydrazinolysis reaction may not have gone to completion. This could be due to insufficient reaction time, too low a temperature, or a stoichiometric imbalance.
-
Solution: Since the ester is a neutral compound and your carbohydrazide product is basic, an acid-base extraction is the most effective method for separation. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Extract this solution with an aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, while the ester remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified product back into an organic solvent.[4][5]
Frequently Asked Questions (FAQs)
What is the likely synthesis route and what are the expected primary impurities?
The most common synthesis route is the reaction of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate in a solvent like ethanol, often at reflux.
Caption: Synthesis of the target carbohydrazide and resulting impurities.
The primary impurities are therefore:
-
Unreacted Ethyl Ester: A neutral, relatively non-polar compound.
-
Excess Hydrazine Hydrate: A water-soluble, basic compound.
What are the best general-purpose recrystallization solvents for this compound?
Given the polar carbohydrazide functional group and the pyrazole ring, moderately polar solvents are a good starting point.
| Solvent/System | Rationale |
| Ethanol or Methanol | Often provides good solubility at reflux and reduced solubility upon cooling. |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve in hot ethanol and add hot water until turbidity appears.[2] |
| Ethyl Acetate | Can be effective if the compound has moderate solubility.[2] |
| Isopropanol | Another good option for moderately polar compounds. |
How do I perform TLC analysis for this compound?
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): Start with a mixture of a non-polar and a polar solvent. A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate. Adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase the polarity (more ethyl acetate). If it runs with the solvent front, decrease the polarity (more hexane).
-
Visualization:
-
UV Light (254 nm): The pyrazole ring is a chromophore and should be visible under UV light as a dark spot on a fluorescent background.[3]
-
Iodine Chamber: Good for visualizing most organic compounds. The plate is placed in a sealed chamber with a few crystals of iodine.[6]
-
Potassium Permanganate (KMnO4) Stain: The hydrazide moiety is readily oxidized, making this a very sensitive stain. The compound will appear as a yellow spot on a purple background.[7]
-
Is this compound acidic or basic?
Pyrazole derivatives are amphoteric, meaning they can act as both weak acids and weak bases.[8]
-
Basicity: The pyridine-like nitrogen atom (N2) of the pyrazole ring can be protonated by an acid. This is the property exploited in acid-base extraction for purification.
-
Acidity: The proton on the N1 nitrogen of the pyrazole ring is weakly acidic and can be removed by a strong base.
This dual nature allows for purification via acid-base extraction, as the compound can be moved between aqueous and organic layers by adjusting the pH.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
Objective: To purify the crude product by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently on a hot plate.
-
Once dissolved, add hot water dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the basic product from neutral impurities like the unreacted ester.
Caption: Workflow for acid-base extraction purification.
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) contains the protonated product, and the organic layer (top) contains the unreacted ester.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1M HCl and combine the aqueous extracts.
-
Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is basic (pH > 10), at which point the product should precipitate.
-
Extract the aqueous suspension with several portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify the compound based on its differential adsorption to a stationary phase.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate)
-
Chromatography column, collection tubes
Procedure:
-
Determine Eluent System: Use TLC to find a solvent system that gives the product an Rf value of approximately 0.2-0.3. A starting point is a 1:1 mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or the least polar component of the eluent system) and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Apply this solution carefully to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Use air pressure to maintain a steady flow rate.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- University of California, Irvine. (n.d.). Acid-Base Extraction. UCI Department of Chemistry.
- University of Missouri–St. Louis. (n.d.). TLC Visualization Methods. UMSL Department of Chemistry.
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
-
Sustainable Chemistry & Pharmacy. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Available at: [Link]
- BenchChem. (2025).
- Scribd. (n.d.).
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
- Scribd. (n.d.).
-
ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? [Online discussion]. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Syntheses. (2012). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]
- AWS. (n.d.).
- Springer. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
- SpectraBase. (n.d.). 4-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Journal of King Saud University - Science. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.
- SciELO México. (2011).
- ResearchGate. (2017). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
- ResearchGate. (2011).
- Molecules. (2021).
- ResearchGate. (2003).
- Molecules. (2012).
- Molecules. (2023).
- MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity [mdpi.com]
Technical Support Center: Synthesis of Substituted Pyrazole Carbohydrazides
Welcome to the Technical Support Center for the synthesis of substituted pyrazole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common challenges encountered in this area of synthetic chemistry. Pyrazole carbohydrazides are significant scaffolds in medicinal chemistry, and their successful synthesis is crucial for the development of new therapeutic agents[1][2]. This resource addresses issues from regioselectivity in ring formation to the final purification of your target compounds.
Section 1: Challenges in Pyrazole Ring Formation via Knorr Synthesis
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a cornerstone for creating the pyrazole core[3][4][5][6]. While robust, this reaction can present significant challenges, particularly when using unsymmetrical dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common problem when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine[7][8]. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions[7].
-
Underlying Cause: The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two different pyrazole products that are often difficult to separate[7].
-
Troubleshooting Strategies:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer[8].
-
pH Control: The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions[7]. A catalytic amount of a protic acid like glacial acetic acid is often used to facilitate imine formation[9][10].
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. Conversely, higher temperatures might favor the kinetically controlled product. It is advisable to screen a range of temperatures to determine the optimal condition for your specific substrates.
-
Strategic Use of Protecting Groups: If one of the carbonyl groups is significantly more reactive, it may be possible to selectively protect the other carbonyl, carry out the condensation, and then deprotect.
-
Q2: The yield of my pyrazole synthesis is consistently low. What are the primary factors to investigate?
A2: Low yields can be frustrating, but they often point to suboptimal reaction conditions or competing side reactions[10].
-
Underlying Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature[10]. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times[10].
-
Catalyst Issues: The choice and amount of catalyst are crucial. For Knorr-type syntheses, a catalytic amount of a protic acid is typically required[5][10]. Ensure the acid is not used in stoichiometric amounts, which could lead to unwanted side reactions.
-
Hydrazine Reactivity: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. Ensure you are using a high-quality source of hydrazine and consider adding it slowly to the reaction mixture to control any exotherms[11].
-
Side Reactions: The formation of pyrazoline intermediates, which may not fully oxidize to the aromatic pyrazole, can be a cause of low yields. In some cases, an in-situ oxidizing agent can be beneficial[12].
-
Workflow for Optimizing Regioselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of the Knorr pyrazole synthesis.
Caption: Workflow for optimizing pyrazole regioselectivity.
Section 2: From Pyrazole Carboxylic Acid to Ester: Esterification Hurdles
The conversion of a pyrazole carboxylic acid to its corresponding ester is a critical step before hydrazinolysis. This transformation can be surprisingly challenging due to the electronic nature of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q3: My Fischer esterification of a pyrazole carboxylic acid is slow and incomplete. What can I do?
A3: Standard Fischer esterification conditions (refluxing in alcohol with a strong acid catalyst) can be inefficient for pyrazole carboxylic acids.
-
Underlying Cause: The pyrazole ring contains basic nitrogen atoms that can be protonated by the strong acid catalyst. This protonation deactivates the ring and can make the carboxylic acid group less reactive.
-
Troubleshooting Strategies:
-
Alternative Esterification Methods: Consider moving away from Fischer esterification. Methods that activate the carboxylic acid directly are often more successful.
-
Thionyl Chloride/Alcohol: A highly effective method is to first convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂), followed by quenching with the desired alcohol[13][14]. This is often a high-yielding, two-step, one-pot procedure.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can efficiently mediate the esterification under milder conditions.
-
Comparison of Esterification Methods
| Method | Reagents | Pros | Cons |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Inexpensive reagents. | Often slow and incomplete for pyrazoles; harsh conditions can lead to side reactions[15]. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then alcohol | High-yielding, generally fast. | Generates corrosive HCl; SOCl₂ requires careful handling. |
| DCC/EDC Coupling | DCC or EDC, DMAP, alcohol | Mild conditions, good for sensitive substrates. | Byproducts (DCU/EDU) can be difficult to remove; coupling reagents are more expensive. |
Section 3: The Final Step - Hydrazinolysis of Pyrazole Esters
The conversion of the pyrazole ester to the desired carbohydrazide via reaction with hydrazine hydrate is the final key transformation. While seemingly straightforward, this nucleophilic acyl substitution can be problematic.
Frequently Asked Questions (FAQs)
Q4: My hydrazinolysis reaction is incomplete, with significant starting ester remaining even after prolonged reaction times. How can I improve the conversion?
A4: Incomplete conversion is a common issue, often related to reaction conditions and the reactivity of the ester.
-
Underlying Cause: The pyrazole ester may be sterically hindered or electronically deactivated, making it less susceptible to nucleophilic attack by hydrazine.
-
Troubleshooting Strategies:
-
Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, isopropanol) is often necessary to drive the reaction to completion[16].
-
Use Excess Hydrazine: Employing a larger excess of hydrazine hydrate (5-10 equivalents) can increase the reaction rate by shifting the equilibrium towards the product[16].
-
Solvent Choice: Ensure your solvent can fully dissolve the starting ester. A solvent in which the product carbohydrazide is sparingly soluble can be advantageous, as the product will precipitate out, driving the reaction forward.
-
Q5: I'm observing the formation of an unwanted byproduct during hydrazinolysis. What could it be and how can I prevent it?
A5: A common side reaction is the cleavage of substituents on the pyrazole ring, especially if they are sensitive to nucleophiles.
-
Underlying Cause: In some cases, particularly with certain substituents on the pyrazole ring (e.g., an N-benzoyl group), hydrazine can act as a nucleophile and cleave the substituent, leading to an amino-pyrazole byproduct instead of the desired carbohydrazide[16].
-
Troubleshooting Strategies:
-
Milder Conditions: If you suspect a side reaction is occurring, try running the reaction at a lower temperature for a longer period.
-
Alternative Synthetic Route: If substituent cleavage is unavoidable, a different synthetic strategy may be required. For instance, constructing the carbohydrazide functionality from a different precursor, such as a pyrazolo[3,4-d][3][5]oxazin-4-one, has been shown to be an effective alternative that avoids this issue[16].
-
General Protocol for Hydrazinolysis of a Pyrazole Ethyl Ester
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole ethyl ester (1.0 eq.) in ethanol (or another suitable alcohol) to make a 0.1-0.5 M solution.
-
Reagent Addition: Add hydrazine hydrate (5.0 eq.) to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature or in an ice bath. The pyrazole carbohydrazide product will often precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Mechanism of Hydrazinolysis and Potential Pitfalls
The following diagram illustrates the desired reaction pathway and a potential side reaction.
Caption: Desired vs. side reaction in hydrazinolysis.
Section 4: Purification and Characterization
Even with a successful reaction, isolating a pure product can be challenging.
Frequently Asked Questions (FAQs)
Q6: My crude pyrazole carbohydrazide is difficult to purify by recrystallization. What are my options?
A6: Pyrazole carbohydrazides can sometimes be difficult to crystallize or may co-crystallize with impurities.
-
Troubleshooting Strategies:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: If your product contains basic pyrazole nitrogens and the impurities do not, you can dissolve the crude material in an organic solvent, extract with a dilute aqueous acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate your pure product.
-
Column Chromatography: While often a last resort due to the polarity of carbohydrazides, silica gel chromatography can be effective. Use a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients). It may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on the column.
-
Formation of an Acid Addition Salt: Reacting the pyrazole with an acid (like phosphoric or oxalic acid) can form a crystalline salt, which can be isolated and then neutralized to recover the pure pyrazole[17][18].
-
Q7: I'm seeing unexpected signals in my ¹H or ¹³C NMR spectrum. What are some common impurities?
A7: Unexpected signals can arise from residual starting materials, solvents, or byproducts.
-
Common Impurities and Their Signatures:
-
Residual Starting Ester: Look for the characteristic signals of the ester's alkyl group (e.g., a quartet and triplet for an ethyl ester).
-
Hydrazine: Hydrazine itself can appear as a broad signal in the ¹H NMR spectrum.
-
Regioisomer: If the initial pyrazole synthesis produced a mixture of isomers, the undesired isomer will be carried through the synthetic sequence.
-
Solvents: Residual high-boiling point solvents like DMF or DMSO are common contaminants.
-
Water: A broad peak, often around 1.5-4.0 ppm depending on the solvent, indicates the presence of water.
-
-
Troubleshooting Characterization:
-
Tautomerism: Be aware that N-H pyrazoles can exist as a mixture of tautomers in solution, which can lead to broadened or multiple signals in the NMR spectrum, particularly for the C3 and C5 carbons[19][20].
-
N-H Proton Exchange: The N-H proton of the pyrazole and the -NHNH₂ protons of the carbohydrazide are exchangeable and may appear as broad signals or not be visible at all, especially in protic solvents[20].
-
References
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PowerPoint slides].
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- YouTube. (2019, January 19). synthesis of pyrazoles.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- ChemistryViews. (2023, September 14). One-Pot, Three-Component Synthesis of Substituted Pyrazoles.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Google Patents. (n.d.). Method for purifying pyrazoles.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- MDPI. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- PubMed Central. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and side products during this multi-step synthesis. We will delve into the causality of common issues and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
The synthesis of this compound is typically a two-stage process. First, the pyrazole core is constructed, often via a Knorr-type condensation, to form an intermediate like ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This ester is then converted to the final carbohydrazide product by reacting it with hydrazine hydrate. Each stage presents a unique set of potential side reactions that can complicate purification and compromise the quality of the final compound.
Below, we address the most frequently encountered issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My final product is contaminated with a significant amount of the starting pyrazole-3-carboxylic acid ethyl ester. How can I drive the reaction to completion?
This is one of the most common issues, indicating incomplete conversion of the ester to the hydrazide. Several factors can contribute to this outcome.
Causality and Mechanistic Insight: The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution. The rate and completeness of this reaction are highly dependent on the electrophilicity of the ester's carbonyl carbon and the nucleophilicity of the hydrazine. Steric hindrance around the ester can slow the reaction, and insufficient thermal energy or reaction time will result in a mixture of starting material and product.
Troubleshooting & Optimization Protocol:
-
Increase Hydrazine Hydrate Stoichiometry: While a slight excess is standard, using a larger excess (5-10 equivalents) of hydrazine hydrate can significantly push the equilibrium towards the product, per Le Châtelier's principle. This is often the most effective single change.
-
Elevate Reaction Temperature: The reaction is frequently performed in a refluxing alcohol like ethanol.[1] If you are running the reaction at a lower temperature, increasing it to the reflux temperature of your chosen solvent will increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting ester.
-
Extend Reaction Time: Some reactions may require extended heating. A typical reflux time might be 5-15 hours, but for stubborn esters, this could be extended to 24 hours.[2][3] Again, reaction monitoring is critical to determine the optimal endpoint and avoid potential degradation.
-
Solvent Choice: While ethanol is common, other high-boiling point alcohols like n-butanol can be used to achieve higher reaction temperatures. Ensure your starting materials and product are stable at these higher temperatures.
Self-Validating System: Run parallel reactions varying one parameter at a time (e.g., 3 eq, 5 eq, and 10 eq of hydrazine hydrate) while keeping temperature and time constant. Analyze the crude product ratios by ¹H NMR or LC-MS to empirically determine the optimal conditions for your specific setup.
Issue 2: I've isolated a major byproduct with a mass approximately double that of my desired product, minus the elements of hydrazine. What is this impurity and how can I prevent it?
This high-molecular-weight impurity is almost certainly the N,N'-bis(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)hydrazine, also known as a diacylhydrazide.
Causality and Mechanistic Insight: This side product forms when the initially generated this compound, which is itself a nucleophile, attacks a second molecule of the starting ethyl ester. This is a competitive reaction that becomes more prevalent as the concentration of the starting ester decreases and the concentration of the desired carbohydrazide product increases.
Preventative Measures:
-
Inverse Addition: Instead of adding hydrazine hydrate to the ester, slowly add the solution of the ethyl ester to a large excess of vigorously stirred hydrazine hydrate. This ensures that the ester is always in the presence of a high concentration of hydrazine, statistically favoring the formation of the desired mono-acyl product.
-
Maintain a Large Excess of Hydrazine: As mentioned in Issue 1, using a significant excess (at least 5-10 equivalents) of hydrazine hydrate is crucial. This maximizes the probability of an ester molecule reacting with hydrazine rather than the already-formed product.[4]
-
Control Temperature: Lowering the reaction temperature can sometimes favor the initial reaction over the subsequent formation of the diacylhydrazide, although this may require a longer reaction time.
Below is a diagram illustrating the desired reaction versus the formation of the diacylhydrazide side product.
Caption: Desired vs. side reaction pathway.
Issue 3: My analytical data (TLC, LC-MS) suggests the presence of isomeric pyrazoles from the first step of the synthesis. How can this happen and how is it addressed?
The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Causality and Mechanistic Insight: If an unsymmetrical 1,3-dicarbonyl precursor is reacted with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different regioisomers. For the synthesis of an N-unsubstituted pyrazole using hydrazine (H₂N-NH₂), this is not an issue of constitutional isomerism. However, you may observe different tautomers. N-unsubstituted pyrazoles can exist in different tautomeric forms, which can sometimes be distinguished by NMR or lead to broadening of peaks.
Troubleshooting & Resolution:
-
Confirm the Structure of the Precursor: Ensure that your 1,3-dicarbonyl starting material is symmetrical in the relevant positions or that the reaction conditions strongly favor one isomer. The synthesis of pyrazoles often involves acid catalysis to accelerate the dehydration steps.[5]
-
Analytical Characterization: Use 2D NMR techniques (HMBC, NOESY) to definitively assign the structure of your pyrazole intermediate.
-
Purification: If regioisomers have formed, they are often separable by column chromatography, though it can be challenging due to their similar polarities.
-
Tautomerism: For the final N-unsubstituted product, recognize that tautomerism is an inherent property. In solution, fast proton exchange between the nitrogen atoms might be observed. In the solid state, the molecule typically adopts a single, more stable tautomeric form. This is generally not considered an impurity.
Issue 4: My crude product contains the pyrazole-3-carboxylic acid. How is this forming and how can it be removed?
The presence of the carboxylic acid is typically due to the hydrolysis of either the starting ester or the final carbohydrazide product.
Causality and Mechanistic Insight: Water present in the reaction mixture or introduced during the aqueous workup can hydrolyze the ester or the hydrazide functionality, especially under acidic or basic conditions or at elevated temperatures. Hydrazine hydrate itself contains water, which can contribute to this side reaction.
Preventative & Remedial Actions:
-
Use Anhydrous Solvents: Ensure that the alcohol used as a solvent for the hydrazinolysis step is as dry as possible.
-
Control Workup Conditions: When the reaction is complete, neutralize the mixture carefully. Avoid prolonged exposure to strong acids or bases during extraction.
-
Purification via Acid-Base Extraction: The carboxylic acid impurity can often be selectively removed from the desired neutral or weakly basic product.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer should now be enriched with your desired carbohydrazide.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
Summary of Potential Side Products
| Side Product Name | Origin Stage | Δ Mass vs. Product (Da) | Key Prevention Strategy |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Stage 2 | +15.02 | Increase hydrazine excess, temperature, and/or reaction time. |
| N,N'-bis(pyrazole-3-carbonyl)hydrazine | Stage 2 | +216.96 | Use inverse addition; maintain a large excess of hydrazine. |
| 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | Stage 2 | -15.01 | Use anhydrous solvents; control workup pH; remove via base wash. |
| Regioisomeric Pyrazole | Stage 1 | 0 | Use appropriate symmetrical precursors or regioselective conditions. |
| Unreacted 1,3-Dicarbonyl Precursor | Stage 1 | Varies | Optimize Knorr condensation conditions (catalyst, temp, time).[7] |
General Synthetic Workflow & Side Product Formation
The following diagram outlines the general synthetic sequence and highlights where the primary side products are formed.
Caption: Overview of synthesis stages and side product entry points.
References
-
BenchChem. Common side reactions with hydrazine hydrate and how to minimize them. [4]
-
ResearchGate. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. [8]
-
ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis. [9]
-
BenchChem. Identifying and removing byproducts in pyrazole synthesis. [7]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives. [10]
-
Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [11]
-
ResearchGate. Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. [12]
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [13]
-
ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [2]
-
Organic Chemistry Portal. Pyrazole synthesis. [14]
-
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. [15]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [5]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. [3]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [6]
-
Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester.
-
ScienceMadness. Reaction of esters with hydrazine?
-
Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
Molecules. Synthesis of Chromone-Related Pyrazole Compounds.
-
National Institutes of Health. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [1]
-
Quora. When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?
-
Smolecule. 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.
-
ChemicalBook. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
-
Chinese Journal of Organic Chemistry. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles.
-
ResearchGate. Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.
-
Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
-
GNAIPR. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
-
Molecules. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
Sources
- 1. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide actionable solutions to common challenges encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific experimental issues, offering not just protocols but also the underlying scientific principles to empower your research.
Frequently Asked questions (FAQs)
Q1: What is the most common starting point for pyrazole synthesis, and what are the primary challenges?
A1: The most prevalent and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method is widely favored for its operational simplicity and often results in good yields.[2]
However, researchers frequently encounter several key challenges:
-
Low Yields: Reactions may not proceed to completion, or side reactions can consume starting materials, reducing the overall yield.[3]
-
Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed, which are often difficult to separate.[3][4][5]
-
Purification Difficulties: The final product may be challenging to isolate from byproducts, unreacted starting materials, or regioisomeric impurities.[6]
Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, or product degradation.[3] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. For many condensation reactions, applying heat, such as refluxing the reaction mixture, is necessary.[3]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[7][8][9]
-
-
Suboptimal Catalyst:
-
Side Reactions and Stoichiometry:
-
Precise Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can promote the formation of unwanted byproducts.[3]
-
Solvent and Temperature Modification: The choice of solvent and reaction temperature can influence the reaction pathway. Experimenting with different solvents may minimize the formation of side products.[3]
-
-
Product Degradation:
-
Milder Conditions: If you suspect your pyrazole product is unstable under the reaction or workup conditions, consider lowering the reaction temperature or using a milder catalyst.[3]
-
Careful Workup: Ensure your workup procedure is not degrading the product. For instance, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture with care.[3]
-
Below is a workflow to guide your troubleshooting process for low yields:
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Q3: How can I control the regioselectivity of my pyrazole synthesis?
A3: Achieving high regioselectivity is a common challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls.[3][5] The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.[4][5] Several factors influence the regiochemical outcome:
-
Electronic and Steric Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and steric hindrance around these groups play a crucial role. An electron-withdrawing group can activate a nearby carbonyl, making it more susceptible to nucleophilic attack, while bulky substituents can direct the attack to the less hindered carbonyl.[5]
-
Reaction Conditions: This is often the most critical factor to control.[5]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[4][11][12] This is attributed to the ability of fluorinated alcohols to modulate the reactivity of the two carbonyl groups.[11]
-
pH Control: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[5][13]
-
The following diagram illustrates the factors influencing regioselectivity:
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Troubleshooting Guides
Issue 1: Difficulty in Product Purification
Problem: The crude product is an inseparable mixture of regioisomers, or it is difficult to remove byproducts.
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions for Regioselectivity:
-
Optimize Chromatographic Separation:
-
For challenging separations of regioisomers, meticulous column chromatography is often necessary.[6]
-
If your pyrazole is basic and interacts strongly with silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine.[6]
-
Consider reverse-phase (C-18) chromatography as an alternative.[6]
-
-
Utilize Chemical Purification Methods:
-
Acid-Base Extraction: To remove unreacted hydrazine and its salts, wash the organic layer of your workup with a dilute acid solution (e.g., 1M HCl).[6]
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions.[6] For oils or low-melting solids, trituration with a non-polar solvent like hexanes may induce crystallization.[6]
-
Issue 2: Reaction Mixture Turns Dark or Forms a Tar
Problem: The reaction mixture becomes dark-colored or produces a significant amount of insoluble, tarry material.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of Hydrazine | Phenylhydrazine, in particular, can decompose to form colored impurities.[6] It is advisable to use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature can also mitigate decomposition.[6] |
| Side Reactions | Unwanted side reactions can lead to the formation of polymeric or tarry materials, especially at elevated temperatures.[6] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Air Oxidation | Some reaction intermediates or the final pyrazole product may be sensitive to air oxidation.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.1 eq).
-
If required, add a catalyst (e.g., a catalytic amount of acid).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a predetermined time (e.g., 10-30 minutes).[7][8][9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture and purify the product as described in Protocol 1.
Note: Microwave reaction conditions (temperature, power, and time) should be optimized for each specific reaction.[7]
Data Presentation: Solvent Effects on Pyrazole Synthesis
The choice of solvent can significantly impact the yield and regioselectivity of pyrazole synthesis. The following table provides a general guideline for the effect of different solvent classes.
| Solvent Class | Example(s) | General Effects on Pyrazole Synthesis |
| Polar Protic | Ethanol, Acetic Acid | Commonly used, but may lead to lower regioselectivity.[4] Acetic acid can also serve as a catalyst.[3] |
| Aprotic Dipolar | DMF, NMP | Can provide better results than polar protic solvents in certain reactions, especially for 1-arylpyrazoles.[14][15] |
| Fluorinated Alcohols | TFE, HFIP | Dramatically increases regioselectivity in many cases.[4][11][12] |
| Green Solvents | Water, Ionic Liquids, Deep Eutectic Solvents | Environmentally friendly alternatives that can lead to high yields and selectivity.[16][17] |
References
- BenchChem. (2025). Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- The Journal of Organic Chemistry. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Organic Chemistry Portal. (2008).
- ACS Publications. (n.d.).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- MDPI. (n.d.).
- NIH. (n.d.).
- ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
- PMC. (n.d.).
- NIH. (n.d.).
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Knorr Pyrazole Synthesis. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole....
- BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
- BenchChem. (n.d.).
- MDPI. (2023).
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram.
- SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ResearchGate. (2010).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- NIH. (n.d.).
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- GalChimia. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ACS Publications. (2021).
- Journal of Chemical Health Risks. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
- RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis | Request PDF.
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
stability issues of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide in solution
Introduction
Welcome to the technical support guide for 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. This molecule, a functionalized pyrazole derivative, holds significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both the pyrazole core and the carbohydrazide moiety[1]. Reliable and reproducible experimental outcomes depend critically on the integrity of the compound in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, ensuring you can mitigate potential degradation and maintain confidence in your results.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the handling and storage of this compound solutions.
Q1: What are the primary chemical liabilities of this compound in solution?
A: The structure of this compound contains two key functional groups susceptible to degradation: the pyrazole ring and the carbohydrazide side chain. The primary modes of degradation are:
-
Oxidation: The carbohydrazide group is a derivative of hydrazine and can be readily oxidized, a property leveraged when similar compounds are used as oxygen scavengers[2]. The pyrazole ring itself, particularly in related pyrazoline structures, can also undergo oxidation, which may lead to discoloration[3].
-
Hydrolysis: The amide-like bond in the carbohydrazide moiety (-CO-NHNH₂) can be susceptible to hydrolytic cleavage, especially under strongly acidic or basic conditions, yielding 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and hydrazine.
-
Photodegradation: Pyrazole-containing compounds can be sensitive to UV light, which may induce photochemical rearrangements or degradation[4][5].
Q2: What is the best solvent for preparing a stock solution?
A: For maximal stability, a high-purity, anhydrous aprotic solvent is recommended.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Alternative: Anhydrous N,N-Dimethylformamide (DMF). Aqueous buffers or protic solvents like methanol and ethanol should be avoided for long-term storage as they can facilitate hydrolysis. If your experimental endpoint requires a buffer, prepare the working solution fresh from the DMSO stock immediately before use.
Q3: What are the optimal storage conditions for solutions of this compound?
A: To minimize degradation, all solutions should be stored with the following precautions:
-
Temperature: Store at -20°C or, preferably, -80°C.
-
Light: Protect from light at all times by using amber vials or by wrapping standard vials in aluminum foil[3].
-
Atmosphere: For long-term storage (weeks to months), it is best practice to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation[3].
-
Moisture: Use vials with tight-sealing caps to prevent the ingress of atmospheric moisture, which can compromise anhydrous solvents and lead to hydrolysis.
Q4: My solution has developed a yellow or brownish tint. Is it still usable?
A: A change in color is a strong indicator of chemical degradation, likely due to oxidation of the pyrazole or carbohydrazide moiety[3]. The appearance of a brownish tint suggests the formation of chromophoric degradation products. It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for issues encountered during experimentation.
Problem 1: I observe a progressive loss of activity or inconsistent results in my biological assays over time.
-
Probable Cause: This is a classic sign of compound degradation in your working solution. The active parent compound is likely degrading into inactive or less active byproducts (e.g., the hydrolyzed carboxylic acid). This is especially common if working solutions are prepared in aqueous buffers and left at room temperature for extended periods.
-
Causality Explained: The rate of hydrolysis and oxidation can be significant over a period of hours in aqueous media, particularly if the pH is not neutral or if the medium contains dissolved oxygen or metal ions that can catalyze oxidation.
-
Solution Workflow:
-
Prepare Fresh: Always prepare working solutions in your final assay buffer immediately before starting the experiment. Do not use buffered solutions that have been stored.
-
Time-Course Check: If your assay runs for several hours, consider running a control experiment to assess stability. Prepare a bulk working solution and measure its purity/concentration via HPLC at the beginning (T=0) and end of the experiment.
-
Minimize Exposure: Keep working solutions on ice and protected from light whenever they are not in immediate use.
-
Problem 2: My HPLC or LC-MS analysis shows new, unidentified peaks that were not present in the initial analysis of the solid compound.
-
Probable Cause: You are observing the formation of degradation products. The retention times and mass-to-charge ratios (m/z) of these new peaks can provide clues to their identity.
-
Identifying Degradants:
-
Hydrolysis Product: Look for a peak corresponding to the mass of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid . This product will be more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.
-
Oxidation Product: Oxidation can lead to various products. A common oxidation pathway for pyrazoles involves hydroxylation of the ring[6]. Look for a peak with an m/z corresponding to the addition of one or more oxygen atoms (+16 or +32 Da).
-
-
Solution Workflow:
-
Systematic Analysis: Re-analyze your solution using LC-MS to get accurate mass data for the new peaks. Compare these masses to the predicted masses of potential degradation products.
-
Solvent Purity: Ensure that your solvents are of high purity and are free from contaminants that could be reacting with your compound.
-
Review Handling Procedures: Re-evaluate your solution preparation and storage procedures against the best practices outlined in the FAQ section. Implement changes such as using anhydrous solvents and inert gas overlays.
-
Part 3: Protocols for Stability Assessment and Handling
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
-
Preparation Environment: Work in a clean, dry environment. If possible, handle the solid compound and anhydrous solvents in a glove box or under a stream of inert gas (argon or nitrogen).
-
Solvent Selection: Use a brand new, sealed bottle of high-purity, anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile, dry microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials with high-quality seals. This prevents repeated freeze-thaw cycles and minimizes contamination and moisture exposure for the bulk stock.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen for 5-10 seconds.
-
Storage: Tightly cap the vials, label them clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Protocol 2: Experimental Workflow for Assessing Solution Stability via HPLC
This protocol allows you to quantify the stability of the compound under your specific experimental conditions.
-
Initial Preparation: Prepare a stock solution in anhydrous DMSO as described in Protocol 1. Dilute this stock to your typical final working concentration in the aqueous buffer of your choice (e.g., PBS, pH 7.4).
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the working solution onto a calibrated HPLC system. Record the peak area of the parent compound. This is your 100% reference value.
-
Incubation: Divide the remaining working solution into separate vials for each condition you wish to test (e.g., protected from light at 4°C, protected from light at room temperature, exposed to ambient light at room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot from each condition onto the HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor the increase in peak area for any new degradation peaks.
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
-
Part 4: Visualization of Potential Degradation Pathways & Workflows
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: Decision tree for troubleshooting stability issues.
Part 5: Data Summary Table
| Parameter | Recommendation / Information | Rationale & References |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Aprotic solvents minimize the risk of hydrolysis. |
| Avoidable Solvents | Water, PBS, Methanol, Ethanol (for storage) | Protic and aqueous solvents can directly participate in or catalyze hydrolysis. |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Lower temperatures significantly reduce the rates of all chemical degradation reactions. |
| Handling Conditions | Protect from light, moisture, and oxygen. Use an inert gas (Ar, N₂) overlay for long-term storage. | Prevents photodegradation, hydrolysis, and oxidation.[3] |
| Visual Indicators | Development of yellow or brown color. | Indicates the formation of chromophoric products, likely from oxidation.[3] |
| Potential Degradants | 1. 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (from hydrolysis)2. Hydroxylated pyrazole species (from oxidation)3. Imidazole isomers (from photodegradation) | Based on the known reactivity of the carbohydrazide and pyrazole functional groups.[4][6] |
References
-
How can we store Pyrazolin from chalcone and hydrazine hydrate? . ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest . ResearchGate. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . MDPI. [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes . PubMed - NIH. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles . ResearchGate. [Link]
-
A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments . PMC - PubMed Central. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning . RSC Publishing. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles . Dalton Transactions (RSC Publishing). [Link]
-
Carbohydrazide . Ataman Kimya. [Link]
-
Carbohydrazide: An Essential Tool with Hidden Hazards . Gas-Sensing.com. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest . PMC - PubMed Central. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Welcome to the technical support resource for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the scale-up synthesis of this key heterocyclic intermediate.
Synthetic Scheme Overview
The most reliable and scalable synthesis of this compound involves a two-step process. First, the pyrazole core is constructed and functionalized to yield an ester intermediate, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This intermediate is then converted to the final carbohydrazide product via hydrazinolysis.
Caption: Overall two-step synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for the precursor, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate?
A1: The precursor is typically synthesized starting from ethyl acetoacetate, which is first converted to ethyl 2-diazoacetoacetate. Cyclization with a bromine source like hydrobromic acid can lead to the brominated pyrazole core. An alternative, often preferred on a larger scale, is the synthesis of the non-brominated pyrazole, ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by regioselective bromination at the C4 position using a reagent like N-Bromosuccinimide (NBS). This avoids handling large quantities of HBr.
Q2: What are the critical process parameters for the hydrazinolysis step?
A2: The three most critical parameters are:
-
Stoichiometry of Hydrazine: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is crucial. This ensures the reaction goes to completion and minimizes the formation of the N,N'-bis(pyrazole-3-carbonyl)hydrazine byproduct.
-
Temperature: The reaction is typically run at reflux in a solvent like ethanol. The elevated temperature is necessary to overcome the activation energy for the nucleophilic acyl substitution on the relatively stable pyrazole ester.[1]
-
Reaction Time: The conversion must be monitored closely. Incomplete reactions are a common source of low yield and impurities. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
Q3: How can I effectively monitor the reaction progress for both steps?
A3: For both steps, TLC is the most convenient method for at-a-glance monitoring.
-
Step 1 (Ester Formation/Bromination): Use a non-polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product ester will be more polar than some starting materials but less polar than the final hydrazide.
-
Step 2 (Hydrazinolysis): Use a more polar solvent system (e.g., 10% Methanol in Dichloromethane). The starting ester will have a higher Rf value, while the highly polar carbohydrazide product will have a very low Rf, often staying near the baseline. The reaction is complete when the starting ester spot is no longer visible.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concern is the handling of hydrazine hydrate. It is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine hydrate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Additionally, brominating agents like NBS are corrosive and strong oxidizers.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This protocol assumes the availability of ethyl 5-methyl-1H-pyrazole-3-carboxylate.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.16 | 1.0 | 10.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 12.2 g |
| Acetonitrile (ACN) | 41.05 | - | 200 mL |
Step-by-Step Methodology:
-
Charge a 500 mL round-bottom flask with ethyl 5-methyl-1H-pyrazole-3-carboxylate (10.0 g) and acetonitrile (200 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Protect the flask from light by wrapping it in aluminum foil. This is critical as NBS can generate bromine radicals under light, leading to side reactions.
-
Add N-Bromosuccinimide (12.2 g) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Checkpoint: Monitor the reaction by TLC (30% EtOAc/Hexanes). The reaction is complete when the starting material spot (higher Rf) is consumed and a new, lower Rf spot corresponding to the product appears.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and saturated brine (1 x 100 mL). This removes the succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford the pure product as a white to off-white solid.
Protocol 2: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 233.06 | 1.0 | 10.0 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 10.0 | 21.5 mL |
| Ethanol (200 Proof) | 46.07 | - | 150 mL |
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (10.0 g) and ethanol (150 mL).
-
Stir the mixture, then carefully add hydrazine hydrate (21.5 mL) via a dropping funnel. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
-
Checkpoint: Monitor the reaction by TLC (10% MeOH/DCM). The reaction is complete when the starting ester spot completely disappears.
-
Allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual hydrazine hydrate and other impurities.
-
Dry the solid in a vacuum oven at 50°C overnight to yield the final product, this compound. The product is typically of high purity and may not require further purification.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Problem: The yield of my carbohydrazide is consistently low (<60%).
-
Possible Cause 1: Incomplete Hydrazinolysis.
-
Diagnosis: A TLC of the crude reaction mixture shows a significant amount of the starting ester still present.
-
Explanation: The ester may be more sterically hindered than anticipated, or the reaction has not reached completion. Hydrazinolysis, while generally efficient, is a reversible reaction that is driven to completion by using a large excess of the nucleophile.[2][3]
-
Solution:
-
Increase Reaction Time: Continue refluxing for an additional 4-6 hours, monitoring every 2 hours by TLC.
-
Increase Hydrazine Equivalents: Increase the amount of hydrazine hydrate from 10 to 15 equivalents. This shifts the equilibrium towards the product.
-
Ensure Anhydrous Conditions: While not strictly necessary, using anhydrous ethanol and fresh hydrazine hydrate can sometimes improve reaction rates.
-
-
-
Possible Cause 2: Impure Starting Ester.
-
Diagnosis: The starting ester was not purified after Step 1, or its purity was not confirmed. ¹H NMR of the starting material shows unidentifiable peaks or a low integration value for key protons.
-
Explanation: Non-reactive impurities in the starting material will lower the theoretical yield. If the impurity is from the bromination step (e.g., unreacted starting material), it will not undergo hydrazinolysis and will contaminate the final product.
-
Solution: Always purify the intermediate ester by recrystallization or column chromatography before proceeding to the hydrazinolysis step. Confirm its identity and purity (>95%) using NMR, LC-MS, or melting point analysis.
-
Problem: My final product is difficult to isolate and purify.
-
Possible Cause 1: Product is an Oil or Gummy Solid.
-
Diagnosis: The product does not precipitate cleanly from the reaction mixture upon cooling.
-
Explanation: This can be caused by residual solvent, excess hydrazine, or other soluble impurities that inhibit crystallization.
-
Solution:
-
Concentrate the reaction mixture to dryness under high vacuum to remove all ethanol and excess hydrazine.
-
Triturate the resulting residue with a solvent in which the product is insoluble but impurities are soluble, such as diethyl ether or cold water. This should induce precipitation of the pure product.
-
-
-
Possible Cause 2: Product is Contaminated with a Byproduct.
-
Diagnosis: TLC or LC-MS shows a secondary spot. ¹H NMR may show broadened peaks or unexpected signals.
-
Explanation: The most likely byproduct is N,N'-bis(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)hydrazine, formed when one molecule of hydrazine reacts with two molecules of the ester. This occurs when the concentration of hydrazine is too low relative to the ester.
-
Solution: This issue is best prevented by using a large excess of hydrazine hydrate (≥10 eq) from the start. If the byproduct has already formed, it can be difficult to separate. Recrystallization from a highly polar solvent like DMF/water may be effective.
-
Problem: The bromination of the pyrazole ester (Step 1) is problematic.
-
Possible Cause 1: Low Yield or Incomplete Reaction.
-
Diagnosis: TLC shows a significant amount of the non-brominated pyrazole ester starting material.
-
Explanation: Pyrazole rings are electron-rich aromatic systems, but deactivation by the C3-ester group can slow electrophilic substitution.[4] The reaction may require more time or activation.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for up to 24 hours.
-
Slight Heating: Gently warm the reaction to 40-50°C. Be cautious, as higher temperatures can lead to side reactions with NBS.
-
Catalyst: Add a catalytic amount of an acid, such as acetic acid, which can help polarize the Br-N bond of NBS, making it a more potent electrophile.
-
-
-
Possible Cause 2: Formation of Multiple Products.
-
Diagnosis: TLC shows multiple spots, indicating potential di-bromination or other side reactions.
-
Explanation: Over-bromination can occur if more than ~1.05 equivalents of NBS are used or if the reaction temperature is too high.
-
Solution:
-
Control Stoichiometry: Use no more than 1.05 equivalents of NBS.
-
Control Temperature: Maintain the reaction at room temperature.
-
Slow Addition: Add the NBS in small portions over a longer period to avoid localized high concentrations of the brominating agent.
-
-
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Al-Ostoot, F. H., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- El-Malah, A., et al. (2018).
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Request PDF. (2025). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state.
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. Our goal is to equip you with the necessary insights to navigate common experimental challenges, ensuring the integrity and success of your synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step process, often starting from a pyrazole ester precursor. Key transformations include the bromination of the pyrazole ring and the subsequent hydrazinolysis of the ester to form the desired carbohydrazide. While seemingly straightforward, each step presents unique challenges that can lead to the formation of various impurities. Understanding the reaction mechanisms and potential side reactions is crucial for troubleshooting and optimizing the synthesis. Pyrazole and its derivatives are known for their diverse pharmacological activities, making the purity of the final compound critical for downstream applications.[1][2]
Below is a generalized workflow for the synthesis, highlighting potential areas where impurities can be introduced.
Caption: Generalized synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: My final product is a mixture of regioisomers. How can I control the regioselectivity of the initial pyrazole synthesis?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups.
Causality:
-
Electronic Effects: Electron-donating or withdrawing groups adjacent to the carbonyls will influence their electrophilicity.
-
Steric Hindrance: Bulky substituents can hinder the approach of the hydrazine nucleophile to one carbonyl over the other.
-
Reaction Conditions: pH and solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting regioselectivity.
Troubleshooting & Optimization:
| Strategy | Rationale | Experimental Protocol |
| pH Control | Adjusting the pH can favor the reaction at one carbonyl center. Acidic conditions can protonate a more basic carbonyl, deactivating it, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. | Perform small-scale reactions screening a range of pH values (e.g., using acetic acid or triethylamine). Monitor the reaction progress and product ratio by TLC or 1H NMR. |
| Protecting Groups | Temporarily protecting one of the carbonyl groups can force the reaction to occur at the desired position. | This is a more involved strategy requiring additional synthesis steps. Common protecting groups for ketones include acetals and ketals. |
| Choice of Hydrazine | Using a substituted hydrazine can sometimes influence the regioselectivity due to steric interactions. | While not always an option if the parent hydrazine is required, this can be a consideration in analog synthesis. |
| Purification | If regioisomer formation cannot be completely suppressed, efficient purification is key. | Column chromatography using a gradient elution of a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. Recrystallization can also be employed if there is a significant difference in solubility between the isomers. |
FAQ 2: During the bromination step, I'm observing multiple spots on my TLC, suggesting over-bromination or the formation of positional isomers. How can I improve the selectivity of this step?
Answer: The pyrazole ring is electron-rich and susceptible to electrophilic substitution.[1] The position of bromination is directed by the existing substituents. For 5-methyl-1H-pyrazole-3-carboxylate, the C4 position is the most activated site for electrophilic attack. However, harsh conditions or an excess of the brominating agent can lead to di-bromination or bromination at other positions.
Causality:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) will inevitably lead to multiple brominations.
-
Reaction Temperature: Higher temperatures can increase the reactivity of the system and lead to less selective reactions.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of both the pyrazole and the brominating agent.
Troubleshooting & Optimization:
| Strategy | Rationale | Experimental Protocol |
| Stoichiometry Control | Precise control over the amount of brominating agent is critical. | Carefully weigh and add exactly one equivalent of the brominating agent. It can be beneficial to add it portion-wise to the reaction mixture. |
| Temperature Control | Lowering the reaction temperature can help to control the reaction rate and improve selectivity. | Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. |
| Choice of Brominating Agent | NBS is often a milder and more selective brominating agent than liquid bromine. | Consider using NBS in a solvent like acetonitrile or dichloromethane. |
| Monitoring the Reaction | Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs. | Quench the reaction with a reducing agent like sodium thiosulfate to destroy any excess brominating agent. |
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Start -> Issue; Issue -> CheckStoichiometry [label="Is it > 1 eq?"]; Issue -> ControlTemp [label="Is temp > RT?"]; Issue -> ChooseAgent [label="Using Br2?"]; Issue -> MonitorReaction [label="Uncontrolled?"]; CheckStoichiometry -> Success; ControlTemp -> Success; ChooseAgent -> Success; MonitorReaction -> Success; }
Caption: Troubleshooting workflow for the bromination step.
FAQ 3: The hydrazinolysis of my bromo-ester is incomplete, and I'm left with a significant amount of starting material. How can I drive the reaction to completion?
Answer: Hydrazinolysis of an ester to a carbohydrazide is a nucleophilic acyl substitution reaction. Incomplete conversion can be due to several factors, including insufficient reactivity of the ester or deactivation of the hydrazine.
Causality:
-
Insufficient Hydrazine: An inadequate amount of hydrazine will result in unreacted ester.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Steric Hindrance: The substituents on the pyrazole ring might sterically hinder the approach of hydrazine to the ester carbonyl.
-
Solvent Choice: The reaction is typically carried out in an alcohol, which can also act as a nucleophile, leading to transesterification as a side reaction, although this is less common with hydrazine.
Troubleshooting & Optimization:
| Strategy | Rationale | Experimental Protocol |
| Excess Hydrazine | Using a larger excess of hydrazine hydrate can help to drive the equilibrium towards the product side. | Increase the equivalents of hydrazine hydrate used (e.g., from 3-5 equivalents to 10 or more). |
| Increase Temperature | Heating the reaction mixture can increase the reaction rate. | Reflux the reaction mixture in a suitable solvent like ethanol or isopropanol. Monitor the reaction by TLC until the starting ester is no longer visible. |
| Extended Reaction Time | Some reactions are simply slow and require more time to reach completion. | Allow the reaction to proceed for a longer period (e.g., 24-48 hours), with continued monitoring. |
| Alternative Solvent | A higher boiling point alcohol can allow for higher reaction temperatures. | Consider using n-butanol as a solvent if refluxing in ethanol is not effective. |
FAQ 4: My final product is contaminated with a byproduct that appears to be a hydrazone. How is this formed and how can I prevent it?
Answer: Hydrazone formation is a potential side reaction if there are any aldehyde or ketone impurities present in the reaction mixture, or if the carbohydrazide product itself reacts further. However, a more likely scenario is the reaction of hydrazine with the ester starting material to form a hydrazone-like intermediate that does not fully convert to the carbohydrazide.
Causality:
-
Reaction with Carbonyl Impurities: Trace amounts of aldehydes or ketones in the solvents or starting materials can react with hydrazine.
-
Side reactions of the carbohydrazide: Under certain conditions, the carbohydrazide could potentially react further, although this is less common.
Troubleshooting & Optimization:
| Strategy | Rationale | Experimental Protocol |
| Purify Starting Materials | Ensure that the bromo-ester starting material is pure and free from any carbonyl-containing impurities. | Purify the ester by column chromatography or recrystallization before proceeding with the hydrazinolysis step. |
| Use High-Purity Solvents | Solvents can sometimes contain trace impurities that can participate in side reactions. | Use freshly distilled or high-purity grade solvents for the reaction. |
| Control Reaction Conditions | The conditions for hydrazinolysis should be optimized to favor the formation of the carbohydrazide over any potential side reactions. | Follow the optimized conditions for temperature and reaction time as determined in the troubleshooting for incomplete reaction. |
| Purification of Final Product | If hydrazone impurities are formed, they can often be removed by purification. | Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective at removing hydrazone impurities. Column chromatography can also be used if necessary. |
III. Analytical Characterization of Impurities
Proper identification of impurities is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of the reaction mixture and the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve closely related impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information, which is essential for identifying unknown byproducts.
IV. References
-
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from
-
Ahmad, A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(7), 103270.
-
MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6523.
-
International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1835-1842.
-
Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108328929A.
-
Khan, I., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-14.
-
ResearchGate. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652.
-
Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid (97%). Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 148.
-
da Silva, A. C., et al. (2015). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 20(8), 14897-14920.
-
ResearchGate. (n.d.). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Retrieved from [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
-
REAL-J. (2014). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives. Retrieved from
-
ChemComm. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications, 49(75), 8332-8334.
-
Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-108.
-
ResearchGate. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][3][4][7]-triazines and 2-arylazoimidazoles by diazonium coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, 1455-1461.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
-
Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8213.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6524.
-
Google Patents. (2015). Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). CN104267130A.
-
OUCI. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Retrieved from [Link]
-
ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Brominated Pyrazole Compounds
For: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center dedicated to the stability and handling of brominated pyrazole compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to prevent the degradation of these critical molecules during your research and development activities. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, ensuring the integrity and success of your experiments.
Introduction: The Double-Edged Sword of Bromination
The introduction of a bromine atom to a pyrazole scaffold is a powerful strategy in medicinal chemistry. It can enhance binding affinity, modulate metabolic stability, and serve as a crucial synthetic handle for further molecular elaboration.[1] However, the carbon-bromine (C-Br) bond can also be a point of vulnerability, susceptible to various degradation pathways. Understanding these pathways is paramount to maintaining the purity, potency, and safety of your compounds.
This guide will address the most common challenges encountered when working with brominated pyrazoles, offering solutions grounded in chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Question 1: What are the ideal storage conditions for my solid brominated pyrazole compound?
Answer:
Proper storage is your first line of defense against degradation. For most solid, crystalline brominated pyrazole compounds, the following conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. For long-term storage, -20 °C is preferable. High temperatures can provide the activation energy for thermal decomposition.[2]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). Oxygen can participate in oxidative degradation pathways.[3]
-
Light: Protect from light by using amber vials or storing in the dark. The C-Br bond can be susceptible to photolytic cleavage.[4][5]
-
Moisture: Store in a desiccated environment. Moisture can facilitate hydrolytic degradation, especially if the compound has other susceptible functional groups.[3]
Causality: The primary goal is to limit the energy (heat, light) and reactive species (oxygen, water) that can interact with your compound. The C-Br bond, while relatively stable, has a lower bond dissociation energy than C-H or C-F bonds, making it more susceptible to cleavage under stress conditions.[6]
Question 2: I've noticed my brominated pyrazole solution turning a pale yellow/brown color over time. What's happening?
Answer:
This is a common observation and often indicates degradation. The two most likely culprits are photodegradation or oxidative degradation .
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the C-Br bond, generating a bromine radical and a pyrazole radical. These highly reactive species can then participate in a cascade of secondary reactions, leading to colored impurities.[7]
-
Oxidative Degradation: The pyrazole ring itself, particularly if it has electron-donating groups, can be susceptible to oxidation. The presence of bromine can sometimes exacerbate this. Atmospheric oxygen is a common oxidant.[8]
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber glassware or wrap your vials in aluminum foil.
-
De-gas Solvents: Before preparing solutions, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store under an inert atmosphere in the dark at low temperatures.
-
Analytical Confirmation: Use HPLC-UV or LC-MS to analyze the discolored solution against a freshly prepared standard. This will help you identify and quantify the degradation products.[9][10]
Section 2: pH Stability and Hydrolysis
Question 3: My brominated pyrazole seems to be degrading in my aqueous buffer. How does pH affect its stability?
Answer:
The hydrolytic stability of brominated pyrazoles can be significantly influenced by pH. Degradation can occur through two main mechanisms:
-
pH-Catalyzed Hydrolysis of Functional Groups: If your molecule contains other pH-sensitive groups (e.g., esters, amides, nitriles), acidic or basic conditions can catalyze their hydrolysis.[11][12] The stability of the pyrazole core itself is generally high, but extreme pH can be problematic.[13]
-
Base-Catalyzed Debromination: In strongly basic conditions, direct nucleophilic attack by hydroxide ions on the carbon bearing the bromine can occur, leading to debromination. This is less common for aryl bromides unless the ring is activated by strongly electron-withdrawing groups.
Troubleshooting and Experimental Protocol:
To determine the optimal pH range for your compound, a forced degradation study across a range of pH values is essential.[2][14]
Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of sterile buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 9.0).[11]
-
Sample Preparation: Prepare solutions of your compound in each buffer at a known concentration (e.g., 1 mg/mL).[2]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the pH of the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze each sample by a validated stability-indicating HPLC method to quantify the remaining parent compound and any new degradation peaks.[9]
Data Presentation:
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradants Observed (by HPLC peak area %) |
| 1.2 | 40 | 24 | 98.5 | Degradant A (1.0%), Degradant B (0.5%) |
| 4.5 | 40 | 24 | 99.8 | No significant degradation |
| 6.8 | 40 | 24 | 99.5 | Degradant C (0.5%) |
| 9.0 | 40 | 24 | 85.2 | Degradant D (10.3%), Degradant E (4.5%) |
Interpretation: The data above would suggest the compound is most stable around pH 4.5 and significantly less stable under basic conditions.
Section 3: Reductive Debromination
Question 4: I'm performing a reaction with a reducing agent, and I'm losing the bromine from my pyrazole. How can I prevent this?
Answer:
Reductive debromination is a common degradation pathway for brominated aromatic and heterocyclic compounds.[6] The C-Br bond can be cleaved by various reducing agents, including:
-
Catalytic Hydrogenation: Reagents like H₂ with Pd/C are highly effective at removing bromine atoms.[6]
-
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also cause debromination.
-
Certain Metals: Metals like zinc or iron in the presence of an acid can also effect this reduction.
Troubleshooting Strategies:
-
Choose Milder Reducing Agents: If you are trying to reduce another functional group in the presence of the bromo-pyrazole, select a more chemoselective reagent. For example, to reduce a nitro group without affecting the bromine, you might consider using SnCl₂ or Fe/NH₄Cl instead of catalytic hydrogenation.
-
Protecting Groups: If the pyrazole nitrogen is unsubstituted (N-H), its deprotonation under certain conditions can increase the electron density of the ring, potentially making the C-Br bond more susceptible to certain types of cleavage. N-protection could be a viable strategy.
-
Reaction Condition Optimization: Lowering the reaction temperature or reducing the equivalents of the reducing agent can sometimes minimize the debromination side reaction.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for a generic brominated pyrazole.
Caption: Primary degradation routes for brominated pyrazoles.
Troubleshooting Workflow: Investigating Unexpected Impurities
If you observe an unknown impurity in your sample, a systematic approach is key to identifying its source.
Caption: A systematic workflow for impurity identification.
References
-
ResearchGate. (2025). Hydrolysis of Chlorantraniliprole and Cyantraniliprole in Various pH Buffer Solutions. [Link]
-
National Institutes of Health. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]
-
Zaims Pharma. (2025). Forced Degradation Studies for API Selection. [Link]
-
Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. [Link]
-
ResearchGate. (2023). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. [Link]
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanistic pathways for the thermal degradation of.... [Link]
-
National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
MDPI. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]
-
National Institutes of Health. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
Wikipedia. (n.d.). Dehalogenation. [Link]
-
sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
National University of Pharmacy. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. [Link]
-
ResearchGate. (n.d.). A carbon–carbon bond cleavage reaction for the synthesis of multi-substituted pyrazolo[1,5-a]pyrimidines via symmetrical and unsymmetrical 1,5-dicarbonyls. [Link]
-
ResearchGate. (2025). Formation of Organobrominated Compounds in the Presence of Bromide under Simulated Atmospheric Aerosol Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]
-
Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
Der Pharmacia Lettre. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
National Institutes of Health. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. Nature Chemistry, 10(11), 1096–1102. [Link]
-
MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]
-
American Chemical Society. (n.d.). Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. [Link]
-
Indian Chemical Council. (2019). Bromine Safety Handbook. [Link]
-
ResearchGate. (n.d.). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. [Link]
-
ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ResearchGate. (n.d.). From Reactive Oxygen Species to Reactive Brominating Species: Fenton Chemistry for Oxidative Bromination. [Link]
-
National Institutes of Health. (2025). Deciphering thermal degradation pathways of metal halide perovskite thin films under ambient conditions. [Link]
-
Journal of Materials Chemistry A. (2022). Highly Efficient Bromine Capture and Storage Using N- containing Porous Organic Cages. [Link]
-
Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug Development and Industrial Pharmacy, 38(11), 1336-1342. [Link]
-
National Institutes of Health. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. [Link]
-
National Institutes of Health. (2017). Comparative study of the formation of brominated disinfection byproducts in UV/persulfate and UV/H2O2 oxidation processes in the presence of bromide. Environmental Science and Pollution Research International, 24(31), 24565-24572. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zaimspharma.com [zaimspharma.com]
- 3. researchgate.net [researchgate.net]
- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
Validation & Comparative
Introduction: The Significance of Isomerism in Pyrazole Carbohydrazide Bioactivity
An In-Depth Comparative Guide to the Biological Activity of Pyrazole Carbohydrazide Isomers
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in medicinal chemistry, leading to a wide array of therapeutic agents.[1][2] When combined with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and more.[3][4][5]
The biological activity of these compounds is not merely a function of the pyrazole core and the carbohydrazide group; it is profoundly influenced by their structural isomerism. The specific placement of the carbohydrazide group on the pyrazole ring—at positions C-3, C-4, or C-5—as well as the nature and position of other substituents, dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of how these isomeric variations impact the biological efficacy of pyrazole carbohydrazides, supported by experimental data and protocols for researchers in drug discovery.
Comparative Analysis of Biological Activities
The therapeutic potential of a pyrazole carbohydrazide derivative is critically dependent on its isomeric form. The substitution pattern on the pyrazole ring determines the molecule's ability to fit into the active sites of enzymes or receptors, thereby influencing its specific biological effects.
Anticancer Activity: A Tale of Positional Isomers
The position of the carbohydrazide moiety is a crucial determinant of anticancer potential.[3] Studies have shown that isomers with the carbohydrazide group at different positions on the pyrazole ring exhibit varied efficacy against different cancer cell lines.
-
C-3 and C-5 Substituted Isomers: Substitution with a carbohydrazide group at the C-3 and C-5 positions of the pyrazole ring often yields derivatives with significant antitumor activity.[3] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells and induce apoptosis.[1][6] Similarly, salicylaldehyde-pyrazole-carbohydrazide derivatives, with substitution at C-5, are potent growth inhibitors of A549 cells.[3]
-
Structure-Activity Relationship (SAR): The anticancer activity is further modulated by substituents on the aromatic rings attached to the pyrazole core. The presence of dimethyl groups on the pyrazole ring, along with bromine, hydroxyl, or methoxy groups on an adjacent benzene ring, has been shown to enhance anti-proliferative activity against B16F10 skin cancer cells.[7] For example, specific pyrazole carbohydrazide compounds (referred to as 36, 41, 42, and 43 in one study) demonstrated strong activity against this cell line.[7] In another case, a methyl group on the pyrazole ring and a dimethylamino group on the benzene ring resulted in a compound with high potency against the A2780 ovarian cancer cell line.[7]
Table 1: Comparative Anticancer Activity of Pyrazole Carbohydrazide Isomers
| Compound Class/Isomer | Cancer Cell Line | Activity Metric (pIC50/IC50) | Key Structural Features | Reference |
| Pyrazole Carbohydrazide (Cpd. 36) | B16F10 (Skin Cancer) | pIC50 = 6.75 | Dimethyl on pyrazole; Br, OH, OCH3 on benzene | [7] |
| Pyrazole Carbohydrazide (Cpd. 43) | B16F10 (Skin Cancer) | pIC50 = 6.73 | Dimethyl on pyrazole; Br, OH, OCH3 on benzene | [7] |
| Pyrazole Carbohydrazide (Cpd. 4) | MDA-MB-231 (Breast) | pIC50 = 6.36 µM | Methyl on pyrazole; Dimethylamino on benzene | [7] |
| Pyrazole Carbohydrazide (Cpd. 4) | A2780 (Ovarian) | pIC50 = 8.57 µM | Methyl on pyrazole; Dimethylamino on benzene | [7] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | Growth Inhibition | Arylmethyl at N-1; Aryl at C-3; Carbohydrazide at C-5 | [1][6] |
| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung Cancer) | Growth Inhibition | Carbohydrazide at C-5 | [3] |
Anti-inflammatory Activity: Targeting Inflammatory Cascades
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[1][8] The arrangement of functional groups around the pyrazole core is vital for this activity.
-
Mechanism of Action: The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily the COX enzymes that synthesize prostaglandins.[2][8] They can also modulate other pathways, such as the production of pro-inflammatory cytokines.[8][9]
-
Isomer Comparison: While direct comparisons of carbohydrazide isomers are less documented in the provided results, the general principles of pyrazole anti-inflammatory activity apply. For example, a pyrazolone derivative with an internalized carbohydrazide moiety, 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one, is an effective anti-inflammatory agent in the carrageenan-induced rat paw edema test.[3][5] The efficacy of these compounds is often compared to standard drugs like diclofenac or indomethacin.[1]
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | In Vivo/In Vitro Model | % Inhibition | Standard Drug | Reference |
| 1,3,4-trisubstituted pyrazole (Cpd. 5a) | Carrageenan-induced paw edema | ≥84.2% | Diclofenac (86.72%) | [1] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (Cpd. 3a) | Carrageenan-induced paw edema | Significant activity at 25 mg/kg | Diclofenac sodium | [1] |
| Pyrazole-based Schiff bases | Protein denaturation assay | 26.83 - 27.79% | Diclofenac sodium (49.08%) | [10] |
Antimicrobial Activity: The Role of Substituents
The position of the carbohydrazide moiety and the nature of other substituents are critical in defining the antimicrobial spectrum and potency of these compounds.[3]
-
C-4 Substituted Isomers: Substitution with a carbohydrazide moiety at the C-4 position of the pyrazole ring appears to yield derivatives with notable antibacterial and antiparasitic activities.[3] For instance, a series of 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivatives showed marked activity against Leishmania amazonensis.[3]
-
SAR for Antimicrobial Action: The introduction of specific fragments, such as thiazole or chromene, onto the parent pyrazole structure can enhance antimicrobial power.[4][11] The nature of substituents on the N-phenyl ring is also crucial in determining the antimicrobial profile.[3] In one study, 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide demonstrated larger inhibition zones against Bacillus subtilis than the standard antibiotic Amoxicillin.[12]
Table 3: Comparative Antimicrobial Activity of Pyrazole Carbohydrazide Isomers
| Compound/Isomer | Target Microorganism | Activity Metric | Key Structural Features | Reference |
| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Bacillus subtilis | Larger inhibition zone than Amoxicillin | Carbohydrazide at C-3; Benzofuran at C-5 | [12] |
| 1-(4-substituted-phenyl)-1H-pyrazole-4-carbohydrazide derivatives | Leishmania amazonensis | Marked leishmanicidal activity | Carbohydrazide at C-4 | [3] |
| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | S. aureus, P. aeruginosa, B. subtilis | Tested for antimicrobial activity | Carbohydrazide at C-3 | [13] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Here are detailed methodologies for key experiments used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This protocol assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to screen for the acute anti-inflammatory activity of compounds.[1][3]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Grouping: Divide adult Wistar rats (150-200g) into groups (n=6): a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each pyrazole isomer at various doses.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug, typically via oral gavage, 60 minutes before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Conclusion: The Path Forward for Pyrazole Carbohydrazide Isomers
The evidence clearly demonstrates that the isomeric structure of pyrazole carbohydrazides is a critical factor governing their biological activity. The position of the carbohydrazide moiety—be it at C-3, C-4, or C-5—along with the substitution patterns on the pyrazole and associated phenyl rings, creates a nuanced structure-activity relationship. C-3 and C-5 isomers frequently show promise as anticancer agents, while C-4 isomers often exhibit antimicrobial and antiparasitic properties.
This comparative guide underscores the necessity for precise isomeric synthesis and characterization in the development of new therapeutic agents. By understanding how subtle structural changes influence biological outcomes, researchers can more effectively design and optimize pyrazole carbohydrazide derivatives for specific therapeutic targets, paving the way for the development of more potent and selective drugs.
References
-
Gomha, S. M., & Riyadh, S. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-343. [Link]
-
Hassan, A. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
-
Singh, U. P., & Bhat, H. R. (2015). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Negative Results, 6(2), 57. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). Review: Anticancer Activity Of Pyrazole. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2. [Link]
-
ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19. [Link]
-
Tsolaki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(19), 6599. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 253. [Link]
-
Sanna, V., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6245. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Elsevier. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
ResearchGate. (n.d.). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
de Souza, T. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... [Link]74495)
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. orientjchem.org [orientjchem.org]
- 12. meddocsonline.org [meddocsonline.org]
- 13. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape: A Comparative Guide to the Structure-Activity Relationship of Brominated Pyrazole Derivatives
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of bromine atoms onto this heterocyclic core can dramatically modulate a compound's physicochemical properties and biological efficacy, leading to enhanced potency and selectivity across various therapeutic areas. This guide provides an in-depth comparison of brominated pyrazole derivatives, offering experimental data and mechanistic insights to inform future drug discovery and development endeavors.
The Bromine Advantage: Enhancing the Pyrazole Core
The incorporation of bromine into the pyrazole structure is a well-established strategy to augment its therapeutic potential. Bromine's unique properties, including its size, electronegativity, and lipophilicity, contribute to several key advantages:
-
Enhanced Binding Interactions: The polarizability of the bromine atom can lead to favorable halogen bonding and van der Waals interactions with biological targets, thereby increasing binding affinity and potency.
-
Modulated Lipophilicity: Bromine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. However, the position of bromination is crucial in fine-tuning this property.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolic degradation, leading to improved pharmacokinetic profiles and increased in vivo efficacy.
-
Conformational Control: The steric bulk of bromine can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more complementary to its target.
The following sections will delve into the specific structure-activity relationships (SAR) of brominated pyrazole derivatives in key therapeutic areas, supported by comparative experimental data.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated pyrazoles have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights
The antimicrobial efficacy of brominated pyrazoles is significantly influenced by the position and number of bromine substituents, as well as the nature of other groups attached to the pyrazole ring.
-
Position of Bromination: Studies have consistently shown that the position of the bromine atom on the pyrazole or associated phenyl rings is a critical determinant of activity. For instance, some studies suggest that a bromine atom at the meta-position of a phenyl substituent can lead to enhanced antibacterial activity.
-
Electron-Withdrawing Nature: The electron-withdrawing character of bromine can enhance the acidity of N-H protons or influence the electron density of the pyrazole ring system, which can be crucial for interactions with microbial targets.
-
Lipophilicity: Increased lipophilicity due to bromination can facilitate the penetration of the bacterial cell wall. However, an optimal balance is required, as excessive lipophilicity can lead to poor solubility and reduced bioavailability.
Comparative Efficacy of Brominated Pyrazole
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Pyrazole-Based Inhibitors
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged scaffold" for the development of a diverse array of therapeutic agents.[2] This guide will delve into the world of pyrazole-based inhibitors, using the structure of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide as a representative starting point for discussion, and comparing it to several well-established pyrazole-containing drugs. While specific inhibitory data for this compound is not extensively available in public literature, its core structure is emblematic of the pyrazole derivatives that have been successfully developed into potent and selective inhibitors targeting a range of biological macromolecules.[3][4]
This guide will provide researchers, scientists, and drug development professionals with a comparative overview of prominent pyrazole inhibitors, their mechanisms of action, and the experimental methodologies used to characterize them.
The Versatility of the Pyrazole Core: A Tale of Four Drugs
To illustrate the remarkable versatility of the pyrazole scaffold, we will compare four approved drugs that, despite sharing this common chemical moiety, exhibit vastly different pharmacological activities by targeting distinct biological pathways.
-
Celecoxib (Celebrex): A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[5][6]
-
Sildenafil (Viagra): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[7][8]
-
Rimonabant (Acomplia): A selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, formerly used as an anti-obesity drug.[9][10][11]
-
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): A positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), investigated for its potential in treating neurological and psychiatric disorders.[12][13][14]
The diverse therapeutic applications of these drugs underscore the chemical tractability of the pyrazole ring, which allows for the synthesis of derivatives with highly specific interactions with their respective biological targets.[15]
Comparative Analysis of Pyrazole Inhibitors
The following table summarizes the key characteristics of our selected pyrazole-based drugs, offering a side-by-side comparison of their targets, mechanisms, and therapeutic uses.
| Compound | Primary Target | Mechanism of Action | Therapeutic Area | Key Cellular Effects |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, reversible inhibition of COX-2, preventing the conversion of arachidonic acid to prostaglandins.[6][16][17] | Anti-inflammatory, Analgesic | Reduction of inflammation, pain, and fever.[18] |
| Sildenafil | Phosphodiesterase type 5 (PDE5) | Competitive and selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP).[7][8][19] | Erectile Dysfunction, Pulmonary Hypertension | Smooth muscle relaxation and vasodilation.[20] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse agonist/antagonist of the CB1 receptor, blocking the effects of endocannabinoids.[9][10][11][21] | Anti-Obesity (withdrawn) | Reduction of appetite and modulation of metabolic processes.[11][22] |
| CDPPB | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive allosteric modulator, enhancing the receptor's response to glutamate.[12][13][14] | Investigational (Neuropsychiatric Disorders) | Potentiation of mGluR5 signaling, influencing synaptic plasticity.[23][24] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the precise molecular interactions of these inhibitors is paramount for rational drug design and development. Below, we visualize the signaling pathways affected by Celecoxib and Sildenafil, and outline a general experimental workflow for characterizing a novel pyrazole-based inhibitor.
Signaling Pathway Diagrams
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Caption: Sildenafil inhibits PDE5, increasing cGMP levels.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the evaluation of a novel pyrazole-based inhibitor, from initial screening to cellular activity confirmation.
Caption: Workflow for pyrazole inhibitor characterization.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative step-by-step methodologies for key experiments in the characterization of pyrazole inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[25][26]
Objective: To quantify the potency of a pyrazole inhibitor by measuring its effect on enzyme activity.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test inhibitor (e.g., a this compound derivative)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor in assay buffer. It is crucial to maintain a constant, low percentage of the solvent in all wells to avoid solvent-induced effects.
-
Prepare solutions of the enzyme and substrate in assay buffer at appropriate concentrations. These concentrations should be optimized based on the enzyme's kinetic properties (e.g., using the Michaelis-Menten constant, Km).[27]
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted inhibitor solutions to the wells. Include control wells with buffer only (no inhibitor) and wells with a known reference inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a constant temperature to allow for binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).[26]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[28]
-
Protocol 2: Cell-Based Assay for Determining Inhibitor Potency (EC50)
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[29][30][31][32]
Objective: To determine the effective concentration of a pyrazole inhibitor that produces 50% of its maximal response in a cellular context (EC50).
Materials:
-
A relevant cell line expressing the target of interest.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
A method for measuring a downstream cellular event (e.g., reporter gene assay, proliferation assay, or measurement of a specific biomarker).[33][34]
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a duration relevant to the biological process being measured (e.g., hours for signaling events, days for proliferation).
-
-
Measurement of Cellular Response:
-
Measure the cellular response using the chosen endpoint. For example:
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cellular response against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Protocol 3: Western Blot for Target Pathway Modulation
Western blotting is a powerful technique to visualize how an inhibitor affects the expression or post-translational modification (e.g., phosphorylation) of proteins within a specific signaling pathway.[36][37]
Objective: To confirm that the pyrazole inhibitor engages its target in cells and modulates the intended signaling pathway.
Materials:
-
Cell line and culture reagents.
-
Test inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.[38]
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target protein and downstream signaling components (including phospho-specific antibodies).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the inhibitor at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[38]
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine changes in protein levels or phosphorylation status in response to the inhibitor treatment.
-
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The diverse pharmacological profiles of Celecoxib, Sildenafil, Rimonabant, and CDPPB from a common chemical starting point highlight the immense potential that lies within this heterocyclic core. While this compound itself is not a widely characterized inhibitor, it represents a valuable building block for the synthesis of novel therapeutic agents. By employing rigorous experimental workflows and validated protocols as outlined in this guide, researchers can effectively characterize new pyrazole derivatives and unlock their full therapeutic potential.
References
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. What is Rimonabant used for? [synapse.patsnap.com]
- 11. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
- 14. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. study.com [study.com]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
- 21. Rimonabant - Wikipedia [en.wikipedia.org]
- 22. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. courses.edx.org [courses.edx.org]
- 29. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. The potency of cell-based assays to predict response to TNF inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. azurebiosystems.com [azurebiosystems.com]
- 36. Western Blot Protocol | Proteintech Group [ptglab.com]
- 37. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 38. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to the Spectroscopic Characterization of Pyrazole Derivatives
For researchers in medicinal chemistry, drug discovery, and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its versatile nature and broad spectrum of biological activities make it a privileged structure in the development of novel therapeutic agents and functional materials.[1][2] However, the successful synthesis and application of pyrazole derivatives are critically dependent on unambiguous structural confirmation. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques employed in the characterization of these important heterocyclic compounds: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
This guide is not a rigid protocol but rather a framework for critical thinking in spectroscopic data interpretation. We will delve into the "why" behind experimental choices and data interpretation, empowering you to confidently elucidate the structures of your novel pyrazole derivatives.
The Power of Four: A Multi-faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, combining the strengths of NMR, IR, UV-Vis, and MS, is essential for a self-validating and trustworthy characterization. Each technique probes different aspects of molecular structure, and their combined data provide a detailed and robust structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[3] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
Expertise in Action: What NMR Reveals About Pyrazoles
For pyrazole derivatives, NMR spectroscopy is indispensable for:
-
Confirming the pyrazole core: The characteristic chemical shifts of the protons and carbons within the pyrazole ring provide a definitive signature.
-
Determining substitution patterns: The position and nature of substituents on the pyrazole ring can be readily determined by analyzing the chemical shifts, coupling constants, and integration of the NMR signals.
-
Elucidating tautomeric forms: In NH-pyrazoles, NMR can be used to study the equilibrium between different tautomers.[4]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A typical workflow for acquiring NMR data for a pyrazole derivative is as follows:
Caption: A generalized workflow for NMR analysis of pyrazole derivatives.
Comparative Data Analysis: Case Studies
Let's consider two hypothetical pyrazole derivatives to illustrate the power of comparative NMR analysis:
-
Compound A: 1,3,5-trimethylpyrazole
-
Compound B: 1-phenyl-3,5-dimethylpyrazole
| Spectroscopic Feature | Compound A (1,3,5-trimethylpyrazole) | Compound B (1-phenyl-3,5-dimethylpyrazole) | Interpretation |
| ¹H NMR (δ, ppm) | ~2.2 (s, 3H, 3-CH₃), ~2.3 (s, 3H, 5-CH₃), ~3.6 (s, 3H, N-CH₃), ~5.8 (s, 1H, 4-H) | ~2.3 (s, 3H, 3-CH₃), ~2.4 (s, 3H, 5-CH₃), ~6.1 (s, 1H, 4-H), ~7.2-7.5 (m, 5H, Ar-H) | The absence of aromatic protons and the presence of an N-methyl signal in Compound A are clear differentiators. The aromatic multiplet in Compound B confirms the presence of the phenyl group. |
| ¹³C NMR (δ, ppm) | ~10 (3-CH₃), ~12 (5-CH₃), ~35 (N-CH₃), ~105 (C4), ~140 (C5), ~150 (C3) | ~13 (3-CH₃), ~14 (5-CH₃), ~107 (C4), ~125-130 (Ar-C), ~140 (Ar-Cipso), ~142 (C5), ~152 (C3) | The presence of aromatic carbon signals in Compound B is a key distinguishing feature. The chemical shifts of the pyrazole ring carbons are also influenced by the N-substituent. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: What IR Reveals About Pyrazoles
For pyrazole derivatives, IR spectroscopy is particularly useful for:
-
Identifying key functional groups: C=N, C=C, N-H, and C-H stretching and bending vibrations provide characteristic absorption bands.
-
Confirming the presence of substituents: Functional groups on the substituents (e.g., C=O, NO₂, OH) will have distinct IR absorptions.
Experimental Protocol: Acquiring IR Spectra
Caption: A straightforward workflow for IR analysis of pyrazole derivatives.
Comparative Data Analysis: Case Studies
Let's compare the expected IR spectra of two different pyrazole derivatives:
-
Compound C: 3,5-dimethylpyrazole
-
Compound D: 4-Nitro-1H-pyrazole
| Spectroscopic Feature (cm⁻¹) | Compound C (3,5-dimethylpyrazole) | Compound D (4-Nitro-1H-pyrazole) | Interpretation |
| N-H Stretch | ~3100-3300 (broad) | ~3100-3300 (broad) | The presence of a broad N-H stretch is characteristic of N-unsubstituted pyrazoles. |
| C-H Stretch (Aromatic/Heteroaromatic) | ~3000-3100 | ~3000-3100 | Characteristic of the C-H bonds on the pyrazole ring. |
| C-H Stretch (Aliphatic) | ~2850-3000 | - | The presence of these bands in Compound C confirms the methyl groups. |
| C=N and C=C Stretch | ~1400-1600 | ~1400-1600 | Characteristic of the pyrazole ring vibrations. |
| NO₂ Stretch (Asymmetric & Symmetric) | - | ~1500-1560 and ~1300-1360 | The strong absorptions in these regions for Compound D are definitive evidence of the nitro group.[5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it doesn't offer the detailed structural information of NMR, it is a valuable tool for characterizing the conjugated systems present in pyrazole derivatives.
Expertise in Action: What UV-Vis Reveals About Pyrazoles
For pyrazole derivatives, UV-Vis spectroscopy is useful for:
-
Confirming the presence of the pyrazole ring and other chromophores.
-
Studying the effect of substituents on the electronic structure. Auxochromes and chromophores attached to the pyrazole ring can cause shifts in the absorption maxima (λ_max).
Experimental Protocol: Acquiring UV-Vis Spectra
Caption: A standard workflow for UV-Vis analysis of pyrazole derivatives.
Comparative Data Analysis: Case Studies
The electronic spectra of pyrazole derivatives typically show characteristic bands corresponding to π-π* transitions.[5][6] The position and intensity of these bands are sensitive to the substitution pattern.
| Compound | Typical λ_max (nm) | Interpretation |
| Pyrazole | ~210 | This absorption is due to the π-π* transition within the pyrazole ring. |
| 1-Phenylpyrazole | ~250 | The extended conjugation with the phenyl ring results in a bathochromic (red) shift of the λ_max. |
| 4-Nitropyrazole | ~270 | The strong electron-withdrawing nitro group further extends the conjugation and causes a significant red shift. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Expertise in Action: What MS Reveals About Pyrazoles
For pyrazole derivatives, mass spectrometry is used to:
-
Determine the molecular weight: The molecular ion peak (M⁺) provides the exact molecular weight of the compound.
-
Confirm the elemental composition: High-resolution mass spectrometry (HRMS) can determine the elemental formula of the molecular ion and its fragments with high accuracy.
-
Elucidate the structure through fragmentation patterns: The way a molecule breaks apart in the mass spectrometer provides valuable clues about its structure. The fragmentation of the pyrazole ring and its substituents can be diagnostic.[4][7]
Experimental Protocol: Acquiring Mass Spectra
Caption: A generalized workflow for mass spectrometric analysis of pyrazole derivatives.
Comparative Data Analysis: Fragmentation Patterns
The fragmentation of pyrazoles in the mass spectrometer often involves the cleavage of the ring and the loss of small neutral molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Pyrazole | 68 | 67, 41, 40, 39 | Loss of H radical, followed by ring cleavage and loss of HCN or N₂. |
| 1-Methylpyrazole | 82 | 81, 54, 40 | Loss of H radical, loss of HCN, and loss of CH₃CN. |
| 3(5)-Methylpyrazole | 82 | 81, 67, 54 | Loss of H radical, loss of CH₃ radical, and loss of HCN. |
The fragmentation patterns can be complex and are highly dependent on the nature and position of the substituents.[4] Careful analysis of these patterns, often aided by HRMS data, can provide invaluable structural information.
Conclusion: A Symphony of Spectroscopic Data
The structural elucidation of novel pyrazole derivatives is a puzzle best solved with a complete set of spectroscopic tools. NMR provides the architectural framework, IR identifies the functional building blocks, UV-Vis maps the electronic landscape, and MS weighs the final structure and reveals its fragmentation pathways. By understanding the principles behind each technique and critically analyzing the data in a comparative manner, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further discoveries in medicine and materials science.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. [Link]
-
REVIEW IN (NMR and UV-VIS) SPECTRA. Iraqi National Journal of Chemistry. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. [Link]
-
UV–Vis spectrum of compound 3c. ResearchGate. [Link]
-
(PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. ResearchGate. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Institutes of Health. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
-
Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]
-
Mass fragmentation pattern of compound 4l. ResearchGate. [Link]
-
Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Publications. [Link]
-
Spectroscopy: Interpreting Measurement Data. Yokogawa. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Institutes of Health. [Link]
-
How to interpret spectroscopic data to obtain the structural formula? Stack Exchange. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmrpsjournal.com [ijmrpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Antitumor Potential of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Comparative Guide
This guide provides a comprehensive framework for the validation of the antitumor activity of the novel compound, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. Drawing upon established methodologies and comparative data from analogous pyrazole derivatives, we will delineate a robust preclinical evaluation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the early-phase assessment of novel anticancer agents.
The Privileged Scaffold: Pyrazoles in Oncology
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties and versatile binding capabilities.[3] This has led to the successful development of several FDA-approved pyrazole-based drugs for cancer therapy, highlighting the therapeutic potential embedded within this heterocyclic system.[1]
Pyrazole derivatives exert their antitumor effects through a variety of mechanisms, including the inhibition of critical cellular targets like tubulin, various kinases (EGFR, VEGFR-2, CDK, BRAF V600E), and topoisomerases.[1][3] Furthermore, the carbohydrazide moiety is a known pharmacophore that can enhance the biological activity of parent molecules, often contributing to their anticancer properties.[4] The subject of this guide, this compound, combines these two key structural features, making it a compelling candidate for anticancer drug discovery.
A Roadmap for Preclinical Validation
The preclinical validation of a novel anticancer compound is a multi-step process that begins with in vitro characterization and progresses to in vivo efficacy studies. The following sections outline a comprehensive strategy for assessing the antitumor potential of this compound.
In Vitro Antitumor Activity Assessment
The initial phase of validation involves determining the cytotoxic and antiproliferative effects of the compound against a panel of cancer cell lines.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As such, it is a reliable and widely used method for the initial screening of cytotoxic agents.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
Comparative Data: IC50 Values of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Doxorubicin (Standard) | 5.23 | 4.17 | 0.95 | 24.7-64.8 | [3][5] |
| Ferrocene-pyrazole hybrid 47c | 3.12 | - | - | - | [1] |
| Pyrazole carbaldehyde derivative 43 | - | 0.25 | - | - | [3] |
| Indole-pyrazole derivative 33 | < 23.7 | < 23.7 | < 23.7 | < 23.7 | [3] |
| Pyrazolo[5,1-b]thiazole derivative 6 | 13.6 µg/mL | - | 6.9 µg/mL | - | [6] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | - | - | - | Active | [7] |
2. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compound, it is crucial to investigate its effects on apoptosis and the cell cycle.
Experimental Protocol (Flow Cytometry):
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells as described above.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcomes: Many pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[2]
In Vivo Antitumor Activity Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.
1. Xenograft Tumor Model
This model involves the transplantation of human cancer cells into immunocompromised mice.
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., a standard chemotherapy agent for the specific cancer type, such as 5-Fluorouracil for colorectal cancer).[8][9] Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Validation Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.
Caption: A streamlined workflow for the preclinical validation of a novel antitumor compound.
Caption: A hypothetical signaling pathway targeted by the pyrazole compound.
Concluding Remarks
The validation of this compound as a potential antitumor agent requires a systematic and rigorous preclinical evaluation. This guide provides a foundational framework for this process, grounded in established scientific methodologies and comparative data from the broader class of pyrazole derivatives. The promising biological activities exhibited by numerous pyrazole-based compounds underscore the potential of this novel molecule.[5][10] Through careful and comprehensive experimentation, its therapeutic value can be thoroughly elucidated.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. 11
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. 3
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. 1
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. 2
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. 12
-
Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. 13
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. 10
-
Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. 14
-
Doxorubicin | Cancer drugs - Cancer Research UK. 15
-
Chemotherapy for colorectal cancer | Canadian Cancer Society. 8
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. 5
-
Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer. 9
-
Standard Chemotherapy for Colorectal Cancer. 16
-
Chemotherapy treatment for colon cancer. 17
-
Chemotherapy for colon cancer - Mayo Clinic. 18
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. 19
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. 20
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. 4
-
Synthesis of new pyrazole derivatives and their anticancer evaluation - ResearchGate. 21
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. 6
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. 22
-
Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi - SciSpace. 23
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. 24
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC - NIH. 25
-
Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate | Semantic Scholar. 26
-
This compound | C5H7BrN4O | CID 3735692 - PubChem. 27
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. 7
-
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride|BLD Pharm. 28
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. 29
-
4-Bromo-1,3-dimethylpyrazole-5-carbohydrazide | SCBT - Santa Cruz Biotechnology. 30
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 9. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. researchgate.net [researchgate.net]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. gicancer.or.kr [gicancer.or.kr]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 19. mdpi.com [mdpi.com]
- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. meddocsonline.org [meddocsonline.org]
- 23. scispace.com [scispace.com]
- 24. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate | Semantic Scholar [semanticscholar.org]
- 27. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride|BLD Pharm [bldpharm.com]
- 29. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 30. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While the pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, demonstrating potent inhibition against a variety of kinase targets, the precise characterization of a novel derivative's selectivity profile is a critical determinant of its therapeutic potential.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a specific, novel compound: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide.
As senior application scientists, we recognize that the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous, well-designed experiments. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and providing the technical details necessary for their execution. We will explore how to establish a primary kinase inhibition profile and then delve into methods for confirming target engagement within a cellular context, comparing the potential outcomes to established kinase inhibitors.
The Pyrazole Scaffold: A Foundation for Kinase Inhibition
Experimental Workflow for Selectivity Profiling
The assessment of a compound's selectivity is a multi-step process. We will begin with a broad, in vitro screen to identify potential targets and then proceed to a more focused, cell-based assay to confirm target engagement in a more physiologically relevant system.
Figure 1: Experimental workflow for assessing kinase inhibitor selectivity.
In Vitro Selectivity Profiling: The Kinome Scan
The first step in characterizing a new chemical entity is to understand its interaction with a broad range of potential targets. A kinome scan is an invaluable tool for this purpose, providing a snapshot of a compound's activity against a large number of purified kinases.
Methodology: In Vitro Kinase Inhibition Assay
This protocol describes a typical radiometric assay format, which is a common and robust method for measuring kinase activity.
Objective: To determine the percentage of inhibition of a large panel of protein kinases by this compound at a fixed concentration (e.g., 1 µM).
Materials:
-
Recombinant human kinases (commercially available panels)
-
Specific peptide substrates for each kinase
-
This compound (test compound)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In each well of a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Add Test Compound: Add this compound to the desired final concentration (e.g., 1 µM). Include a DMSO control (vehicle).
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the amount of incorporated ³²P on the filter plate using a scintillation counter.
-
Calculate Inhibition: The percentage of inhibition is calculated relative to the DMSO control.
Data Interpretation and Comparison
The initial screen will identify "hits" – kinases that are significantly inhibited by the test compound. For these hits, a dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
To put the selectivity of this compound into context, its performance should be compared against well-characterized inhibitors that are known to target similar kinases.
| Compound | Primary Target(s) | Known Off-Targets | Selectivity Profile |
| This compound | Hypothetical: CDK2, Aurora B | To be determined | Data to be generated |
| AT9283 | Aurora A, Aurora B, JAK2, Abl (T315I) | Multiple other kinases | Multi-targeted, potent against a specific subset of kinases.[6][7][8] |
| SP600125 | JNK1, JNK2, JNK3 | Broad off-target activity against other kinases.[4][9] | Potent JNK inhibitor, but with known promiscuity. |
| Roscovitine | CDK1, CDK2, CDK5 | Weaker inhibition of other CDKs and some off-target kinases.[3][10][11][12] | Selective for a subset of CDKs. |
Table 1: Comparison of Kinase Inhibitor Selectivity Profiles. This table illustrates how the selectivity data for the test compound would be presented alongside that of established inhibitors.
A highly selective compound will show potent inhibition of a single kinase or a small number of related kinases, with minimal activity against the rest of the kinome. A non-selective or multi-targeted compound will inhibit a broader range of kinases.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for initial screening, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its intended target within intact cells.[13][14]
The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[14]
Methodology: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a specific kinase target in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., HCT116 for Aurora B)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target kinase
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Thermal Challenge: Heat the cell aliquots to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 65°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Synthesizing the Data: Building a Selectivity Profile
By combining the data from the in vitro kinome scan and the cellular target engagement studies, a comprehensive selectivity profile for this compound can be constructed. The ideal outcome for a highly selective inhibitor would be:
-
In Vitro: A low IC50 value for one or a few closely related kinases, with significantly higher IC50 values (or no activity) for all other kinases tested.
-
In Cellulo: A clear, dose-dependent thermal shift for the intended target kinase in the CETSA, confirming that the compound reaches and binds to its target in a physiological context.
This empirical data, when compared to the known profiles of compounds like AT9283, SP600125, and Roscovitine, will allow for an objective assessment of the selectivity of this compound and provide a solid foundation for its further development as a chemical probe or therapeutic candidate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Gale, K. B., et al. (2018). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia. Pediatric Blood & Cancer, 65(11), e27376. [Link]
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]
-
El-Sayed, M. T., & Al-Salahi, R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938. [Link]
-
Wesierska-Gadek, J., & Krystof, V. (2013). Impact of roscovitine, a selective CDK inhibitor, on cancer cells: bi-functionality increases its therapeutic potential. Frontiers in Bioscience (Scholar Edition), 5, 684-701. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30515-30525. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Habib, F., et al. (2022). Applications of the crystalline sponge method and developments of alternative crystalline sponges. Coordination Chemistry Reviews, 452, 214291. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
El-Gamal, M. I., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3508. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Anderson, M., et al. (2007). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 50(12), 2847-2857. [Link]
-
Gao, Y., et al. (2013). SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK. PLoS ONE, 8(3), e59385. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Astex Therapeutics Limited. (2008). Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models. American Society for Hematology 50th Annual Meeting and Exposition. [Link]
-
Wang, S., et al. (2014). JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis. Cell Death & Disease, 5, e1140. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica, 99(3), 489-496. [Link]
-
Chen, Y. J., et al. (2012). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. The Scientific World Journal, 2012, 608173. [Link]
-
Re-Sugi, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 92-101. [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]
-
ResearchGate. Cellular thermal shift assay (CETSA) for the most promising inhibitors... [Link]
-
Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Bettayeb, K., et al. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369-380. [Link]
-
Massive Bio. Aurora Kinase Inhibitor AT9283. [Link]
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]
-
Wesierska-Gadek, J., & Krystof, V. (2013). Impact of roscovitine, a selective CDK inhibitor, on cancer cells. Biblioteka Nauki. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 3. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. massivebio.com [massivebio.com]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide Against Established Therapeutic Agents
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of biological activities.[5][6] This has resulted in the development of numerous commercially successful drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction medication Sildenafil, and the anticancer drug Crizotinib.[1][7][8][9][10] The carbohydrazide moiety is also a significant pharmacophore, known to be a building block for various heterocyclic compounds with notable biological activities.[4]
The compound of interest, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, combines these two key structural features. While specific biological data for this exact molecule is not yet extensively published in peer-reviewed literature, its structural similarity to other pyrazole-carbohydrazide derivatives suggests a high potential for therapeutic efficacy, particularly in the realms of anti-inflammatory and anticancer applications.[4][6][11] This guide provides a framework for evaluating the efficacy of this novel compound by comparing it to established drugs in these therapeutic areas. We will outline detailed experimental protocols, present hypothetical comparative data, and explore the underlying scientific rationale for these proposed investigations.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the known biological activities of pyrazole derivatives, we can hypothesize potential mechanisms of action for this compound.
2. Anticancer Activity: Pyrazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][11] The carbohydrazide moiety, in particular, has been associated with antiproliferative effects against cancer cell lines.[4][11]
The following diagram illustrates a potential signaling pathway for the anti-inflammatory action of this compound, targeting the COX-2 enzyme.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Comparative Efficacy Evaluation: Experimental Design
To ascertain the therapeutic potential of this compound, a rigorous, multi-faceted experimental approach is necessary. This involves a series of in vitro assays to compare its efficacy against well-established drugs.
Part 1: Anti-Inflammatory Efficacy
Comparator Drug: Celecoxib (a selective COX-2 inhibitor).[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the inhibitory potency and selectivity of the test compound.
-
Preparation of Reagents:
-
Prepare solutions of this compound and Celecoxib in DMSO at various concentrations.
-
Utilize commercially available human recombinant COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
The substrate, arachidonic acid, is prepared in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound or Celecoxib.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and Celecoxib.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Hypothetical Data Summary: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.04 | 375 |
Part 2: Anticancer Efficacy
Comparator Drug: Doxorubicin (a widely used chemotherapy agent).
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay will assess the ability of the compound to inhibit the proliferation of cancer cells.[13][14]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Doxorubicin for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Hypothetical Data Summary: Anticancer Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | 12.5 | 18.2 |
| Doxorubicin | 0.8 | 1.2 |
The following diagram illustrates the workflow for the in vitro cytotoxicity assay.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and In Vivo Considerations
The in vitro data, while crucial, provides only a preliminary assessment of efficacy. Promising results from these initial screens would warrant further investigation through more complex biological models. This would include:
-
Advanced In Vitro Models: Utilizing 3D cell cultures (spheroids) and co-culture systems to better mimic the tumor microenvironment.
-
Pharmacokinetic and Toxicological Studies: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is necessary to assess the drug-like properties and safety of this compound.
Conclusion
While this compound is a novel compound with limited currently available biological data, its chemical structure, based on the well-established pyrazole and carbohydrazide pharmacophores, suggests significant therapeutic potential. The experimental framework outlined in this guide provides a scientifically rigorous and logical approach to systematically evaluate its efficacy in comparison to established drugs for inflammatory and oncological indications. The hypothetical data presented herein serves as a benchmark for what might be observed in such studies. Further investigation is strongly encouraged to fully elucidate the therapeutic promise of this and related pyrazole derivatives.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022-09-05). (URL: )
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022-05-13). (URL: [Link])
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine and trypanocidal activity. (URL: [Link])
-
Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (URL: [Link])
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (URL: [Link])
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC - PubMed Central. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016-11-01). (URL: [Link])
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. (URL: [Link])
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. (2025-10-16). (URL: [Link])
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (URL: [Link])
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (URL: [Link])
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
This compound | C5H7BrN4O | CID 3735692 - PubChem. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide -... (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide , a member of the pharmacologically significant pyrazole carbohydrazide family. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage established principles of kinase inhibitor profiling and the known behavior of structurally related compounds to provide a robust methodology for its characterization.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][3][4] Notably, the pyrazole ring is a key pharmacophore in many kinase inhibitors.[2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity, often leading to off-target interactions that can result in toxicity or unexpected pharmacological effects.[5][6] Therefore, a comprehensive assessment of a new pyrazole-based compound's selectivity is not just a regulatory requirement but a fundamental aspect of understanding its therapeutic potential.
This guide will provide a comparative framework, postulating the cross-reactivity profile of this compound against a panel of putative off-targets and comparing it to other hypothetical pyrazole-based inhibitors. We will delve into the experimental design, provide a detailed protocol for a competitive binding assay, and present a strategy for data analysis and interpretation.
The Imperative of Kinome-Wide Profiling
Given the prevalence of the pyrazole scaffold in kinase inhibitors, a broad assessment of a new pyrazole-containing compound's interaction with the human kinome is the logical first step in characterizing its selectivity.[7] Kinome profiling services, such as KINOMEscan®, offer comprehensive screening against hundreds of kinases, providing a detailed map of a compound's interaction space.[8][9][10] This approach allows for the early identification of potential off-target liabilities and can even uncover unexpected therapeutic opportunities through polypharmacology.[11]
Experimental Design: A Hypothetical Kinome Scan
To assess the cross-reactivity of this compound, we propose a hypothetical kinome scan employing a competitive binding assay format. This assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase's active site.[12][13] The amount of kinase bound to the immobilized ligand is then quantified, typically by quantitative PCR (qPCR) if the kinase is tagged with a DNA label.[8]
Our hypothetical study will include this compound and two other pyrazole-based compounds for comparison:
-
Compound A (Hypothetical): A known, highly selective pyrazole-based inhibitor of Kinase X.
-
Compound B (Hypothetical): A known, more promiscuous pyrazole-based inhibitor with multiple off-targets.
The kinase panel for this hypothetical screen would be selected to include the intended target (if known) and a diverse representation of the human kinome, with a particular focus on kinases that are common off-targets for pyrazole-based inhibitors.
In-Depth Experimental Protocol: Competitive Binding Assay for Kinase Profiling
The following protocol outlines a generalized procedure for determining the dissociation constant (Kd) of a test compound against a panel of kinases using a competitive binding assay.
I. Materials and Reagents
-
DNA-tagged kinases (from a commercial vendor or produced in-house)
-
Immobilized ligand-coated beads (e.g., sepharose beads with a broad-spectrum kinase inhibitor)
-
Test compounds: this compound, Compound A, Compound B (dissolved in DMSO)
-
Binding buffer (e.g., 17.5 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT)
-
Wash buffer (same as binding buffer)
-
qPCR master mix, primers, and probes specific for the DNA tags
-
Multi-well plates (e.g., 384-well)
-
Liquid handling robotics for high-throughput screening (optional but recommended)
-
qPCR instrument
II. Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay workflow.
Caption: Workflow for a competitive binding assay to determine kinase inhibitor selectivity.
III. Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution series of the test compounds (this compound, Compound A, and Compound B) in DMSO. A typical concentration range would be from 100 µM down to 1 pM.
-
Assay Plate Preparation:
-
Add a fixed amount of each DNA-tagged kinase to the wells of a 384-well plate.
-
Add the serially diluted test compounds to the wells containing the kinases. Include DMSO-only wells as a negative control (100% binding) and wells with a high concentration of a known potent, broad-spectrum inhibitor as a positive control (0% binding).
-
-
Compound-Kinase Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the test compounds to reach binding equilibrium with the kinases. The duration of this step is critical and should be optimized to ensure equilibrium is reached.
-
Competitive Binding: Add the slurry of immobilized ligand-coated beads to all wells.
-
Kinase-Bead Incubation: Incubate the plate with gentle agitation for another defined period (e.g., 60 minutes) to allow the unbound kinases to bind to the immobilized ligand on the beads.
-
Washing: Wash the beads multiple times with wash buffer to remove unbound kinases and test compounds. This step is crucial to reduce background signal.
-
Elution: Elute the bound kinase-DNA complexes from the beads. This can be achieved by a change in pH or temperature, or by using a denaturing agent.
-
Quantification: Quantify the amount of eluted DNA for each kinase using qPCR. The qPCR signal is directly proportional to the amount of kinase that was bound to the beads.
Data Analysis and Interpretation
The raw data from the qPCR will be a set of cycle threshold (Ct) values. These are inversely proportional to the amount of DNA present. The data should be normalized to the DMSO (no inhibitor) and positive (saturating inhibitor) controls.
The percentage of kinase bound to the beads can then be plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the concentration at which 50% of the kinase is inhibited from binding to the beads (IC50). The dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the immobilized ligand.[13]
Hypothetical Data Presentation
The following table presents hypothetical Kd values for this compound and the two comparator compounds against a selection of kinases.
| Kinase Target | This compound (Kd, nM) | Compound A (Selective Inhibitor) (Kd, nM) | Compound B (Promiscuous Inhibitor) (Kd, nM) |
| Primary Target X | 15 | 5 | 50 |
| ABL1 | >10,000 | >10,000 | 800 |
| AURKA | 850 | >10,000 | 150 |
| CDK2 | 1,200 | >10,000 | 300 |
| EGFR | >10,000 | >10,000 | 2,500 |
| FLT3 | 450 | >10,000 | 90 |
| JAK2 | 2,000 | >10,000 | 600 |
| MET | >10,000 | >10,000 | 1,800 |
| p38α (MAPK14) | 980 | >10,000 | 220 |
| SRC | 3,500 | >10,000 | 750 |
| VEGFR2 (KDR) | 600 | >10,000 | 120 |
Interpreting the Selectivity Profile
The hypothetical data suggests that this compound has a primary target (Kinase X) with a Kd of 15 nM. However, it also shows moderate off-target activity against several other kinases, including FLT3, VEGFR2, and AURKA. In comparison, Compound A is highly selective for Kinase X, while Compound B is a promiscuous inhibitor with activity against a broad range of kinases.
To quantify selectivity, various metrics can be used. A simple approach is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.
Another useful visualization is the TREEspot™ diagram , which maps the inhibited kinases onto a dendrogram of the human kinome.[10] This provides a clear visual representation of the compound's selectivity profile.
Caption: A simplified TREEspot™-style diagram illustrating the hypothetical cross-reactivity of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound. While based on a hypothetical scenario due to the absence of specific public data, the principles and methodologies described are grounded in established practices for kinase inhibitor profiling.[14][15] The pyrazole-3-carbohydrazide scaffold is a versatile starting point for the design of biologically active molecules.[16][17] A thorough understanding of a compound's selectivity profile is paramount for its successful development.
The next steps in the characterization of this compound would involve performing the described kinome scan. Any significant off-target interactions identified would then need to be validated in orthogonal assays, such as enzymatic activity assays or cell-based assays, to confirm their biological relevance. By systematically mapping the cross-reactivity of this and other novel compounds, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.
References
-
National Institutes of Health (NIH). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. 2023. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
KINOMEscan®. KINOMEscan® Kinase Profiling Platform. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
CD Biosynsis. Quantitative Kinome Profiling Services. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
ResearchGate. Competition binding assay for measuring the interaction between... [Link]
-
Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. 2025. [Link]
-
Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
BMG LABTECH. Binding Assays. 2025. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
ResearchGate. Four ways to measure selectivity. [Link]
-
Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals (Basel, Switzerland), 5(3), 317–324. [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-15. [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). [Link]
-
Karrouchi, K., et al. (2016). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 654-661. [Link]
-
National Institutes of Health (NIH). Target-specific compound selectivity for multi-target drug discovery and repurposing. 2022. [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. 2025. [Link]
-
ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2698. [Link]
-
National Institutes of Health (NIH). Rational Approaches to Improving Selectivity in Drug Design. [Link]
-
National Institutes of Health (NIH). Is structure based drug design ready for selectivity optimization?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 14. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynsis.com [biosynsis.com]
- 16. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Bromo and Methyl Groups on Pyrazole Activity
The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for developing therapeutic agents across a wide range of diseases.[1][2][3][4] Its five-membered heterocyclic structure is a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. Understanding the structure-activity relationships (SAR) of substituted pyrazoles is paramount for rational drug design.[4][5]
This guide provides an in-depth comparison of how two common, yet functionally distinct, substituents—the bromo group and the methyl group—modulate the biological activity of the pyrazole core. We will explore the causal physicochemical differences between these groups and their subsequent impact on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
The Tale of Two Substituents: Physicochemical Profiles
The choice of a substituent is a critical decision in drug design, as it directly influences a molecule's size, shape, electronic distribution, and lipophilicity. The bromo and methyl groups, while both seemingly simple additions, exert nearly opposite effects on the pyrazole scaffold.
-
The Bromo Group: As a halogen, bromine is a large, highly electronegative atom. It acts as an electron-withdrawing group through the inductive effect, pulling electron density away from the pyrazole ring. This can alter the acidity of nearby protons and change how the molecule interacts with biological targets. Its size contributes significant steric bulk, and it has the unique ability to form halogen bonds , a type of non-covalent interaction that can be crucial for ligand-receptor binding.[5][6]
-
The Methyl Group: In contrast, the methyl group is a small, electron-donating alkyl group. It modestly increases electron density on the pyrazole ring through a positive inductive effect. Its primary role is often to increase lipophilicity (hydrophobicity), which can enhance a compound's ability to cross cellular membranes.[5] It can also provide beneficial steric interactions, fitting into specific hydrophobic pockets within a target protein.
Caption: Physicochemical properties of Bromo vs. Methyl groups.
Comparative Analysis of Biological Activity
The distinct properties of bromo and methyl groups translate into significant differences in biological outcomes. The following sections compare their influence across several key therapeutic areas.
Antimicrobial and Antifungal Activity
In the realm of antimicrobial agents, electron-withdrawing groups and increased lipophilicity are often desirable traits for enhanced efficacy.
Key Insights:
-
Bromo Dominance: The presence of electron-withdrawing groups like halogens (Cl, Br, F) and nitro (NO2) has been shown to significantly enhance antimicrobial activity.[6] This is likely because the increased electrophilicity of the molecule enhances interactions with microbial enzyme active sites or cell membranes.[6]
-
Positional Importance: Larger substituents, such as bromo, at the para-position of a phenyl ring attached to the pyrazole core often show the most significant activity. This suggests that steric factors and the ability to fit into hydrophobic pockets of microbial enzymes are also critical.[6]
-
Methyl's Contribution: While often outshined by halogens in this category, the methyl group can still contribute positively. For instance, a methyl-substituted pyrazolyl–thiazole derivative demonstrated notable radical scavenging and antioxidant activity, which can be a component of an antimicrobial response.[6]
Table 1: Comparative Antimicrobial Activity Data
| Compound Structure (Scaffold) | Substituent (R) | Target Organism | Activity Metric (Zone of Inhibition, mm) | Reference |
| Thiophene-Thiazole-Pyrazole | 4-Bromo (-Br) | Bacillus subtilis | 14 mm | [6] |
| Thiophene-Thiazole-Pyrazole | 4-Methyl (-CH₃) | Bacillus subtilis | 12 mm | [6] |
| Thiophene-Thiazole-Pyrazole | 4-Bromo (-Br) | Staphylococcus aureus | 13 mm | [6] |
| Thiophene-Thiazole-Pyrazole | 4-Methyl (-CH₃) | Staphylococcus aureus | 15 mm | [6] |
Anticancer and Antiproliferative Activity
The development of pyrazole-based anticancer agents is a vast field where both electron-donating and electron-withdrawing groups can lead to potent compounds, highly dependent on the specific biological target.
Key Insights:
-
Target-Dependent Effects: The ideal substituent is dictated by the target's binding site. In a series of pyrazole-benzofuran hybrids designed as α-glucosidase inhibitors (relevant to cancer metabolism), a bromo-substituted derivative was the second most potent compound, with its activity attributed to the size of the bromine atom.[7]
-
Methyl Group Potency: In another study on pyrazole oxime compounds, derivatives with a methyl group at the R1 position showed potent antitumor activity against the HepG2 cell line, suggesting a favorable interaction within the target's active site.[8]
-
Lipophilicity and Permeability: The increased lipophilicity from a methyl group can improve a compound's ability to cross the cell membrane and reach its intracellular target, a common strategy for enhancing the potency of kinase inhibitors.
Table 2: Comparative Anticancer Activity Data
| Compound Series | Substituent | Target Cell Line | Activity Metric (IC₅₀, µM) | Reference |
| Pyrazole-Benzofuran Hybrids | p-Bromo on Phenyl | - (α-glucosidase inhibition) | 94.6 ± 0.8 | [7] |
| Pyrazole-Benzofuran Hybrids | p-Methyl on Phenyl | - (α-glucosidase inhibition) | 115.6 ± 0.9 | [7] |
| Pyrazolo[3,4-b]pyridines | Varied (General Class) | HepG2, MCF-7, HeLa | 3.11 - 4.91 | [9] |
| 5-Alkylated selanyl-1H-pyrazoles | Varied (General Class) | HepG2 | 13.85 - 15.98 | [9] |
Anti-inflammatory Activity
Anti-inflammatory pyrazoles, such as celecoxib, are among the most well-known drugs from this class. Structure-activity relationships often point towards a need for specific steric and electronic properties to inhibit enzymes like cyclooxygenase-2 (COX-2).
Key Insights:
-
Electron-Releasing Groups: Some studies have found that compounds substituted with electron-releasing groups, such as methoxy (-OCH₃) and hydroxyl (-OH), show promising in-vitro anti-inflammatory activity.[10] The electron-donating methyl group would be expected to have a similar, albeit weaker, electronic effect.
-
General Efficacy: Both bromo and methyl substitutions have been incorporated into pyrazole derivatives with documented anti-inflammatory effects, indicating that the overall molecular structure and its fit within the target enzyme are often more critical than the effect of a single substituent.[11][12]
Experimental Design and Protocols
To empower researchers in this field, this section provides validated methodologies for synthesizing and evaluating substituted pyrazoles.
General Synthetic Workflow
The synthesis of substituted pyrazoles can be achieved through several reliable methods. A common and versatile approach involves the cyclization of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. This allows for the introduction of various substituents on the final pyrazole core.
Caption: General synthetic workflow for substituted pyrazoles.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] It is a foundational experiment for screening potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bromo- and methyl-substituted pyrazole compounds on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each pyrazole compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the compound concentration and use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The choice between a bromo and a methyl substituent on a pyrazole scaffold is a nuanced decision with profound implications for biological activity. This guide demonstrates that there is no universally "better" option; rather, the optimal choice is context- and target-dependent.
-
Bromo groups often enhance activity where electron-withdrawing properties or specific halogen bonds are beneficial, as seen in many antimicrobial agents and certain enzyme inhibitors.[6][7]
-
Methyl groups are highly effective at increasing lipophilicity and providing favorable steric interactions within hydrophobic pockets, often boosting the potency of anticancer and anti-inflammatory compounds.[8][10]
Crucially, the position of the substituent on the pyrazole ring or on its appended moieties is just as important as the nature of the substituent itself.[5][13][14] Future research should focus on a multi-variable approach, exploring the synergistic effects of combining these substituents at different positions to create novel derivatives with superior potency and selectivity for challenging biological targets.
References
- Review: biologically active pyrazole derivatives. RSC Publishing.
- Current status of pyrazole and its biological activities. PubMed Central.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Global Journal of Science Frontier Research.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PubMed Central.
- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. Benchchem.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate.
- Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1). PubMed.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. Benchchem.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central.
- Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI.
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpsbr.org [jpsbr.org]
- 11. researchgate.net [researchgate.net]
- 12. paperpublications.org [paperpublications.org]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: An In-depth Analysis of Alternative Methodologies
For researchers and professionals in the field of drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide stands out as a crucial building block for the synthesis of various pharmaceutical agents. This guide provides a comprehensive comparison of alternative synthetic methods for this key intermediate, offering detailed experimental protocols, supporting data, and an in-depth analysis of the underlying chemical principles to empower informed decision-making in your synthetic endeavors.
Introduction: The Significance of this compound
The strategic placement of a bromine atom at the C4 position of the pyrazole ring, coupled with a methyl group at C5 and a carbohydrazide moiety at C3, renders this compound a versatile synthon. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the carbohydrazide group is a key pharmacophore and a precursor for the formation of other heterocyclic systems. A notable application of a similar core structure is in the synthesis of N-(5-methyl-1H-pyrazol-3-yl)benzamides, which have shown potential as antibacterial agents.[1]
This guide will dissect the prevalent multi-step synthesis and explore potential one-pot alternatives, evaluating each for efficiency, scalability, safety, and overall practicality in a research and development setting.
The Classical Three-Step Synthetic Approach
The most common and well-documented route to this compound involves a three-step sequence:
-
Step 1: Knorr Pyrazole Synthesis of a suitable pyrazole ester precursor.
-
Step 2: Regioselective Bromination at the C4 position.
-
Step 3: Hydrazinolysis of the ester to the final carbohydrazide.
Caption: Classical three-step synthesis of this compound.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For our target precursor, ethyl 2,4-dioxovalerate is the ideal 1,3-dicarbonyl starting material, reacting with hydrazine hydrate.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the formation of the stable aromatic pyrazole ring.[2] The regioselectivity of the initial attack is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
Caption: Mechanism of electrophilic bromination of the pyrazole ring.
Method B: Bromination with N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent compared to elemental bromine, making it a preferred choice in many synthetic applications to avoid over-bromination or side reactions. [4]The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol: Bromination with NBS [5] Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (2 M)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (2.5 mmol) in DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.8 mmol) in small portions over 20 minutes.
-
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (25 mL).
-
Wash the organic layer sequentially with 2 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), water (50 mL), and saturated brine (25 mL).
-
Dry the organic phase with MgSO₄, filter, and remove the solvent under reduced pressure to obtain ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Comparison of Bromination Methods
| Feature | Bromination with Br₂ | Bromination with NBS |
| Reactivity | High, can lead to over-bromination | Milder, more selective |
| Handling | Corrosive and volatile liquid | Crystalline solid, easier to handle |
| Byproducts | HBr (corrosive gas) | Succinimide (water-soluble) |
| Yield | Generally good, but can be variable | Often high and reproducible |
| Safety | Requires significant precautions | Safer to handle |
Recommendation: For laboratory-scale synthesis where selectivity and ease of handling are prioritized, NBS is the recommended brominating agent.
Step 3: Hydrazinolysis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
The final step involves the conversion of the ethyl ester to the desired carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate in an alcoholic solvent.
Mechanism of Hydrazinolysis:
This reaction is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as a leaving group, forming the stable carbohydrazide.
Experimental Protocol: Hydrazinolysis
Materials:
-
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: Typically high (>80%).
Alternative Synthetic Strategy: One-Pot Synthesis
While the three-step approach is robust, one-pot syntheses offer advantages in terms of time, resource efficiency, and reduced waste generation. A potential one-pot synthesis of 4-bromopyrazoles has been reported, which could be adapted for our target molecule. [6][7]
Conceptual One-Pot Approach
A plausible one-pot synthesis could involve the reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and a brominating agent in a single reaction vessel. For example, the reaction of ethyl 2,4-dioxovalerate, hydrazine hydrate, and N-bromosaccharin in the presence of a solid acid catalyst under solvent-free conditions has been shown to produce 4-bromopyrazole derivatives. [7]
Caption: Conceptual one-pot synthesis of a 4-bromopyrazole derivative.
This carboxylate could then be directly converted to the carbohydrazide in a subsequent step, or potentially in a continuous one-pot process.
Comparison of Synthetic Approaches
| Feature | Three-Step Synthesis | One-Pot Synthesis |
| Efficiency | Lower, multiple steps and purifications | Higher, reduced reaction time and workup |
| Yield | Generally good, optimized for each step | Can be lower due to competing reactions |
| Scalability | Well-established and scalable | May require significant optimization for scale-up |
| Process Control | Easier to control and monitor each step | More complex, requires careful control of conditions |
| Green Chemistry | Generates more waste | More environmentally friendly |
Safety Considerations
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. [4][8][9][10]* Elemental bromine is highly corrosive and toxic. Use with extreme caution, ensuring adequate ventilation and appropriate PPE.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be reliably achieved through a classical three-step sequence involving a Knorr pyrazole synthesis, regioselective bromination, and hydrazinolysis. For the bromination step, N-bromosuccinimide is recommended over elemental bromine for its milder nature and ease of handling, leading to higher and more reproducible yields. While one-pot syntheses present an attractive, more efficient alternative, they may require significant optimization for specific substrates and scales. The choice of synthetic route will ultimately depend on the specific requirements of the research, balancing factors such as scale, available resources, and desired purity. This guide provides the necessary foundational knowledge and experimental details to enable researchers to make an informed decision and proceed with confidence.
References
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Barlin, G. B. (1982). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 35(11), 2299-2306. Available from: [Link]
-
Black, D. StC., et al. (2007). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available from: [Link]
-
Pawar, S. D., & Kumbharkhane, D. S. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 11(04), 230-237. Available from: [Link]
-
Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Available from: [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(9), 923-929. Available from: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available from: [Link]
- Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis.
-
Zubair, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Taha, M., et al. (2018). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. National Institutes of Health. Available from: [Link]
-
Ren, P., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available from: [Link]
-
Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Available from: [Link]
-
Asiri, A. M., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds, 43(2), 1-17. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Kiyani, H., & Bamdad, M. (2019). ONE-POT FOUR-COMPONENT SYNTHESIS OF 1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. Revue Roumaine de Chimie, 64(3), 221-230. Available from: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]
-
Daunoravičiūtė, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8565-8576. Available from: [Link]
-
Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light. Available from: [Link]
-
Akkurt, M., et al. (2009). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. Available from: [Link]
-
Wang, X., et al. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. National Institutes of Health. Available from: [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. Available from: [Link]
- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 7. scielo.org.mx [scielo.org.mx]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. arxada.com [arxada.com]
- 10. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, from synthesis to disposal. This guide is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards.
A critical first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, comprehensive toxicological and ecological data for this compound are not thoroughly investigated.[1][2] In the absence of complete data, the foundational principle of laboratory safety dictates that we treat the substance as hazardous. This approach ensures the highest level of protection for personnel and the environment.
This guide synthesizes information from general chemical waste management regulations and data on structurally similar pyrazole compounds to establish a robust disposal protocol.
Part 1: Hazard Characterization and Waste Profile
Given the limited specific data, a conservative hazard assessment is necessary. Structurally related brominated pyrazole compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Some are classified as harmful if swallowed, inhaled, or in contact with the skin.[6] Therefore, this compound must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[7][8]
| Inferred Hazard Profile | Justification & References |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm if swallowed, inhaled, or absorbed through the skin, based on analogs.[6][9] |
| Skin Corrosion / Irritation | Assumed to be a skin irritant (Category 2).[4][10] |
| Serious Eye Damage / Irritation | Assumed to be a serious eye irritant (Category 2).[4][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] |
| Environmental Hazard | Discharge into the environment must be avoided; ecological effects are not fully known.[1][11] |
Part 2: Personnel Safety & Required PPE
Before handling the chemical for disposal, ensure all appropriate personal protective equipment (PPE) is worn to prevent exposure.
-
Hand Protection : Wear chemically impermeable gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][11] Dispose of contaminated gloves after use.[1]
-
Eye/Face Protection : Use safety glasses with side-shields or safety goggles.[5]
-
Skin and Body Protection : Wear a standard laboratory coat. For larger quantities, a complete suit protecting against chemicals may be necessary.[9]
-
Respiratory Protection : Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[10]
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][10]
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for maintaining safety and regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final pickup.
Chemical Disposal Workflow Diagram
Caption: Workflow for the safe disposal of laboratory chemical waste.
Detailed Procedural Steps
-
Waste Identification and Characterization :
-
Treat all quantities of this compound, including surplus material and contaminated items (e.g., weigh boats, gloves), as hazardous waste.[12]
-
-
Selection of an Appropriate Waste Container :
-
Proper Labeling of the Waste Container :
-
All waste containers must be labeled at the moment the first particle of waste is added.
-
The label must clearly state the words "Hazardous Waste." [8][13]
-
The label must include the full chemical name: "this compound."[12]
-
An indication of the specific hazards (e.g., "Toxic," "Irritant") must be included. This can be done using GHS pictograms or NFPA/HMIS conventions.[8]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[8][13] Do not move waste from one lab to another for storage.[13]
-
Ensure the container is kept securely closed at all times, except when adding waste.[13]
-
A maximum of 55 gallons of hazardous waste may be stored in a single SAA.[13]
-
Place the container in secondary containment to prevent spills.[7]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHRS) department to schedule a waste pickup.[13]
-
Do not attempt to dispose of the material yourself. All hazardous waste must be handled by a licensed professional waste disposal service for transport to a permitted treatment, storage, and disposal facility (TSDF).[1][11]
-
Part 4: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for this chemical and its containers:
-
DO NOT Pour Down the Drain : This is strictly prohibited. Chemical waste can interfere with wastewater treatment processes and contaminate waterways.[1][13]
-
DO NOT Dispose of in Regular Trash : This can expose sanitation workers to hazardous materials and lead to environmental contamination.[12]
-
DO NOT Mix with Incompatible Waste : Never mix different chemical wastes in the same container unless you have confirmed they are compatible.[7] Mixing can cause violent reactions or the generation of toxic fumes.[13]
-
DO NOT Transport Off-Site : Only licensed hazardous waste transporters are permitted to move chemical waste off facility grounds.[8]
By adhering to this comprehensive guide, researchers can ensure the proper and safe disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
MedLab. (n.d.). Laboratory Waste Management: The New Regulations. MedLab Magazine. Available from: [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Available from: [Link]
-
Angene Chemical. (2025, September 8). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. afgsci.com [afgsci.com]
- 2. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. medlabmag.com [medlabmag.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Unseen: A Researcher's Guide to Safely Handling 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of both excitement and critical responsibility. 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with significant potential, demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Profile: An In-depth Analysis
-
Brominated Pyrazole Core: Brominated heterocyclic compounds are known to be potential irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] The pyrazole ring itself is a common scaffold in pharmacologically active molecules.[4][5]
-
Carbohydrazide Functional Group: Carbohydrazide and its derivatives can be harmful if swallowed and are known to cause irritation to the eyes, skin, and respiratory system.[6][7] It's also crucial to note that heating carbohydrazide may lead to decomposition and, under certain conditions, an explosion risk.[7]
Based on these structural analogs, it is prudent to treat this compound as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1][2][3][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive and comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[10][11] | To protect against potential splashes of the compound, which is expected to be a serious eye irritant.[2][3][8] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended for extended handling.[11] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9][12] | To prevent skin contact, as the compound is anticipated to be a skin irritant and potentially harmful upon dermal absorption.[1][2][8] |
| Body Protection | A flame-resistant laboratory coat that extends below the knee.[10] An additional chemically resistant apron should be considered when handling larger quantities. | To protect the skin from splashes and spills. The flame-resistant property is a precaution due to the general handling of chemicals in a laboratory setting. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[9][12] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[1][2][8] |
| Footwear | Closed-toe shoes made of a non-porous material.[10][11] | To protect the feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The container should be kept tightly closed when not in use.[2][6]
Handling and Weighing
All handling of the solid compound, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] Use appropriate tools to handle the solid, avoiding the creation of dust.
Experimental Use
When using the compound in reactions, ensure that the apparatus is set up in a fume hood. Be mindful of the reaction conditions, particularly temperature, given the potential for thermal decomposition of the carbohydrazide moiety.[7]
Emergency Procedures: Preparedness is Key
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain and Clean: For a solid spill, gently sweep up the material and place it into a labeled, sealed container for hazardous waste.[2] Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any personal contact with the compound, follow the first aid measures below.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13][14]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should be disposed of as hazardous waste.[13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, the container can be disposed of according to institutional guidelines.
-
Final Disposal: The ultimate disposal of the hazardous waste should be handled by a licensed professional waste disposal service, likely through high-temperature incineration.[13]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the scientific potential of this compound, fostering a culture of safety and excellence in the laboratory.
References
- Safety Data Sheet for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
-
PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. [Link]
-
PubChem. 4-Bromopyrazole. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. [Link]
-
Angene Chemical. 4-Bromo-1H-pyrazole-3-carboxamide Safety Data Sheet. [Link]
-
Ataman Kimya. Carbohydrazide. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. New pyrazole derivatives of potential biological activity. [Link]
Sources
- 1. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. pppmag.com [pppmag.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
